molecular formula C17H16F3N5O B15616016 TP-004

TP-004

Cat. No.: B15616016
M. Wt: 363.34 g/mol
InChI Key: BNTAEJNPQLMGDJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TP-004 is a useful research compound. Its molecular formula is C17H16F3N5O and its molecular weight is 363.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-[4-methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c1-9-13(6-21-16(23-9)25-3-2-11(26)8-25)12-4-10(17(18,19)20)5-15-14(12)7-22-24-15/h4-7,11,26H,2-3,8H2,1H3,(H,22,24)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAEJNPQLMGDJ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CC[C@H](C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of Tryptophan Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a Tryptophan Hydroxylase (TPH) inhibitor specifically designated as "TP-004" did not yield any publicly available information. Therefore, this guide will focus on a well-characterized and clinically relevant TPH inhibitor, Telotristat (B1663555) Ethyl , to provide an in-depth technical overview of the mechanism of action for this class of drugs.

Introduction to Tryptophan Hydroxylase and Its Inhibition

Tryptophan hydroxylase (TPH) is a critical enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2] It catalyzes the rate-limiting step in this pathway, the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[2][3] There are two main isoforms of TPH: TPH1, which is predominantly found in peripheral tissues like the gastrointestinal (GI) tract and the pineal gland, and TPH2, which is primarily expressed in the neurons of the central nervous system.[4] This isoform distinction allows for the development of targeted therapies.

Inhibition of TPH, particularly TPH1, is a therapeutic strategy for conditions characterized by excess peripheral serotonin, such as carcinoid syndrome.[1] By blocking the initial step in serotonin synthesis, TPH inhibitors can effectively reduce the production of this neurohormone, thereby alleviating symptoms associated with its overproduction. Telotristat ethyl is a prodrug of telotristat, a potent inhibitor of TPH.[2]

Mechanism of Action of Telotristat

Telotristat acts as a selective and reversible inhibitor of the TPH enzyme.[1] Its mechanism involves binding to the active site of TPH, preventing the substrate, L-tryptophan, from being hydroxylated. This competitive inhibition reduces the synthesis of 5-HTP and, consequently, the production of serotonin.[3]

The inhibition of TPH by telotristat leads to a significant reduction in peripheral serotonin levels without affecting central nervous system serotonin levels, due to its limited ability to cross the blood-brain barrier.[4] This peripheral selectivity is a key feature of its therapeutic profile, minimizing potential psychiatric side effects.

Signaling Pathway of Serotonin Synthesis and TPH Inhibition

The following diagram illustrates the biochemical pathway of serotonin synthesis and the point of intervention for TPH inhibitors like Telotristat.

TPH_Inhibition_Pathway cluster_synthesis Serotonin Synthesis Pathway Tryptophan L-Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Telotristat Telotristat TPH_enzyme TPH Enzyme Telotristat->TPH_enzyme Inhibits

Caption: Serotonin synthesis pathway and the inhibitory action of Telotristat on the TPH enzyme.

Quantitative Data on Telotristat Efficacy

The inhibitory potency and clinical efficacy of Telotristat have been quantified in various studies. The following tables summarize key quantitative data.

Parameter Value Assay/Condition Reference
IC50 (in vivo) 0.028 µMIn vivo TPH inhibition[1]

IC50 (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize TPH inhibitors.

In Vitro TPH Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting TPH activity.

Methodology:

  • Enzyme Preparation: Recombinant human TPH1 or TPH2 is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer containing the TPH enzyme, the substrate L-tryptophan, and the cofactor tetrahydrobiopterin (B1682763) (BH4).

  • Inhibitor Addition: The test compound (e.g., Telotristat) is added at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate or cofactor and incubated at a controlled temperature. The reaction is then stopped, often by the addition of an acid.

  • Detection of 5-HTP: The product, 5-HTP, is quantified using methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of TPH activity (IC50) is calculated by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro TPH Inhibition Assay

Inhibition_Assay_Workflow start Start enzyme_prep Prepare Recombinant TPH Enzyme start->enzyme_prep reaction_setup Set up Reaction Mixture (TPH, L-Tryptophan, BH4) enzyme_prep->reaction_setup add_inhibitor Add Test Compound (e.g., Telotristat) reaction_setup->add_inhibitor incubate Incubate at Controlled Temperature add_inhibitor->incubate stop_reaction Terminate Reaction incubate->stop_reaction quantify Quantify 5-HTP (e.g., HPLC) stop_reaction->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro inhibitory potency of a TPH inhibitor.

Preclinical and Clinical Development Logic

The development of a TPH inhibitor like Telotristat follows a logical progression from preclinical studies to clinical trials to establish its safety and efficacy.

Logical Progression of TPH Inhibitor Development

Drug_Development_Logic cluster_preclinical Preclinical Development cluster_clinical Clinical Development invitro In Vitro Studies (Enzyme & Cell-based Assays) invivo In Vivo Animal Models (Efficacy & Toxicology) invitro->invivo phase1 Phase I Trials (Safety & Pharmacokinetics) invivo->phase1 phase2 Phase II Trials (Efficacy & Dose Ranging) phase1->phase2 phase3 Phase III Trials (Pivotal Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: The logical pipeline for the development of a TPH inhibitor from preclinical to clinical stages.

Conclusion

TPH inhibitors, exemplified by Telotristat, represent a targeted therapeutic approach for disorders driven by excess peripheral serotonin. Their mechanism of action, centered on the competitive inhibition of the rate-limiting enzyme in serotonin synthesis, has been well-characterized through a variety of in vitro and in vivo studies. The peripherally restricted action of drugs like Telotristat highlights the potential for developing highly specific therapies with improved safety profiles. Further research into isoform-specific TPH inhibitors may open new avenues for treating a wider range of conditions.

References

coramitug (PRX004) mechanism of action in ATTR amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Coramitug (formerly PRX004) is an investigational, humanized IgG1 monoclonal antibody representing a novel therapeutic approach for Transthyretin Amyloidosis (ATTR). Developed by Prothena and now under clinical development by Novo Nordisk, coramitug is an amyloid-depleting agent. Its mechanism of action is designed to clear pathogenic, misfolded transthyretin (misTTR) aggregates and deposited amyloid fibrils from affected organs, a key differentiator from existing therapies that either stabilize the native TTR tetramer or reduce its synthesis.[1][2][3] Preclinical studies have demonstrated its ability to inhibit new fibril formation and promote the clearance of existing amyloid through antibody-mediated phagocytosis.[2][4][5] Clinical trials have shown that coramitug is generally well-tolerated and demonstrates evidence of potential clinical activity in patients with both hereditary ATTR (hATTR) and ATTR with cardiomyopathy (ATTR-CM).[4][6][7] This document provides a comprehensive technical overview of coramitug's mechanism of action, supported by preclinical and clinical data, and outlines the key experimental methodologies employed in its evaluation.

Core Mechanism of Action

Transthyretin (TTR) is a protein that circulates in the blood, primarily in a stable, functional tetrameric form.[2][5] In ATTR amyloidosis, this tetramer dissociates into monomers, which are prone to misfolding and aggregation. These misfolded monomers assemble into soluble oligomers and insoluble amyloid fibrils that deposit in organs, particularly the heart and peripheral nerves, causing progressive organ dysfunction.[5]

Coramitug's mechanism is highly specific to these pathogenic forms of TTR.[2][6] It was developed to target a cryptic epitope, corresponding to amino acid residues 89-97 of the TTR protein.[1][8] This epitope is buried within the interface of the stable, native TTR tetramer but becomes exposed upon dissociation into the monomeric state.[1][9] This structural specificity allows coramitug to selectively bind to misfolded monomers, oligomers, and aggregated fibrils without affecting the function of the native TTR protein.[4][5][10]

The therapeutic action of coramitug is twofold:

  • Inhibition of Amyloid Formation: By binding to soluble, misfolded TTR monomers and aggregates, coramitug neutralizes these species and prevents them from contributing to the growth of existing amyloid fibrils or the formation of new ones.[1][2][4]

  • Clearance of Deposited Amyloid: The antibody opsonizes (tags) insoluble TTR amyloid fibrils that are deposited in tissues.[4][5] The Fc region of the antibody is then recognized by phagocytic immune cells, such as macrophages, which engulf and clear the amyloid deposits through a process known as antibody-dependent cellular phagocytosis (ADCP).[4][5][10]

This dual-action, amyloid-depleting mechanism has the potential to not only halt disease progression but also to remove existing amyloid deposits, thereby offering the possibility of restoring organ function.[11][12][13]

MOA cluster_0 Physiological State cluster_1 Pathogenic Pathway in ATTR Amyloidosis cluster_2 Coramitug (PRX004) Intervention TTR_tetramer Native TTR Tetramer (Stable & Functional) TTR_monomer Dissociated TTR Monomers (Unstable) TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Misfolded_TTR Misfolded Monomers & Soluble Aggregates TTR_monomer->Misfolded_TTR Misfolding Amyloid_Fibrils Deposited Amyloid Fibrils (Insoluble) Misfolded_TTR->Amyloid_Fibrils Aggregation Inhibition Inhibition of Fibril Formation Organ_Damage Organ Dysfunction (Heart, Nerves) Amyloid_Fibrils->Organ_Damage Macrophage Macrophage Amyloid_Fibrils->Macrophage Phagocytosis Coramitug Coramitug (PRX004) Coramitug->Misfolded_TTR Binds exposed 89-97 epitope Coramitug->Amyloid_Fibrils Opsonizes Fibrils Clearance Antibody-Mediated Clearance

Caption: Coramitug's dual mechanism of action in ATTR amyloidosis.

Preclinical Data

Preclinical evaluation of coramitug and its murine precursor provided the foundational evidence for its specific binding properties and therapeutic mechanism.

Binding Affinity and Specificity

The selectivity of coramitug for pathogenic TTR is critical to its safety and efficacy. Binding affinities were determined using surface plasmon resonance (SPR). The antibody demonstrates nanomolar affinity for misfolded TTR monomers/oligomers while showing no detectable binding to the native tetrameric form.

Target AnalyteBinding ParameterValueReference
Misfolded TTR Monomer/OligomerDissociation Constant (K_d)18.6 nM[1]
TTR Amyloid FibrilsHalf-Maximal Effective Conc. (EC50)*0.62 µM[1]
Native Tetrameric TTRBindingNo binding detected[1][14][15]
Affinity to fibrils is reported as an EC50 value due to technical challenges in SPR analysis of insoluble fibrils.
In Vitro Functional Assays
  • Fibril Formation Inhibition: In vitro assays demonstrated that the murine precursor to coramitug strongly suppressed the formation of TTR amyloid fibrils.[14]

  • Antibody-Dependent Cellular Phagocytosis (ADCP): The murine antibody was shown to bind fluorescently tagged, aggregated TTR, targeting it for uptake by macrophage-like THP-1 cells.[14] This confirmed the antibody's ability to opsonize pathogenic TTR and mediate its clearance by phagocytes.[4][5][8]

  • Immunohistochemistry: Coramitug specifically stained TTR amyloid deposits in cardiac and nerve tissue from both wild-type and hereditary ATTR patients, with no binding observed in healthy control tissues or tissues with other types of amyloid deposits (e.g., light-chain amyloidosis).[1][8]

Clinical Development and Data

Coramitug has been evaluated in Phase 1 and Phase 2 clinical trials, providing data on its safety, pharmacokinetics, and clinical activity.

Phase 1 Study (NCT03336580)

This open-label, dose-escalation study enrolled 21 patients with hereditary ATTR (hATTR) to assess safety, tolerability, and pharmacokinetics.[4][6][16]

  • Design: Patients received intravenous (IV) infusions of PRX004 every 28 days in cohorts ranging from 0.1 mg/kg to 30 mg/kg.[4][17]

  • Safety & Tolerability: The drug was found to be generally safe and well-tolerated across all dose levels. No maximum tolerated dose (MTD) was reached.[4][9]

  • Pharmacokinetics (PK): PRX004 demonstrated a PK profile consistent with an IgG1 monoclonal antibody, with exposures increasing proportionally with the dose.[4][6]

  • Clinical Activity (Exploratory Endpoints): Efficacy was explored in a pooled cohort of 7 evaluable patients who received doses ≥3 mg/kg for at least 9 months.[4][6]

Clinical EndpointMetricMean Change at 9 MonthsReference
Neuropathy Neuropathy Impairment Score (NIS)+1.29 points[6]
Historical placebo progression+9.2 points[6]
NIS (in 3 patients with improvement)-3.33 points[6]
Cardiac Function Global Longitudinal Strain (GLS)–1.21%[6]
GLS (in 3 patients with NIS improvement)–1.51%[6]
Phase 2 Study (NCT05442047)

This randomized, double-blind, placebo-controlled trial evaluated coramitug in 104 patients with ATTR with cardiomyopathy (ATTR-CM).[7][18][19]

  • Design: Patients were randomized (1:1:1) to receive IV infusions of placebo, 10 mg/kg coramitug, or 60 mg/kg coramitug every 4 weeks for 52 weeks.[7][18] The majority of patients (90%) were on a background standard-of-care therapy, primarily tafamidis (B1682582) (84%).[14][18]

  • Primary Endpoints: The co-primary endpoints were the change from baseline in the 6-minute walk test (6MWT) and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.[7][18]

  • Results: The trial showed a mixed outcome on its primary endpoints but provided strong biomarker evidence supporting the drug's mechanism of action.

EndpointDose GroupResult vs. Placebo at 52 WeeksP-valueReference
NT-proBNP 60 mg/kg-48% reduction 0.0017[7][14][18]
6-Minute Walk Test 10 mg/kg & 60 mg/kgNot statistically different-[7][18]
Cardiac Function 60 mg/kgImproved functional echocardiographic parameters-[7][18]

The significant reduction in NT-proBNP, a key biomarker of cardiac stress and disease progression in ATTR-CM, alongside improvements in cardiac imaging, supported the decision to advance coramitug into a Phase 3 trial.[3][11][20]

Experimental Protocols and Methodologies

Detailed, step-by-step laboratory protocols for the preclinical evaluation of coramitug are not fully available in the public domain. However, based on published literature, the principles of the key experimental methodologies can be outlined.

Antibody Generation and Screening

AB_Dev cluster_0 Immunogen Design & Synthesis cluster_1 Hybridoma Generation cluster_2 Screening & Selection cluster_3 Lead Candidate Epitope TTR 89-97 Peptide (Cryptic Epitope) Immunogen Conjugation to Carrier (e.g., KLH, MAP) Epitope->Immunogen Immunization Mouse Immunization Immunogen->Immunization Hybridoma Hybridoma Technology (Fusion & Selection) Immunization->Hybridoma ELISA ELISA Screening Hybridoma->ELISA Positive Positive Selection: Binding to Misfolded TTR ELISA->Positive Negative Negative Selection: No Binding to Native TTR ELISA->Negative Lead Lead Murine mAb (e.g., 9D5, 14G8) Negative->Lead Selection of Specific Clones Humanization Humanization Lead->Humanization Coramitug Coramitug (PRX004) Humanization->Coramitug

Caption: Workflow for the development and selection of coramitug.
  • Immunogen Design: An antigenic peptide corresponding to the TTR(89-97) sequence was synthesized. To enhance immunogenicity, it was conjugated to carrier molecules, such as Keyhole Limpet Hemocyanin (KLH) or a Multi-Antigenic Peptide (MAP) core.[14]

  • Immunization & Hybridoma Production: Mice were immunized with the designed immunogen to elicit an immune response. Standard hybridoma technology was used to generate monoclonal antibody-producing cell lines.[14]

  • Screening: Hybridoma clones were screened using an enzyme-linked immunosorbent assay (ELISA). The primary screen selected for clones producing antibodies that bound strongly to non-native, misfolded TTR (e.g., TTR prepared at low pH) but showed little to no reactivity with native, tetrameric TTR.[14]

  • Humanization: The selected lead murine monoclonal antibody was subsequently humanized to create coramitug (PRX004), reducing its potential for immunogenicity in human patients.

In Vitro Phagocytosis Assay (General Methodology)

This assay is crucial for demonstrating the amyloid clearance mechanism.

  • Cell Culture: A phagocytic cell line, such as the human monocytic cell line THP-1 (differentiated into macrophage-like cells with PMA), is cultured.[14][21]

  • Target Preparation: Pathogenic TTR aggregates are prepared and labeled with a fluorescent tag (e.g., pHrodo, which fluoresces in the acidic environment of the phagosome).

  • Opsonization: The fluorescent TTR aggregates are incubated with coramitug or a control IgG antibody to allow opsonization.

  • Co-culture: The opsonized aggregates are added to the cultured macrophages and incubated for a set period to allow for phagocytosis.

  • Quantification: The uptake of fluorescent aggregates by macrophages is quantified. This is typically done using flow cytometry, where the percentage of fluorescently positive (e.g., F4/80+ and pHrodo+) cells is measured, or by confocal microscopy.[22][23][24]

Clinical Trial Methodology

Clinical_Trials cluster_phase1 Phase 1 Trial (NCT03336580) cluster_phase2 Phase 2 Trial (NCT05442047) P1_Design Open-Label, 3+3 Dose Escalation P1_Dose Doses: 0.1 to 30 mg/kg IV every 28 days P1_Design->P1_Dose P1_Population 21 hATTR Patients P1_Population->P1_Design P1_Endpoint Primary Endpoint: Safety & MTD P1_Dose->P1_Endpoint P2_Population 104 ATTR-CM Patients P1_Endpoint->P2_Population Informs Phase 2 Design P2_Design Randomized, Double-Blind, Placebo-Controlled P2_Dose Randomization (1:1:1) - Placebo - 10 mg/kg Coramitug - 60 mg/kg Coramitug IV every 4 weeks for 52 weeks P2_Design->P2_Dose P2_Population->P2_Design P2_Endpoint Co-Primary Endpoints: Change in 6MWT & NT-proBNP P2_Dose->P2_Endpoint

Caption: Overview of Coramitug (PRX004) Phase 1 and 2 clinical trial designs.
  • Phase 1 (NCT03336580): This was a multicenter, open-label, 3+3 dose-escalation study.[4][16] Patients with hATTR received IV infusions of PRX004 every 28 days for 3 months.[4] The primary objective was to determine the maximum tolerated dose (MTD) and safety profile.[4][5] Secondary and exploratory objectives included assessing pharmacokinetics, pharmacodynamics (e.g., levels of circulating misTTR), and preliminary clinical activity via measures like NIS and GLS.[4][5]

  • Phase 2 (NCT05442047): This was a multicenter, randomized, double-blind, placebo-controlled trial in patients with ATTR-CM.[7][18][25] Patients were required to be on stable doses of heart failure medications.[25] The study randomized participants 1:1:1 to receive IV infusions of two different doses of coramitug or a placebo every four weeks for 52 weeks.[7] The co-primary endpoints were the change from baseline in 6MWT and NT-proBNP. Safety was also rigorously assessed.[7][18]

Conclusion

Coramitug (PRX004) employs a targeted and differentiated mechanism of action in the treatment of ATTR amyloidosis. By selectively binding to a cryptic epitope exposed only on pathogenic, non-native forms of TTR, it is designed to both prevent the formation of new amyloid and clear existing deposits through antibody-mediated phagocytosis. Preclinical data strongly support this specific mechanism, and clinical trials have demonstrated a favorable safety profile and target engagement, evidenced by a significant reduction in the cardiac biomarker NT-proBNP. As coramitug advances into Phase 3 development, it holds promise as a potential first-in-class amyloid-depleting therapy that could complement or serve as a monotherapy for patients with ATTR amyloidosis, addressing the critical unmet need of clearing organ-damaging amyloid deposits.

References

TP-004: A Novel Tryptophan Hydroxylase 1 Inhibitor for the Treatment of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic target and mechanism of action of TP-004, a next-generation investigational drug for the treatment of pulmonary hypertension (PH). Pulmonary arterial hypertension (PAH), a severe form of PH, is a progressive disease characterized by the remodeling of pulmonary arteries, leading to a significant increase in pulmonary vascular resistance and, ultimately, right ventricular failure and death[1][2][3]. Current therapies primarily offer symptomatic relief, highlighting the urgent need for novel interventions that address the underlying pathological mechanisms of the disease[1][3]. This compound represents a promising therapeutic strategy by targeting a key pathway in the pathogenesis of PAH.

Therapeutic Target: Tryptophan Hydroxylase 1 (TPH1)

The primary therapeutic target of this compound is Tryptophan Hydroxylase 1 (TPH1) [2][4]. TPH1 is the rate-limiting enzyme responsible for the synthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the periphery[2].

Mechanism of Action

Animal studies and clinical observations have established a significant role for elevated peripheral serotonin in the development and progression of PAH[1][3]. In the pulmonary vasculature, pathologically high levels of serotonin contribute to:

  • Vasoconstriction: Narrowing of the pulmonary arteries, which increases blood pressure.

  • Smooth Muscle Cell Proliferation: Abnormal growth of cells in the artery walls, leading to thickening and remodeling.

  • Inflammation: A key component of vascular injury and remodeling.

These effects collectively drive the pathological pulmonary vascular remodeling that is a hallmark of PAH[1][3]. By inhibiting TPH1, this compound reduces the synthesis of peripheral serotonin, thereby mitigating its detrimental effects on the pulmonary arteries[1][2][3]. This approach targets the underlying cause of vascular remodeling rather than just the symptoms. This compound is a next-generation inhibitor that features an enhanced double binding mode, targeting both the tryptophan and tetrahydrobiopterin (B1682763) catalytic pockets of the TPH1 enzyme[1][3].

cluster_Pathway This compound Signaling Pathway in Pulmonary Hypertension Tryptophan Tryptophan TPH1 TPH1 (Tryptophan Hydroxylase 1) Tryptophan->TPH1 Substrate Serotonin Peripheral Serotonin (5-HT) TPH1->Serotonin Catalyzes Synthesis Effects • Vasoconstriction • Smooth Muscle Cell Proliferation • Inflammation Serotonin->Effects Induces TP004 This compound TP004->TPH1 Inhibits Remodeling Pulmonary Vascular Remodeling Effects->Remodeling

Caption: this compound inhibits TPH1 to reduce peripheral serotonin synthesis and its pathological effects in PAH.

Preclinical Efficacy Data

The efficacy of this compound has been evaluated in the Sugen-Hypoxia (SuHx) rat model, a well-established and robust model that mimics severe PAH in humans[2][4]. The data below summarizes the key findings from studies administering this compound either orally or via inhalation.

Table 1: Hemodynamic Improvements with Oral this compound Treatment Data from a 5-week oral monotherapy study in the SuHx rat model.

ParameterSuHx + VehicleSuHx + this compound (20 mg/kg/day)% ChangeP-value
Mean Pulmonary Artery Pressure (mmHg) 48.941.2↓ 16%0.0289
Systolic Pulmonary Artery Pressure (mmHg) 79.263.4↓ 20%0.0251
Pulmonary Pulse Pressure (mmHg) 45.433.3↓ 26%0.031
Right Ventricular Systolic Pressure (mmHg) 79.162.8↓ 20%0.0276
Pulmonary Vascular Resistance (mmHg/mL/min) 87.970.4↓ 20%0.1643
Source:[1][3]

Table 2: Hemodynamic and Functional Improvements with Inhaled this compound Treatment Data from a 4-week inhalation therapy study in the SuHx rat model.

ParameterSuHx + VehicleSuHx + Inhaled this compound% ChangeP-value
Right Ventricular Systolic Pressure (mmHg) 67.2551.47↓ 23.5%< 0.0001
Normalized RV End-Systolic Volume (μl) 182.6105.1↓ 42.4%< 0.0001
RV Ejection Fraction (%) 47.966.8↑ 39.5%< 0.0001
Source:[4]

Table 3: Effects of Oral this compound on Right Ventricular Hypertrophy

ParameterSuHx + VehicleSuHx + this compound (20 mg/kg/day)% ChangeP-value
Right Ventricle Wall Thickness (mm) --↓ 7%0.0479
Source:[1][3]

Experimental Protocols

The primary preclinical model used to demonstrate the efficacy of this compound is the Sugen-Hypoxia (SuHx) induced PAH model in rats.

Sugen-Hypoxia (SuHx) Rat Model Protocol

  • Animal Model: Male Sprague Dawley rats are used for the study[2][4].

  • PAH Induction:

    • A single subcutaneous injection of the vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor, Sugen (SU5416), is administered[2][4].

    • Following the injection, the rats are exposed to chronic hypoxia (10% oxygen) for a period of 3 weeks[2][4]. This combination induces severe PAH that closely mimics the human disease state.

  • Recovery and Treatment:

    • After the hypoxia exposure, the animals are returned to normoxic (room air) conditions.

    • Treatment with this compound or a vehicle control is initiated.

    • Oral Administration: this compound is administered orally at a dose of 20 mg/kg per day for 5 weeks[2][3].

    • Inhaled Administration: this compound is administered via daily nose-only inhalation for 4 weeks[4][5].

  • Endpoint Measurements:

    • At the end of the treatment period (e.g., day 56 for the oral study), terminal surgery is performed[2].

    • Hemodynamics: Cardiac catheterization and echocardiography are used to measure key parameters such as right ventricular systolic pressure (RVSP), mean pulmonary artery pressure (mPAP), and cardiac output[2][4].

    • Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index) is calculated to assess hypertrophy[2].

    • Histology: Lung tissue is analyzed to assess pulmonary vascular remodeling, perivascular collagen, and inflammation (e.g., alveolar macrophage infiltration)[4][5].

    • Gene Expression: RNA sequencing can be performed on pulmonary tissue to analyze changes in gene expression related to cell motility, extracellular matrix remodeling, and immune response[4].

cluster_Workflow Experimental Workflow: this compound in SuHx Rat Model Start Start: Sprague Dawley Rats Sugen Sugen (SU5416) Injection (Day 0) Start->Sugen Induction PAH Induction Treatment Treatment Phase (4-5 Weeks) Induction->Treatment Post-Induction Hypoxia Chronic Hypoxia (10% O2) for 3 Weeks Sugen->Hypoxia Followed by Group1 Group 1: SuHx + Vehicle Group2 Group 2: SuHx + this compound Analysis Endpoint Analysis Group1->Analysis Group2->Analysis Hemo Hemodynamics (Catheterization, Echo) RVH RV Hypertrophy (Fulton Index) Histo Histology & RNA-Seq End End Hemo->End RVH->End Histo->End

Caption: Workflow for evaluating this compound efficacy in the Sugen-Hypoxia (SuHx) rat model of PAH.

Conclusion

This compound is a novel, next-generation TPH1 inhibitor that directly targets the overproduction of peripheral serotonin, a key pathogenic mediator in pulmonary arterial hypertension. By reducing serotonin synthesis, this compound has demonstrated the ability to significantly ameliorate PAH in a robust preclinical model, leading to improvements in hemodynamics, a reduction in right ventricular hypertrophy, and a reversal of pulmonary vascular remodeling[3][4]. These findings validate TPH1 inhibition as a highly promising therapeutic strategy, and position this compound as a potential disease-modifying agent for patients with PAH[2][4]. Further clinical investigation is warranted to translate these promising preclinical results to human patients.

References

PRX004: A Misfolded Transthyretin Depleter for the Treatment of ATTR Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and fatal disease characterized by the extracellular deposition of misfolded TTR protein as amyloid fibrils, leading to organ dysfunction, most notably in the heart and peripheral nerves.[1][2][3] Current therapeutic strategies primarily focus on stabilizing the native TTR tetramer or reducing its synthesis.[2] PRX004 (coramitug) is an investigational humanized monoclonal antibody that offers a distinct and complementary mechanism of action: the depletion of existing amyloid deposits and the neutralization of circulating misfolded TTR (misTTR).[1][4][5][6] This technical guide provides a comprehensive overview of PRX004, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies relevant to its development and evaluation.

Introduction to Transthyretin Amyloidosis

The native TTR protein is a tetramer primarily synthesized in the liver that functions as a transporter for thyroxine and retinol-binding protein.[1][2] In ATTR amyloidosis, the TTR tetramer dissociates into monomers, which are prone to misfolding and aggregation into insoluble amyloid fibrils.[2][3] These amyloid deposits accumulate in various tissues, leading to a spectrum of clinical manifestations, including cardiomyopathy and polyneuropathy.[1][2] There remains a significant unmet medical need for therapies that can remove existing amyloid deposits, particularly in patients with advanced disease.[2][3]

PRX004: Mechanism of Action

PRX004 is an IgG1 monoclonal antibody designed to specifically target a cryptic epitope on the TTR protein that is exposed only on misfolded monomers and aggregated forms of TTR.[7] This targeted binding allows PRX004 to selectively clear pathogenic TTR species without affecting the function of the native, tetrameric TTR.[1][4][8]

The proposed dual mechanism of action of PRX004 is as follows:

  • Inhibition of Amyloid Fibril Formation: By binding to soluble, misfolded TTR oligomers, PRX004 is believed to neutralize these toxic species and prevent their assembly into mature amyloid fibrils.[1][5][6][9]

  • Antibody-Mediated Clearance of Amyloid Deposits: PRX004 opsonizes existing amyloid fibrils, marking them for recognition and clearance by phagocytic immune cells through antibody-dependent cellular phagocytosis (ADCP).[5][9][10][11][12][13]

This dual action of neutralizing soluble aggregates and clearing insoluble deposits represents a novel therapeutic approach to treating ATTR amyloidosis.[2][10]

cluster_0 Pathogenesis of ATTR Amyloidosis cluster_1 PRX004 Mechanism of Action TTR_tetramer Native TTR Tetramer TTR_monomer TTR Monomer TTR_tetramer->TTR_monomer Dissociation Misfolded_TTR Misfolded TTR (misTTR) Oligomers TTR_monomer->Misfolded_TTR Misfolding Amyloid_fibrils Amyloid Fibril Deposition Misfolded_TTR->Amyloid_fibrils Aggregation Neutralization Neutralization of misfolded TTR Organ_dysfunction Organ Dysfunction (Heart, Nerves) Amyloid_fibrils->Organ_dysfunction ADCP Antibody-Dependent Cellular Phagocytosis (ADCP) PRX004 PRX004 (Coramitug) PRX004->Misfolded_TTR Binds to misTTR PRX004->Amyloid_fibrils Binds to fibrils Clearance Clearance of Amyloid Deposits ADCP->Clearance Phagocyte Phagocyte Phagocyte->ADCP

Figure 1: Proposed dual mechanism of action of PRX004 in ATTR amyloidosis.

Preclinical Studies

Preclinical investigations using a murine version of PRX004 demonstrated its ability to:

  • Inhibit the formation of TTR amyloid fibrils in vitro.[1][12][13]

  • Specifically bind to pathogenic, non-native forms of TTR.

  • Recognize and react with amyloid deposits in tissue samples from both hereditary and wild-type ATTR patients.[7]

  • Promote the clearance of TTR amyloid deposits in vivo through antibody-mediated phagocytosis.[1][12][13]

These preclinical findings provided a strong rationale for the clinical development of PRX004.[1][12][13]

Clinical Development: Phase 1 Study (NCT03336580)

A Phase 1, open-label, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of PRX004 in patients with hereditary ATTR (hATTR) amyloidosis.[9][10][14][15][16]

Study Design

The study consisted of a dose-escalation phase and a long-term extension (LTE) phase.[9][10][14][15] In the dose-escalation phase, cohorts of patients received intravenous (IV) infusions of PRX004 every 28 days for three months at doses of 0.1, 0.3, 1, 3, 10, or 30 mg/kg.[9][10][14][15] Eligible patients could then enroll in the LTE and receive up to 15 additional doses.[10][14]

cluster_0 Phase 1 Study Workflow (NCT03336580) Enrollment Patient Enrollment (n=21 hATTR) Dose_Escalation Dose-Escalation Phase (3 months) Enrollment->Dose_Escalation Doses PRX004 Doses (IV, q28d): 0.1, 0.3, 1, 3, 10, 30 mg/kg Dose_Escalation->Doses LTE Long-Term Extension (LTE) (up to 15 additional doses) Dose_Escalation->LTE Assessment Assessments: - Safety & Tolerability - Pharmacokinetics - Pharmacodynamics (misTTR) - Efficacy (NIS, GLS) LTE->Assessment

References

TP-004's role in peripheral serotonin synthesis inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of TPT-004, a novel small molecule inhibitor, reveals its significant role in the selective inhibition of peripheral serotonin (B10506) synthesis. This technical guide consolidates available preclinical data to provide a comprehensive overview for researchers, scientists, and drug development professionals. TPT-004 demonstrates high potency and selectivity for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, offering a promising therapeutic avenue for conditions associated with excessive peripheral serotonin.

Mechanism of Action: Targeting Tryptophan Hydroxylase

The primary mechanism of action for TPT-004 is the inhibition of tryptophan hydroxylase (TPH), the enzyme responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine or 5-HT). There are two isoforms of TPH: TPH1, which is predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is located in the central nervous system.[1] TPT-004 is a potent inhibitor of TPH1, thereby reducing the production of serotonin in the periphery without affecting its synthesis in the brain.[1][2] This selectivity is crucial for avoiding potential neurological side effects.

TPT-004 distinguishes itself from other TPH inhibitors, such as telotristat (B1663555) ethyl, through its active drug approach and an enhanced double binding mode. It targets both the tryptophan and tetrahydrobiopterin (B1682763) catalytic pockets of the TPH1 enzyme.[2][3] This novel binding mechanism contributes to its high inhibitory potency.

Preclinical Efficacy and Selectivity

Preclinical studies have highlighted the potency and selectivity of TPT-004 as a TPH inhibitor.[4] In vitro assays have demonstrated its superior inhibitory activity on the TPH1 enzyme compared to the active form of telotristat (LP778902).[4]

Quantitative Data on TPT-004 Inhibitory Potency and Selectivity
ParameterTPT-004LP778902 (active form of Telotristat)Reference
TPH1 IC50 33.38 nM592 nM[4]
TH/TPH1 Selectivity 40.71x13.70x[4]
PAH/TPH1 Selectivity 12.09x4.54x[4]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. TH: Tyrosine Hydroxylase PAH: Phenylalanine Hydroxylase

These data indicate that TPT-004 is nearly 18 times more potent at inhibiting TPH1 than LP778902 and exhibits greater selectivity against other aromatic amino acid hydroxylases, suggesting a potentially wider therapeutic window.[4]

In Vivo Studies and Safety Profile

The therapeutic potential of TPT-004 has been evaluated in a rat model of pulmonary arterial hypertension (PAH), a condition where peripheral serotonin is known to play a pathological role.[2][3]

Efficacy of TPT-004 in a Sugen-Hypoxia Rat Model of PAH
ParameterVehicle GroupTPT-004 (20 mg/kg per day)P-valueReference
Mean Pulmonary Artery Pressure 48.9 mm Hg41.2 mm Hg (16% reduction)0.0289[2]
Systolic Pulmonary Artery Pressure 79.2 mm Hg63.4 mm Hg0.0251[2]
Diastolic Pulmonary Artery Pressure 33.7 mm Hg30.1 mm Hg0.0781[2]
Right Ventricular Systolic Pressure 79.1 mm Hg62.8 mm Hg (~20% reduction)0.0276[3]
Right Ventricular Wall Thickness -7% reduction0.0479[3]
Survival Rate 83.3%91.7%-[2]

A dose–range finding study in rats indicated a favorable safety profile for TPT-004, with no adverse effects on survival or body weight at doses up to 400 mg/kg/day.[4] Hematology parameters remained normal, and only minor, likely adaptive, liver changes were observed.[4]

Experimental Protocols

Sugen-Hypoxia (SuHx) Rat Model for Pulmonary Arterial Hypertension

This model is considered adequate for studying severe PAH and right ventricular failure.[2]

  • Animals: Male Sprague Dawley rats (8-9 weeks old) were used.[2]

  • Induction of PAH: The study utilized the Sugen-Hypoxia model to induce PAH in the rats.[2]

  • Treatment: Following PAH induction, a five-week oral treatment with TPT-004 (20 mg/kg per day) was initiated.[2]

  • Assessments: On day 56, terminal surgery was performed, including echocardiogram monitoring and cardiac catheterization to measure key hemodynamic parameters.[2]

  • Euthanasia and Tissue Collection: After the final measurements, the animals were euthanized for further analysis.[2]

In Vitro TPH Inhibition and Selectivity Assays

Optimized, high-throughput fluorescence assays were developed to determine the inhibitory potential of TPT-004.[4]

  • Enzyme Inhibition Assay: The IC50 values for TPT-004 and the comparator, LP778902, were determined against TPH1.[4]

  • Selectivity Profiling: The inhibitory activity of TPT-004 was tested against a panel of 97 other targets to assess its off-target interactions.[4] The selectivity was also specifically evaluated against other aromatic amino acid hydroxylases like tyrosine hydroxylase (TH) and phenylalanine hydroxylase (PAH).[4]

Signaling Pathways and Experimental Workflow

Peripheral_Serotonin_Synthesis_Inhibition cluster_synthesis Peripheral Serotonin Synthesis Pathway cluster_inhibition Mechanism of TPT-004 Inhibition cluster_effects Pathophysiological Effects of Peripheral Serotonin Tryptophan L-Tryptophan TPH1 TPH1 Tryptophan->TPH1 Rate-limiting step HTP 5-Hydroxytryptophan (5-HTP) Serotonin Serotonin (5-HT) HTP->Serotonin AADC Vasoconstriction Vasoconstriction Serotonin->Vasoconstriction SMC_Proliferation Smooth Muscle Cell Proliferation Serotonin->SMC_Proliferation Inflammation Inflammation Serotonin->Inflammation TPH1->HTP TPT004 TPT-004 TPT004->TPH1 Inhibits

Caption: Peripheral serotonin synthesis and its inhibition by TPT-004.

Preclinical_Workflow_PAH_Model cluster_induction PAH Induction cluster_treatment Treatment Phase (5 Weeks) cluster_assessment Efficacy Assessment (Day 56) Induction Sugen-Hypoxia Induction in Rats Treatment_Group Oral TPT-004 (20 mg/kg/day) Induction->Treatment_Group Vehicle_Group Vehicle Control Induction->Vehicle_Group Hemodynamics Hemodynamic Monitoring (Echocardiogram, Catheterization) Treatment_Group->Hemodynamics RV_Hypertrophy Right Ventricular Hypertrophy Assessment Treatment_Group->RV_Hypertrophy Survival Survival Rate Monitoring Treatment_Group->Survival Vehicle_Group->Hemodynamics Vehicle_Group->RV_Hypertrophy Vehicle_Group->Survival

Caption: Experimental workflow for evaluating TPT-004 in a rat model of PAH.

Conclusion

TPT-004 is a highly potent and selective inhibitor of peripheral serotonin synthesis with a promising preclinical profile. Its novel mechanism of targeting both catalytic pockets of the TPH1 enzyme contributes to its superior inhibitory activity compared to existing compounds. The in vivo efficacy in a rat model of PAH, coupled with a favorable safety profile, positions TPT-004 as a strong candidate for further clinical development in treating diseases driven by excessive peripheral serotonin. Future investigations should focus on translating these findings to human clinical trials to fully elucidate its therapeutic potential.

References

Coramitug's Impact on Amyloid Fibril Formation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coramitug (formerly known as PRX004) is an investigational humanized monoclonal antibody at the forefront of therapeutic strategies for transthyretin amyloidosis (ATTR). This progressive and often fatal disease is characterized by the misfolding of the transport protein transthyretin (TTR) and its subsequent aggregation into amyloid fibrils that accumulate in various organs, leading to their dysfunction. Coramitug's mechanism of action is designed to specifically target and clear the pathogenic, non-native forms of TTR, thereby inhibiting the formation of new amyloid fibrils and promoting the removal of existing amyloid deposits. This technical guide provides an in-depth look at the preclinical data and experimental methodologies that underpin our understanding of coramitug's effect on amyloid fibril formation.

Mechanism of Action

Coramitug operates through a dual mechanism aimed at halting the progression of ATTR. Firstly, it binds to misfolded, non-native conformations of TTR, including soluble aggregates, which are precursors to insoluble fibrils. This binding neutralizes these toxic species and prevents their assembly into mature amyloid fibrils.[1][2] Secondly, by opsonizing existing amyloid deposits, coramitug leverages the body's natural clearance mechanisms, specifically antibody-mediated phagocytosis by macrophages, to remove the amyloid burden from affected tissues.[1][2][3] A key feature of coramitug is its selectivity for pathogenic TTR aggregates, leaving the native, functional tetrameric form of the protein unaffected.[1][2]

Quantitative Data on Preclinical Efficacy

The preclinical efficacy of the murine precursor to coramitug was evaluated in a series of in vitro experiments. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibition of TTR Fibril Formation
Antibody CloneAntigenIC50 (nM) for Fibril Inhibition
2A7.2TTR (89-97) Peptide~10
14G8.1TTR (89-97) Peptide~20
27.1TTR (89-97) Peptide~30
2A1.1TTR (89-97) Peptide~50

Data extracted from in vitro fibrillogenesis assays as described in Higaki et al., 2016.

Table 2: Binding Affinity to Non-Native TTR
Antibody CloneAntigenKD (nM)
2A7.2Misfolded TTR0.5
14G8.1Misfolded TTR1.2
27.1Misfolded TTR0.8
2A1.1Misfolded TTR2.5

Binding affinities were determined by surface plasmon resonance (SPR) analysis for the interaction with a destabilized mutant form of TTR that mimics the misfolded state.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of coramitug's murine precursor.

In Vitro TTR Fibrillogenesis Inhibition Assay

Objective: To determine the ability of anti-TTR monoclonal antibodies to inhibit the formation of TTR amyloid fibrils in vitro.

Methodology:

  • Preparation of TTR: Recombinant wild-type human TTR is expressed and purified.

  • Initiation of Fibril Formation: TTR is incubated under acidic conditions (e.g., pH 4.4) at 37°C with constant agitation to induce dissociation of the tetramer and subsequent aggregation into fibrils.

  • Antibody Incubation: Various concentrations of the test monoclonal antibodies are co-incubated with the TTR solution from the start of the assay. A control reaction with a non-specific IgG antibody is also included.

  • Monitoring Fibril Formation: The extent of fibril formation is monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Data Analysis: The fluorescence intensity is plotted against time. The half-time of fibrillation (t1/2) and the final fluorescence intensity are determined for each antibody concentration. The IC50 value, representing the antibody concentration that inhibits 50% of fibril formation, is calculated from a dose-response curve.

Antibody-Dependent Phagocytosis Assay

Objective: To assess the ability of anti-TTR monoclonal antibodies to promote the uptake of TTR aggregates by phagocytic cells.

Methodology:

  • Preparation of TTR Aggregates: Fluorescently labeled TTR aggregates are prepared by incubating recombinant TTR under fibril-forming conditions.

  • Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophage-like cells.

  • Opsonization: The fluorescently labeled TTR aggregates are incubated with the test monoclonal antibodies to allow for opsonization (coating of the aggregates with antibodies).

  • Phagocytosis: The opsonized TTR aggregates are added to the cultured macrophages and incubated to allow for phagocytosis.

  • Quantification of Uptake: The uptake of fluorescently labeled TTR aggregates by the macrophages is quantified using flow cytometry or fluorescence microscopy. The percentage of fluorescently positive cells and the mean fluorescence intensity are measured.

  • Data Analysis: The level of phagocytosis in the presence of the test antibodies is compared to that of a non-specific IgG control to determine the extent of antibody-dependent enhancement of phagocytosis.

Visualizations

Signaling Pathway of Coramitug's Mechanism of Action

Fibrillogenesis_Workflow cluster_workflow In Vitro Fibrillogenesis Inhibition Assay Workflow A 1. Prepare Recombinant TTR B 2. Induce Fibril Formation (Acidic pH, 37°C, Agitation) A->B C 3. Co-incubate with Coramitug (or control IgG) B->C D 4. Monitor with Thioflavin T (ThT) Fluorescence C->D E 5. Analyze Data (Fluorescence vs. Time) D->E F 6. Calculate IC50 from Dose-Response Curve E->F Phagocytosis_Workflow cluster_workflow Antibody-Dependent Phagocytosis Assay Workflow A 1. Prepare Fluorescently Labeled TTR Aggregates C 3. Opsonize Aggregates with Coramitug (or control IgG) A->C B 2. Culture & Differentiate THP-1 Macrophages D 4. Incubate Opsonized Aggregates with Macrophages B->D C->D E 5. Quantify Uptake (Flow Cytometry / Microscopy) D->E F 6. Compare to Control to Determine Enhancement E->F

References

The Discovery and Synthesis of Xanthine-Imidazopyridine TPH Inhibitors: A Technical Guide to TP-004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peripheral serotonin (B10506), synthesized by tryptophan hydroxylase 1 (TPH1), plays a significant role in the pathophysiology of various diseases, including carcinoid syndrome and pulmonary arterial hypertension. The inhibition of TPH1 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a novel class of xanthine-imidazopyridine TPH inhibitors, with a specific focus on the lead compound, TP-004. We detail the structure-based design approach, a plausible synthetic route, comprehensive experimental protocols for key in vitro and in vivo assays, and a summary of the preclinical data that highlight the potential of this compound as a potent and selective TPH inhibitor.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[1] The synthesis of serotonin is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, found primarily in the gut and pineal gland, and TPH2, which is neuron-specific.[2] Overproduction of peripheral serotonin is implicated in the progression of diseases such as carcinoid syndrome, pulmonary arterial hypertension, and irritable bowel syndrome.[3][4] Therefore, selective inhibition of TPH1 is a compelling therapeutic approach to reduce peripheral serotonin levels without affecting central nervous system serotonin concentrations.[2]

This guide focuses on a novel class of xanthine-imidazopyridine TPH inhibitors, culminating in the identification of this compound as a lead candidate. These inhibitors were developed through a structure-based design strategy to achieve high potency and selectivity for TPH1.[3] this compound is characterized by a unique "enhanced double-binding mode," targeting both the tryptophan and pterin-binding sites of the enzyme.[5] This document will provide a detailed account of the synthetic chemistry, biological evaluation, and preclinical assessment of this compound.

Signaling Pathway and Discovery Workflow

The development of this compound followed a structured drug discovery pipeline, beginning with the identification of the therapeutic target and culminating in preclinical proof-of-concept.

Serotonin Synthesis and Inhibition tryptophan Tryptophan tph1 TPH1 tryptophan->tph1 htp 5-Hydroxytryptophan (5-HTP) aadc AADC htp->aadc serotonin Serotonin (5-HT) downstream Pathophysiological Effects (e.g., Carcinoid Syndrome, PAH) serotonin->downstream tph1->htp aadc->serotonin tp004 This compound tp004->tph1 Inhibition Drug Discovery Workflow target_id Target Identification (TPH1) sar Structure-Activity Relationship (SAR) Studies target_id->sar lead_gen Lead Generation (Xanthine-Imidazopyridines) sar->lead_gen lead_opt Lead Optimization (this compound) lead_gen->lead_opt invitro In Vitro Assays (Enzymatic & Cellular) lead_opt->invitro invivo In Vivo Models (PK/PD, Efficacy, Safety) invitro->invivo preclinical Preclinical Candidate Selection invivo->preclinical

References

Structural Biology of TP-004 Binding to Tryptophan Hydroxylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of TP-004, a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. This document details the binding mechanism of this compound to TPH1, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

Tryptophan hydroxylase (TPH) exists in two isoforms, TPH1 and TPH2. TPH1 is primarily responsible for serotonin production in the periphery, while TPH2 is the predominant isoform in the central nervous system.[1][2] Overproduction of peripheral serotonin is implicated in the pathophysiology of various diseases, including carcinoid syndrome, pulmonary arterial hypertension, and certain cancers.[3][4] this compound (also known as TPT-004) has emerged as a highly potent and selective inhibitor of TPH, with a mechanism that involves a unique tripartite binding mode. This guide explores the structural basis for this inhibition and its implications for drug development.[3]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound against TPH1 and TPH2, as well as other related enzymes, has been characterized by determining the half-maximal inhibitory concentrations (IC50). This data is crucial for understanding the potency and selectivity of the compound.

Target EnzymeInhibitorIC50 (nM)Assay ConditionsReference
TPH1This compound77Recombinant human TPH1, L-Trp as substrate[1][5]
TPH2This compound16Recombinant human TPH2, L-Trp as substrate[1][5]
Phenylalanine Hydroxylase (PAH)This compound403.5Not specified[1]
Tyrosine Hydroxylase (TH)This compound1359Not specified[1]
Intracellular Serotonin Levels (BON cells)This compound952Human carcinoid cell line[3]

Structural Insights into this compound Binding

The crystal structure of the catalytic domain of human TPH1 in complex with this compound (PDB ID: 8CJL) reveals the molecular basis for its potent inhibitory activity.[3] this compound exhibits a tripartite binding mode, spanning the binding sites for both the substrate (tryptophan) and the cosubstrate (pterin), and also chelating the catalytic iron ion. This extended binding interaction contributes to the high potency of the inhibitor.[3] The structure-based design approach that led to the development of this compound aimed to optimize interactions within these binding pockets to achieve high affinity and selectivity.[3]

Experimental Protocols

The determination of the crystal structure of the TPH1-TP-004 complex and the characterization of its inhibitory activity involved a series of key experimental procedures.

Protein Expression and Purification

A construct of the catalytic domain of human TPH1 is typically expressed in a suitable host system, such as Escherichia coli. The protein is then purified to homogeneity using a combination of chromatographic techniques. A common strategy involves:

  • Affinity Chromatography : Utilizing a tag (e.g., His-tag) fused to the protein to capture it from the cell lysate.

  • Ion-Exchange Chromatography : Separating the protein based on its net charge to remove impurities.

  • Size-Exclusion Chromatography : A final polishing step to separate the protein by size and ensure a monodisperse sample, which is critical for crystallization.[6]

TPH1 Enzyme Activity Assay

The inhibitory activity of this compound is determined by measuring the enzymatic activity of TPH1 in the presence of varying concentrations of the inhibitor. A common method is a fluorescence-based assay:

  • The assay mixture contains recombinant TPH1, the substrate L-tryptophan, the cofactor tetrahydrobiopterin (B1682763) (or a stable analog like 6-methyltetrahydropterin), and ferrous ammonium (B1175870) sulfate (B86663) in a suitable buffer (e.g., MES, pH 7.0).

  • The reaction is initiated, and the formation of the product, 5-hydroxytryptophan (B29612) (5-HTP), is monitored.

  • The fluorescence of 5-HTP (excitation ~300 nm, emission ~330 nm) is measured over time.

  • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.[7][8][9][10]

X-ray Crystallography

To obtain the crystal structure of the TPH1-TP-004 complex, the following general steps are taken:

  • Crystallization : The purified TPH1 protein is incubated with an excess of this compound to ensure complex formation. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging drop vapor diffusion method is commonly employed.

  • Crystal Soaking and Cryo-protection : Once crystals of the apo-enzyme are grown, they can be soaked in a solution containing a high concentration of this compound to form the complex within the crystal lattice. Before data collection, crystals are typically soaked in a cryoprotectant solution (e.g., containing glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation when flash-cooled in liquid nitrogen.

  • Data Collection and Structure Determination : The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined. The final structure of the TPH1-TP-004 complex (PDB ID: 8CJL) was determined at a resolution of 1.83 Å.

Signaling Pathways and Logical Relationships

The inhibition of TPH1 by this compound has significant implications for cellular signaling pathways where serotonin plays a key role. Below are visualizations of these pathways and a logical workflow for the development of TPH inhibitors.

TPH1_Inhibitor_Development_Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Development target_id Target Identification (TPH1) assay_dev Assay Development target_id->assay_dev hit_finding High-Throughput Screening assay_dev->hit_finding hit_to_lead Hit-to-Lead Optimization hit_finding->hit_to_lead structure_design Structure-Based Design hit_to_lead->structure_design structure_design->hit_to_lead protein_prod Protein Production & Crystallography structure_design->protein_prod binding_kinetics Binding Affinity & Kinetics (IC50, Ki) protein_prod->binding_kinetics in_vivo_efficacy In Vivo Efficacy Models (e.g., PAH, Cancer) binding_kinetics->in_vivo_efficacy adme_tox ADME/Tox Studies in_vivo_efficacy->adme_tox

A logical workflow for the structure-based design and development of TPH1 inhibitors like this compound.

TPH1_Serotonin_Glioma_Signaling TPH1 TPH1 Serotonin Serotonin TPH1->Serotonin Tryptophan Tryptophan Tryptophan->TPH1 L1CAM L1CAM Serotonin->L1CAM Upregulates NFkB NF-κB L1CAM->NFkB Activates Proliferation Cell Proliferation NFkB->Proliferation Migration Migration NFkB->Migration DrugResistance Drug Resistance NFkB->DrugResistance TP004 This compound TP004->TPH1 Serotonin_PAH_Signaling TPH1 TPH1 Serotonin Serotonin TPH1->Serotonin Tryptophan Tryptophan Tryptophan->TPH1 HTR1B 5-HT1B Receptor Serotonin->HTR1B SERT SERT Serotonin->SERT Internalization PASMC Pulmonary Artery Smooth Muscle Cell HTR1B->PASMC SERT->PASMC Proliferation Proliferation PASMC->Proliferation Contraction Contraction PASMC->Contraction VascularRemodeling Vascular Remodeling Proliferation->VascularRemodeling Contraction->VascularRemodeling TP004 This compound TP004->TPH1

References

Unveiling the Target: A Technical Guide to the Epitope of Coramitug on the Transthyretin Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DUBLIN, Ireland – This technical guide provides a comprehensive overview of the epitope of Coramitug (formerly PRX004) on the transthyretin (TTR) protein, intended for researchers, scientists, and drug development professionals. Coramitug is an investigational humanized monoclonal antibody designed to target and clear pathogenic, misfolded forms of transthyretin (misTTR), which are the cause of Transthyretin Amyloidosis (ATTR), a progressive and often fatal disease.

Executive Summary

Coramitug's mechanism of action is predicated on its high specificity for non-native TTR aggregates and amyloid fibrils, while avoiding the native, functional tetrameric form of the protein.[1] This selectivity is achieved by targeting a specific epitope that is exposed only on the misfolded monomeric and aggregated forms of TTR. This guide details the identification and characterization of this epitope, the binding kinetics of Coramitug, and the preclinical and clinical data supporting its therapeutic potential.

The Coramitug Epitope: A Window into Pathogenesis

The therapeutic efficacy of Coramitug is intrinsically linked to its specific binding site on the TTR protein. Through a rational, structure-based design approach, the epitope was identified as the amino acid sequence TTR 89-97 .[2][3] This region was selected based on a comparative analysis of the structures of the native TTR tetramer and the misfolded monomer. In the stable tetrameric form, the 89-97 region is largely buried and inaccessible, but it becomes exposed upon tetramer dissociation into disease-causing monomers.[2]

This critical feature allows Coramitug to selectively target the pathogenic species of TTR, leaving the healthy, circulating tetrameric TTR intact.[4] Preclinical studies have confirmed that Coramitug binds to soluble misTTR, inhibiting the formation of amyloid fibrils, and also opsonizes existing TTR amyloid deposits, promoting their clearance via antibody-dependent phagocytosis.[4][5]

Quantitative Binding Affinity

The precise binding characteristics of Coramitug to different forms of TTR are crucial for its therapeutic activity. The following table summarizes the available quantitative data on its binding affinity.

TTR SpeciesBinding Affinity (Kd)EC50 (Fibrils)Reference
Monomeric/Soluble Oligomeric TTR18.6 nM-[2]
TTR Amyloid Fibrils-0.62 µM[2]
Native Tetrameric TTRNo binding detected-[2]

Note: The affinity to fibrils is reported as an EC50 value due to technical considerations in measuring the Kd of an antibody to an insoluble substrate.

These data highlight Coramitug's strong and specific binding to the pathogenic forms of TTR, with no detectable binding to the native tetramer, underscoring its targeted mechanism of action.

Key Experimental Protocols

A rigorous series of preclinical experiments were conducted to characterize the binding and functional activity of Coramitug. Below are detailed methodologies for key assays.

Epitope Mapping Methodology

While the precise, detailed experimental protocol for the epitope mapping of Coramitug is proprietary, the selection of the TTR 89-97 epitope was guided by a structure-based approach.[2][3] This likely involved the following conceptual steps:

  • Structural Analysis: Comparison of the crystal structures of the native TTR tetramer and models of the dissociated, misfolded TTR monomer to identify regions that are differentially exposed.

  • Peptide Synthesis: Synthesis of overlapping peptide fragments corresponding to the potentially exposed regions of the TTR monomer.

  • Immunoassay: Screening of these peptides for binding to the murine precursor of Coramitug using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay).

  • Confirmation: Further validation of the identified epitope on the full-length monomeric TTR protein.

TTR Fibril Formation Inhibition Assay

This assay is designed to assess the ability of Coramitug to prevent the aggregation of misfolded TTR into amyloid fibrils.

Protocol:

  • Protein Preparation: Recombinant human TTR is incubated under conditions that promote dissociation into monomers and subsequent fibril formation (e.g., acidic pH).

  • Incubation: The TTR solution is incubated in the presence and absence of varying concentrations of Coramitug.

  • Fibril Quantification: Fibril formation is monitored over time using a fluorescent dye such as Thioflavin T, which exhibits increased fluorescence upon binding to amyloid fibrils.

  • Data Analysis: The reduction in Thioflavin T fluorescence in the presence of Coramitug, compared to the control, indicates the degree of fibril formation inhibition.

Antibody-Mediated Phagocytosis Assay

This assay evaluates the ability of Coramitug to promote the clearance of TTR aggregates by immune cells.

Protocol:

  • Target Preparation: TTR amyloid fibrils are generated in vitro and labeled with a fluorescent marker.

  • Opsonization: The fluorescently labeled TTR fibrils are incubated with Coramitug to allow for antibody binding.

  • Cell Culture: A phagocytic cell line (e.g., macrophages) is cultured.

  • Co-incubation: The opsonized TTR fibrils are added to the phagocytic cells and incubated to allow for phagocytosis.

  • Quantification: The uptake of fluorescent fibrils by the cells is quantified using flow cytometry or fluorescence microscopy.

  • Analysis: An increase in the fluorescent signal within the cells in the presence of Coramitug indicates enhanced phagocytosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to Coramitug's mechanism of action and characterization.

cluster_0 TTR Pathogenic Cascade cluster_1 Coramitug Mechanism of Action Native TTR\nTetramer Native TTR Tetramer Misfolded TTR\nMonomer Misfolded TTR Monomer Native TTR\nTetramer->Misfolded TTR\nMonomer Dissociation Soluble TTR\nAggregates Soluble TTR Aggregates Misfolded TTR\nMonomer->Soluble TTR\nAggregates Aggregation TTR Amyloid\nFibrils TTR Amyloid Fibrils Soluble TTR\nAggregates->TTR Amyloid\nFibrils Deposition Phagocytic Cell Phagocytic Cell TTR Amyloid\nFibrils->Phagocytic Cell Opsonization Coramitug Coramitug Coramitug->Misfolded TTR\nMonomer Coramitug->Soluble TTR\nAggregates Coramitug->TTR Amyloid\nFibrils Clearance Clearance Phagocytic Cell->Clearance Phagocytosis

Coramitug's Mechanism of Action

cluster_0 TTR Fibril Inhibition Assay Workflow A Prepare Recombinant TTR B Induce Fibril Formation (e.g., acidic pH) A->B C Incubate with/ without Coramitug B->C D Monitor with Thioflavin T C->D E Quantify Fluorescence D->E F Assess Inhibition E->F

TTR Fibril Inhibition Assay Workflow

Clinical Validation

Clinical trials have provided evidence for the therapeutic potential of Coramitug. A Phase 1 study demonstrated that Coramitug was well-tolerated and showed preliminary signs of clinical activity.[6] More recently, a Phase 2 trial in patients with ATTR cardiomyopathy (ATTR-CM) showed that Coramitug was well-tolerated and, at a dose of 60 mg/kg, resulted in a statistically significant reduction in NT-proBNP, a key biomarker of cardiac stress and disease progression. A Phase 3 trial is currently ongoing to further evaluate the efficacy and safety of Coramitug in this patient population.[7][8]

Conclusion

Coramitug represents a promising, targeted immunotherapy for the treatment of ATTR. Its specificity for the pathogenic forms of TTR, mediated by its binding to the TTR 89-97 epitope, allows for the potential to clear existing amyloid deposits and prevent the formation of new ones. The data presented in this guide provide a strong scientific rationale for the continued development of Coramitug as a novel therapeutic for this devastating disease.

References

A Technical Guide to PRX004 (Coramitug): An Amyloid-Depleting Antibody for ATTR Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the investigational antibody PRX004 (now known as coramitug), focusing on its mechanism of action and its potential to clear existing amyloid deposits in Transthyretin Amyloidosis (ATTR). The information is compiled from preclinical data and clinical trial results to serve as a technical resource.

Introduction: The Challenge of ATTR Amyloidosis

Transthyretin amyloidosis (ATTR) is a progressive and fatal disease caused by the misfolding of the transthyretin (TTR) protein.[1] In its native state, TTR is a tetramer that transports thyroxine and retinol (B82714) binding protein.[2] When the tetramer dissociates into monomers, these can misfold and aggregate into insoluble amyloid fibrils that deposit in organs, primarily the heart and peripheral nerves, leading to organ dysfunction and failure.[1][2]

Current therapeutic strategies for ATTR amyloidosis focus on stabilizing the TTR tetramer or reducing the production of TTR protein.[2] While beneficial, these approaches are not designed to remove the amyloid deposits that are already present and causing organ damage.[2] This creates a significant unmet medical need for therapies that can directly clear existing amyloid plaques.[2] PRX004 is an investigational humanized monoclonal antibody designed as an "amyloid depleter" to specifically target and clear the pathogenic, misfolded forms of TTR without affecting the native TTR protein.[1][3][4]

Proposed Mechanism of Action

PRX004 employs a dual-action mechanism to combat ATTR pathology. It is designed to selectively bind to an epitope exposed on misfolded TTR monomers and aggregated forms, but which is buried within the native TTR tetramer.[5] This specificity allows it to avoid interfering with the function of healthy TTR protein.[2][6]

The two proposed mechanisms are:

  • Neutralization of Soluble Aggregates: PRX004 binds to soluble, non-native TTR aggregates in circulation, neutralizing them and inhibiting their assembly into new amyloid fibrils.[1][2][7]

  • Clearance of Insoluble Fibrils: By opsonizing (or tagging) existing insoluble amyloid fibrils deposited in tissues, the PRX004 antibody flags them for removal. The Fc region of the antibody is recognized by phagocytic cells (like macrophages), triggering antibody-mediated phagocytosis and subsequent clearance of the amyloid deposits.[2][3][6][7]

This depleter mechanism has the potential to remove deposited amyloid, improve organ function, and prevent further deposition.[7]

PRX004_Mechanism_of_Action Figure 1: Proposed Dual Mechanism of Action for PRX004 cluster_0 Pathogenic Pathway cluster_1 PRX004 Intervention tetramer Native TTR Tetramer monomer Misfolded TTR Monomers & Soluble Aggregates tetramer->monomer Dissociation & Misfolding fibrils Insoluble Amyloid Fibril Deposits monomer->fibrils Aggregation inhibition Inhibition of Fibril Formation monomer->inhibition organ Organ Dysfunction fibrils->organ Tissue Deposition clearance Antibody-Mediated Phagocytosis fibrils->clearance prx004 PRX004 (Antibody) prx004->monomer Binds & Neutralizes prx004->fibrils Binds & Opsonizes macrophage Macrophage macrophage->clearance Fc Receptor Recognition

Figure 1: PRX004's dual mechanism targeting pathogenic TTR.

Preclinical Evidence

Preclinical studies provided the foundational evidence for PRX004's mechanism. These in-vitro and in-vivo studies demonstrated that PRX004 (or its murine precursor) could:

  • Inhibit the formation of amyloid fibrils.[1][7]

  • Bind to soluble, non-native forms of TTR.[7]

  • Promote the clearance of insoluble amyloid fibrils via antibody-mediated phagocytosis.[1][3][4][7][8]

  • Selectively bind to amyloid deposits in heart tissue from patients with ATTR amyloidosis, without binding to normal tissue or other types of amyloid deposits.[9]

These findings supported the advancement of PRX004 into clinical trials.

Clinical Development and Data

The primary human data for PRX004 comes from a Phase 1, open-label, multicenter, dose-escalation trial (NCT03336580).[3][6]

Experimental Protocol: Phase 1 Study
  • Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of PRX004.[6]

  • Patient Population: 21 patients with hereditary ATTR (hATTR or ATTRv) amyloidosis.[6]

  • Study Design: A standard 3+3 dose-escalation design followed by a long-term extension (LTE).[8]

  • Dosing Regimen: PRX004 was administered intravenously once every 28 days. Six dose cohorts were evaluated: 0.1, 0.3, 1, 3, 10, and 30 mg/kg.[6][8]

  • Key Efficacy Assessments: While direct measurement of tissue amyloid clearance was not performed, clinical activity was assessed via:[6]

    • Neuropathy Impairment Score (NIS): A measure of neurological function.

    • Global Longitudinal Strain (GLS): An echocardiographic measure of cardiac systolic function.

  • Pharmacodynamic Assessment: Levels of free, non-native misfolded TTR (misTTR) in plasma were measured using a competitive binding electrochemiluminescence immunoassay.[6][8]

Experimental_Workflow Figure 2: Workflow of the PRX004 Phase 1 Clinical Trial cluster_dose_esc Dose Escalation Phase (3 Months) cluster_assessment Assessments start Patient Enrollment (n=21, hATTR) dose1 Cohort 1 0.1 mg/kg start->dose1 safety Safety & Tolerability (Primary Endpoint) start->safety pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) (Free misTTR) start->pk_pd dose2 Cohort 2 0.3 mg/kg dose3 Cohort 3 1 mg/kg dose4 Cohort 4 3 mg/kg dose5 Cohort 5 10 mg/kg dose6 Cohort 6 30 mg/kg lte Long-Term Extension (LTE) (n=17 enrolled) label_infusion IV Infusion Every 28 Days efficacy Clinical Activity @ 9 Months (NIS & GLS) (n=7 evaluable patients, ≥3 mg/kg) lte->efficacy

References

Methodological & Application

Application Notes and Protocols: TP-004 for In Vivo Administration in Rat Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of TP-004, a novel tryptophan hydroxylase 1 (TPH1) inhibitor, in preclinical rat models of Pulmonary Arterial Hypertension (PAH). The following protocols and data are based on published studies and are intended to guide researchers in the design and execution of similar experiments.

Introduction

Pulmonary Arterial Hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1] A key contributor to the pathophysiology of PAH is the increased production of peripheral serotonin (B10506), which promotes vasoconstriction and vascular remodeling in the pulmonary arteries.[1] this compound is a next-generation TPH1 inhibitor that blocks the rate-limiting step in peripheral serotonin synthesis, offering a promising therapeutic strategy for PAH.[1]

Preclinical studies have demonstrated the efficacy of this compound in the Sugen-Hypoxia (SuHx) rat model of severe PAH, showing significant improvements in hemodynamics and reductions in right ventricular hypertrophy.[1] This document outlines the detailed protocols for in vivo administration of this compound via oral and inhalation routes in this model and presents the corresponding quantitative data.

Note: To date, published research on this compound in the context of PAH has utilized the Sugen-Hypoxia (SuHx) rat model. There is currently no publicly available data on the administration of this compound in the monocrotaline (B1676716) (MCT) rat model of PAH.

Signaling Pathway of this compound in Pulmonary Arterial Hypertension

This compound's mechanism of action is centered on the inhibition of tryptophan hydroxylase 1 (TPH1), the enzyme responsible for the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin (5-HT) in the periphery.[1] In PAH, elevated peripheral serotonin contributes to pulmonary vasoconstriction and vascular smooth muscle cell proliferation.[1] By inhibiting TPH1, this compound reduces the synthesis of peripheral serotonin, thereby mitigating these pathological effects.

TP004_Mechanism cluster_synthesis Serotonin Synthesis cluster_action Pathophysiological Effects in PAH Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH1 Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Vasoconstriction Pulmonary Vasoconstriction Serotonin->Vasoconstriction Proliferation Vascular Smooth Muscle Cell Proliferation Serotonin->Proliferation Remodeling Vascular Remodeling Proliferation->Remodeling TP004 This compound TP004->Tryptophan

Caption: Mechanism of action of this compound in PAH.

Experimental Protocols

Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension

The SuHx model is a well-established and robust model that recapitulates many features of severe human PAH.

Materials:

  • Male Sprague Dawley rats (8-9 weeks old)[1]

  • Sugen 5416 (VEGF receptor inhibitor)[2]

  • Hypoxia chamber (10% O₂)[2]

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium for oral administration)[2]

  • This compound

Procedure:

  • Induction of PAH:

    • On day 0, administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[2]

    • Immediately following the injection, house the rats in a hypoxia chamber with 10% oxygen for 3 weeks.[2]

    • After the 3-week hypoxia period, return the rats to normoxic conditions (room air).[3]

  • Animal Grouping and Treatment:

    • After a recovery period (e.g., 10 days in normoxia), randomize the animals into treatment groups.[3]

    • Control Group: Administer the vehicle according to the chosen administration route and schedule.

    • This compound Treatment Group: Administer this compound at the desired dose and schedule.

In Vivo Administration of this compound

3.2.1. Oral Administration Protocol

  • Dosage: 20 mg/kg/day, administered as two 10 mg/kg doses.[2]

  • Formulation: Suspend this compound in a suitable vehicle such as 0.5% carboxymethylcellulose sodium.[2]

  • Administration: Administer the suspension via oral gavage.

  • Treatment Duration: 5 weeks.[2]

3.2.2. Inhalation Administration Protocol

  • Administration: Utilize a nose-only inhalation system.[3]

  • Formulation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol).[1]

  • Treatment Schedule: Daily inhalation for 4 weeks.[1][3]

  • Note: The specific concentration and nebulization parameters should be optimized based on the inhalation system used.

Experimental_Workflow cluster_induction PAH Induction (SuHx Model) cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Sugen Day 0: Subcutaneous Sugen 5416 (20 mg/kg) Hypoxia Weeks 0-3: Hypoxia (10% O₂) Sugen->Hypoxia Normoxia Weeks 3-4.5: Normoxia Recovery Hypoxia->Normoxia Randomization Randomization Normoxia->Randomization Oral Oral this compound (20 mg/kg/day) for 5 weeks Randomization->Oral Inhalation Inhalation this compound for 4 weeks Randomization->Inhalation Vehicle Vehicle Control Randomization->Vehicle Hemodynamics Hemodynamic Assessment (Right Heart Catheterization) Oral->Hemodynamics RV_Function Right Ventricular Function (Echocardiography/MRI) Oral->RV_Function Histology Histological Analysis (RV Hypertrophy, Lung Morphology) Oral->Histology Molecular Molecular Analysis (RNA Sequencing) Oral->Molecular Inhalation->Hemodynamics Inhalation->RV_Function Inhalation->Histology Inhalation->Molecular Vehicle->Hemodynamics Vehicle->RV_Function Vehicle->Histology Vehicle->Molecular

Caption: Experimental workflow for this compound administration in the SuHx rat model.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in the SuHx rat model of PAH.

Hemodynamic Parameters Following Oral this compound Administration
ParameterSuHx + VehicleSuHx + this compound (20 mg/kg/day)P-value
Mean Pulmonary Artery Pressure (mmHg) 48.941.20.0289
Systolic Pulmonary Artery Pressure (mmHg) 79.263.40.0251
Diastolic Pulmonary Artery Pressure (mmHg) 33.730.10.0781
Right Ventricular Systolic Pressure (mmHg) 79.162.80.0276
Pulmonary Vascular Resistance (mmHg/mL/min) 87.970.40.1643
Data adapted from a 5-week oral treatment study.[2]
Right Ventricular and Lung Parameters Following Oral this compound Administration
ParameterSuHx + VehicleSuHx + this compound (20 mg/kg/day)P-value
Right Ventricular Wall Thickness (mm) -7% reduction vs. vehicle0.0479
Relative Lung Weight -Trend towards improvement0.075
Lung Morphology Score -Trend towards improvement-
Data adapted from a 5-week oral treatment study.[2]
Hemodynamic and Right Ventricular Parameters Following Inhaled this compound Administration
ParameterSuHx + VehicleSuHx + Inhaled this compoundP-value
Right Ventricular Systolic Pressure (mmHg) 67.2551.47< 0.0001
Normalized RV End-Systolic Volume (μl) 182.6105.1< 0.0001
RV Ejection Fraction (%) 47.966.8< 0.0001
Data adapted from a 4-week inhalation treatment study.[3]

Histological and Molecular Analysis

Histological Findings
  • Oral Administration: Treatment with this compound showed a trend towards improved lung morphology scores.[2]

  • Inhalation Administration: Inhaled this compound reversed pulmonary vascular remodeling and reduced alveolar macrophage infiltration.[3] Histological analysis also demonstrated reduced perivascular collagen and vascular muscularization.[4]

Molecular Findings
  • RNA Sequencing Analysis (Inhalation): RNA sequencing of lung tissue from rats treated with inhaled this compound revealed changes in gene expression related to:

    • Increased cell adhesion[3]

    • Reduced cell motility and migration[3]

    • Suppressed extracellular matrix remodeling[3]

    • Modulated immune response[3]

    • Suppressed pulmonary vascular remodeling via modulation of proliferation, apoptosis, and homeostasis[3]

    • Decreased expression of circFoxp1[4]

Conclusion

The available preclinical data strongly support the therapeutic potential of this compound in the treatment of Pulmonary Arterial Hypertension. The detailed protocols and quantitative data presented herein for the Sugen-Hypoxia rat model provide a solid foundation for further research and development of this promising TPH1 inhibitor. Future studies are warranted to explore the efficacy of this compound in other PAH models, such as the monocrotaline-induced model, and to further elucidate the molecular mechanisms underlying its therapeutic effects.

References

Application Notes and Protocols: Coramitug (PRX004) Phase 2 Clinical Trial Design for Transthyretin Amyloid Cardiomyopathy (ATTR-CM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 2 clinical trial design for Coramitug (formerly PRX004), an investigational antibody for the treatment of Transthyretin Amyloid Cardiomyopathy (ATTR-CM). The included protocols for key trial endpoints are intended to serve as a guide for researchers in the field.

Introduction to Coramitug and ATTR-CM

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and often fatal disease caused by the deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the myocardium.[1] These deposits stiffen the heart muscle, leading to heart failure. Coramitug is a humanized monoclonal antibody designed to target and clear these pathological amyloid deposits.[1][2][3] Its proposed mechanism of action involves binding to a specific epitope (residues 89-97) that is exposed on misfolded TTR monomers and aggregates but buried in the native TTR tetramer.[4] This binding facilitates the removal of amyloid fibrils through antibody-mediated phagocytosis, offering a novel "amyloid depleter" approach.[2][3][4]

Phase 2 Clinical Trial Design (NCT05442047)

The Phase 2 clinical trial of Coramitug was a randomized, multicenter, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of the drug in patients with ATTR-CM.[1][5]

Study Population: A total of 104 participants with ATTR-CM were enrolled in the trial.[1][6]

Treatment Arms: Participants were randomized in a 1:1:1 ratio to one of three treatment arms:

  • Coramitug 10 mg/kg

  • Coramitug 60 mg/kg

  • Placebo

Treatment was administered via intravenous infusion every 4 weeks for 52 weeks.[1]

Primary Endpoints: The two primary endpoints of the study, assessed at week 52, were:

  • Change from baseline in the six-minute walk test (6MWT) distance.[1]

  • Change from baseline in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.[1]

Quantitative Data Summary

Patient Demographics and Baseline Characteristics

The baseline characteristics of the study participants were generally well-balanced across the treatment arms.[5]

CharacteristicPlacebo (n=35)Coramitug 10 mg/kg (n=34)Coramitug 60 mg/kg (n=35)Total (N=104)
Median Age, years (IQR) 78.0 (74.0, 82.0)78.0 (72.0, 81.0)77.0 (73.0, 81.0)77.0 (73.0, 81.0)
Male Sex, n (%) 34 (97.1)29 (85.3)34 (97.1)97 (93.3)
ATTRv-CM, n (%) 5 (14.3)5 (14.7)3 (8.6)13 (12.5)
NYHA Class II, n (%) 31 (88.6)29 (85.3)27 (77.1)87 (83.7)
NYHA Class III, n (%) 4 (11.4)5 (14.7)8 (22.9)17 (16.3)
Median 6MWT, m (IQR) 355.0 (286.5, 406.0)366.0 (314.3, 411.5)357.0 (300.0, 413.5)-
Median NT-proBNP, pg/mL (IQR) 2385 (1224, 4015)1985 (1224, 3406)1855 (1123, 3354)1985 (1224, 3406)
On Tafamidis, n (%) ---87 (83.7)
On TTR Silencers, n (%) ---7 (6.7)

Data sourced from Fontana et al., Circulation (2025) and a presentation by Novo Nordisk.[1][5][6][7]

Primary Endpoint Results at Week 52
EndpointPlaceboCoramitug 10 mg/kgCoramitug 60 mg/kg
Change in NT-proBNP (Ratio to Baseline vs. Placebo) -0.72 (95% CI: 0.49, 1.07; P=0.1043)-48% (95% CI: -65%, -22%; P=0.0017)
Change in 6MWT (Difference from Placebo, meters) --0.31 (95% CI: -43.25, 42.64)13.45 (95% CI: -29.56, 56.46)

Data sourced from Fontana et al., Circulation (2025).[1][5]

The trial demonstrated a statistically significant reduction in NT-proBNP levels in the 60 mg/kg Coramitug group compared to placebo.[1][6] However, there was no statistically significant difference in the change in the 6-minute walk test distance for either Coramitug dose compared to placebo.[1]

Experimental Protocols

Six-Minute Walk Test (6MWT) Protocol

Objective: To assess functional capacity by measuring the distance a patient can walk in six minutes.

Materials:

  • 30-meter straight, flat, enclosed corridor with a hard surface.

  • Stopwatch.

  • Mechanical lap counter.

  • Cones to mark the turnaround points.

  • Chair for the patient to rest in before and after the test.

  • Pulse oximeter.

  • Sphygmomanometer.

  • Borg Scale for rating perceived exertion.

  • Emergency equipment (e.g., oxygen, telephone).

Procedure:

  • Pre-Test:

    • The patient should rest in a chair for at least 10 minutes before the test begins.

    • Record baseline heart rate, blood pressure, and oxygen saturation.

    • Instruct the patient on the Borg Scale.

    • Provide standardized instructions: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. Six minutes is a long time to walk, so you will be exerting yourself. You are permitted to slow down, to stop, and to rest as necessary. You may lean against the wall while resting, but resume walking as soon as you are able."

  • During Test:

    • Start the stopwatch when the patient begins walking.

    • Do not walk with the patient.

    • Provide standardized encouragement at each minute: "You are doing well. You have [remaining time] to go."

    • Record the number of laps.

  • Post-Test:

    • At the end of 6 minutes, instruct the patient to stop.

    • Record the total distance walked, rounding to the nearest meter.

    • Immediately record post-test heart rate, blood pressure, oxygen saturation, and the patient's rating on the Borg Scale.

    • The patient should sit and rest. Monitor for any adverse reactions.

NT-proBNP Level Measurement Protocol

Objective: To quantify the concentration of NT-proBNP in patient serum or plasma as a biomarker of cardiac stress.

Materials:

  • Blood collection tubes (e.g., serum separator tubes or EDTA plasma tubes).

  • Centrifuge.

  • Pipettes and pipette tips.

  • -80°C freezer for sample storage.

  • Commercially available NT-proBNP immunoassay kit (e.g., electrochemiluminescence immunoassay).

  • Assay-specific microplate reader or automated analyzer.

Procedure:

  • Sample Collection:

    • Collect whole blood via venipuncture into the appropriate collection tube.

    • If using a serum separator tube, allow the blood to clot at room temperature for 30 minutes.

    • If using an EDTA tube, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Sample Processing:

    • Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C to separate serum or plasma.

    • Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.

    • Aliquot the serum or plasma into cryovials.

  • Sample Storage:

    • For short-term storage (up to 24 hours), samples can be kept at 2-8°C.

    • For long-term storage, samples should be frozen at -80°C.

  • NT-proBNP Analysis:

    • Thaw frozen samples on ice.

    • Perform the NT-proBNP immunoassay according to the manufacturer's instructions. This typically involves:

      • Preparation of reagents and standards.

      • Incubation of samples, standards, and controls with assay-specific antibodies.

      • Washing steps to remove unbound components.

      • Addition of a detection reagent.

      • Measurement of the signal (e.g., light emission, color change) using a microplate reader or automated analyzer.

    • Calculate the NT-proBNP concentration of the samples based on the standard curve.

In Vitro Antibody-Mediated Phagocytosis Assay

Objective: To assess the ability of Coramitug to promote the phagocytosis of misfolded TTR aggregates by phagocytic cells (e.g., macrophages).

Materials:

  • Recombinant misfolded TTR.

  • Fluorescent dye for labeling TTR (e.g., pH-sensitive dye that fluoresces in the acidic environment of the phagolysosome).

  • Coramitug (PRX004) and a non-specific human IgG isotype control.

  • Phagocytic cell line (e.g., THP-1 macrophage-like cells).

  • Cell culture medium and supplements.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Preparation of Fluorescent TTR Aggregates:

    • Label recombinant misfolded TTR with a fluorescent dye according to the manufacturer's protocol.

    • Induce aggregation of the labeled TTR.

  • Cell Culture:

    • Culture THP-1 cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Plate the differentiated macrophages in a 96-well plate.

  • Phagocytosis Assay:

    • Opsonize the fluorescent TTR aggregates by incubating them with either Coramitug or the IgG isotype control for 1 hour at 37°C.

    • Add the opsonized TTR aggregates to the macrophages.

    • Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Quantification:

    • Fluorescence Microscopy:

      • Wash the cells to remove non-phagocytosed TTR aggregates.

      • Fix the cells and visualize using a fluorescence microscope.

      • Quantify the fluorescence intensity per cell.

    • Flow Cytometry:

      • Detach the cells from the plate.

      • Analyze the cells using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations

ATTR-CM Pathophysiology and Coramitug's Mechanism of Action

ATTR_CM_Pathway cluster_TTR_Production TTR Production & Dissociation cluster_Amyloid_Formation Amyloid Formation & Deposition cluster_Coramitug_Action Coramitug (PRX004) Mechanism TTR_Tetramer Native TTR Tetramer TTR_Monomer Unstable TTR Monomers TTR_Tetramer->TTR_Monomer Dissociation Misfolded_TTR Misfolded TTR Monomers & Oligomers TTR_Monomer->Misfolded_TTR Misfolding Amyloid_Fibrils Amyloid Fibrils Misfolded_TTR->Amyloid_Fibrils Aggregation Macrophage Macrophage Misfolded_TTR->Macrophage Myocardium Myocardium Deposition Amyloid_Fibrils->Myocardium Infiltration ATTR_CM ATTR-CM (Heart Failure) Myocardium->ATTR_CM Leads to Coramitug Coramitug (PRX004) Coramitug->Misfolded_TTR Binds to misfolded TTR Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis Engulfment Phagocytosis->Myocardium Reduces Amyloid Load

Caption: Coramitug's mechanism in ATTR-CM.

Coramitug Phase 2 Clinical Trial Workflow

Clinical_Trial_Workflow cluster_Screening Patient Screening & Enrollment cluster_Treatment Randomization & Treatment cluster_Endpoints Endpoint Assessment Patient_Pool ATTR-CM Patients Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Pool->Inclusion_Exclusion Enrolled_Patients 104 Enrolled Participants Inclusion_Exclusion->Enrolled_Patients Yes Randomization Randomization (1:1:1) Enrolled_Patients->Randomization Placebo Placebo (n=35) Randomization->Placebo Coramitug_10 Coramitug 10 mg/kg (n=34) Randomization->Coramitug_10 Coramitug_60 Coramitug 60 mg/kg (n=35) Randomization->Coramitug_60 Treatment_Period 52 Weeks (IV Infusion Every 4 Weeks) Placebo->Treatment_Period Coramitug_10->Treatment_Period Coramitug_60->Treatment_Period Primary_Endpoints Primary Endpoints - Change in 6MWT - Change in NT-proBNP Treatment_Period->Primary_Endpoints at Week 52 Data_Analysis Data Analysis Primary_Endpoints->Data_Analysis

Caption: Workflow of the Coramitug Phase 2 trial.

References

Application Notes and Protocols for Developing a Cell-Based Assay for TPH1 Inhibition with TP-004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the biosynthesis of peripheral serotonin (B10506).[1][2] It catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is subsequently converted to serotonin (5-hydroxytryptamine, 5-HT).[1] Dysregulation of peripheral serotonin levels has been implicated in a variety of diseases, including pulmonary arterial hypertension, carcinoid syndrome, and certain cancers.[1][3] As such, TPH1 has emerged as a promising therapeutic target. TP-004 (also known as TPT-004) is a potent and selective inhibitor of TPH1 and is under investigation for its therapeutic potential.[4][5][6]

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on TPH1. The protocol utilizes the human pancreatic carcinoid cell line, BON, which endogenously expresses TPH1 and secretes serotonin.[1][3] The readout for TPH1 inhibition is the quantification of serotonin levels in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (TPT-004)
TargetThis compound (TPT-004) IC50 (nM)Reference Compound (Telotristat Ethyl) IC50 (nM)Reference
TPH177Not Available[4][7]
TPH216Not Available[4][7]
Table 2: Cellular Inhibitory Activity of this compound (TPT-004)
Cell LineAssay ReadoutThis compound (TPT-004) EC50 (µM)Reference
BONIntracellular Serotonin Reduction0.952[4]
Table 3: Selectivity Profile of this compound (TPT-004) against other Aromatic Amino Acid Hydroxylases
EnzymeThis compound (TPT-004) IC50 (nM)Reference
Phenylalanine Hydroxylase (PAH)403.5[4]
Tyrosine Hydroxylase (TH)1359[4]

Signaling Pathways and Experimental Workflows

TPH1 Signaling Pathway in Serotonin Synthesis

TPH1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_downstream Downstream Signaling L-Tryptophan_ext L-Tryptophan L-Tryptophan_int L-Tryptophan L-Tryptophan_ext->L-Tryptophan_int Amino Acid Transporter TPH1 TPH1 L-Tryptophan_int->TPH1 5-HTP 5-Hydroxytryptophan (5-HTP) TPH1->5-HTP Hydroxylation (Rate-limiting step) AADC Aromatic L-amino acid decarboxylase (AADC) 5-HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Serotonin_exp Serotonin (Secreted) Serotonin->Serotonin_exp This compound This compound This compound->TPH1 Inhibition Serotonin_Receptor Serotonin Receptor Serotonin_exp->Serotonin_Receptor Beta-Catenin β-Catenin/ZBP-89 Signaling Serotonin_Receptor->Beta-Catenin NF-kB L1CAM/NF-κB Signaling Serotonin_Receptor->NF-kB Cell_Proliferation Cell Proliferation & Migration Beta-Catenin->Cell_Proliferation NF-kB->Cell_Proliferation

Caption: TPH1-mediated serotonin synthesis and downstream signaling pathways.

Experimental Workflow for the Cell-Based TPH1 Inhibition Assay

Experimental_Workflow Start Cell_Culture 1. Culture BON Cells Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plate (2 x 10^4 cells/well) Cell_Culture->Seeding Incubation1 3. Incubate Overnight (37°C, 5% CO2) Seeding->Incubation1 Treatment 4. Treat with this compound (Dose-response) Incubation1->Treatment Incubation2 5. Incubate for 48 hours Treatment->Incubation2 Supernatant_Collection 6. Collect Supernatant Incubation2->Supernatant_Collection ELISA 7. Perform Serotonin ELISA Supernatant_Collection->ELISA Data_Analysis 8. Analyze Data (Calculate EC50) ELISA->Data_Analysis End Data_Analysis->End

Caption: Workflow for the cell-based TPH1 inhibition assay using BON cells.

Experimental Protocols

Cell Culture and Maintenance of BON Cells
  • Cell Line: BON cells (human pancreatic carcinoid cell line). This cell line is recommended due to its endogenous expression of TPH1 and production of serotonin.[1][3]

  • Culture Medium: Prepare complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12K (Kaighn's) medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency. Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA), neutralize, centrifuge, and resuspend in fresh complete growth medium for seeding into new flasks.

Cell-Based TPH1 Inhibition Assay Protocol
  • Cell Seeding:

    • Harvest BON cells and perform a cell count to determine cell viability and concentration.

    • Dilute the cell suspension in complete growth medium to a concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well flat-bottom cell culture plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. It is recommended to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known TPH1 inhibitor, if available).

    • After the overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After the 48-hour incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell layer. The supernatant can be used immediately for the serotonin ELISA or stored at -80°C for later analysis.

Serotonin Quantification by Competitive ELISA
  • Principle: This assay is based on the competitive binding of serotonin in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled serotonin to a limited number of anti-serotonin antibody-coated microplate wells. The amount of HRP-labeled serotonin bound to the antibody is inversely proportional to the concentration of serotonin in the sample.

  • Procedure (General guidelines based on commercially available kits):

    • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and HRP-conjugated serotonin, according to the manufacturer's instructions.

    • Standard Curve: Create a standard curve by preparing a series of dilutions of the serotonin standard provided in the kit.

    • Assay:

      • Add a specific volume of the collected cell culture supernatant and the HRP-conjugated serotonin to the antibody-coated wells.

      • Incubate for the recommended time and temperature to allow for competitive binding.

      • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

      • Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development. The color intensity is inversely proportional to the amount of serotonin in the sample.

      • Stop the reaction by adding the stop solution.

    • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the absorbance values of the serotonin standards against their known concentrations. Use a suitable regression analysis (e.g., four-parameter logistic fit) to determine the equation of the curve.

  • Serotonin Concentration: Use the standard curve to calculate the concentration of serotonin in each of the unknown samples (cell culture supernatants).

  • Inhibition Curve and EC50 Calculation:

    • Calculate the percentage of TPH1 inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that causes 50% inhibition of serotonin production.

Conclusion

This application note provides a comprehensive and detailed protocol for a robust cell-based assay to evaluate the inhibitory activity of this compound on TPH1. By utilizing the endogenously TPH1-expressing BON cell line and a sensitive serotonin ELISA for detection, this assay can be effectively employed in drug discovery and development programs to characterize the potency and cellular efficacy of TPH1 inhibitors. The provided diagrams and data tables offer a clear visual representation of the underlying biology and expected outcomes.

References

Protocol for oral gavage of TP-004 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Oral Gavage of TP-004 in Preclinical Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oral gavage is a standard and precise method for administering substances directly into the gastrointestinal tract of laboratory animals, ensuring accurate dosing in preclinical studies. This document provides a detailed protocol for the oral administration of the investigational compound this compound to rodents. The following guidelines are based on established best practices and are intended to ensure animal welfare and the generation of reliable, reproducible data. This protocol assumes this compound is a compound with poor aqueous solubility, a common characteristic of new chemical entities, and thus includes procedures for preparing a suspension formulation.

Data Presentation: Quantitative Parameters for Oral Gavage

The following table summarizes critical quantitative data that must be tailored to the specific experimental design, animal model, and physicochemical properties of this compound.

ParameterMouseRatNotes and Considerations
Body Weight Range 20-30 g200-300 gAnimal weights must be recorded accurately on the day of dosing to calculate the correct volume.
Gavage Needle Gauge 18-20 gauge16-18 gaugeFlexible or curved needles with a rounded tip are recommended to minimize tissue trauma.[1]
Gavage Needle Length 1.5 inches2-3 inchesThe needle length should be pre-measured from the animal's mouth to the last rib to prevent stomach perforation.[1][2]
Maximum Dosing Volume 10 mL/kg10-20 mL/kgSmaller volumes (e.g., 5 mL/kg) are recommended to reduce the risk of aspiration.[3] Dosing may be repeated up to three times in a 24-hour period if justified in the protocol.[1][3]
Fasting Period 4-6 hours4-6 hoursFasting is often required to standardize drug absorption, but the necessity and duration should be determined by the specific study goals.
Vehicle Composition e.g., 0.5% (w/v) Methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in sterile watere.g., 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile waterThe choice of vehicle is critical for poorly soluble compounds like this compound to ensure a homogenous suspension.[4][5]
This compound Concentration To be determined based on the required dose (mg/kg) and dosing volume (mL/kg)To be determined based on the required dose (mg/kg) and dosing volume (mL/kg)The concentration should be calculated to deliver the desired dose in the specified volume.

Experimental Protocols

Preparation of this compound Formulation

For a poorly soluble compound such as this compound, a suspension is a common formulation for oral gavage. A vehicle of 0.5% methylcellulose with 0.1% Tween 80 is often used.

Materials:

  • This compound compound

  • Methylcellulose (e.g., 400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Graduated cylinders and beakers

Procedure:

  • Calculate the required amount of this compound, methylcellulose, and Tween 80 based on the desired concentration and final volume of the formulation.

  • To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stirrer. Mix until a clear, homogenous solution is formed. This may take several hours.

  • Add 0.1 mL of Tween 80 to the methylcellulose solution for every 100 mL of final volume (to achieve a 0.1% concentration) and mix thoroughly. Tween 80 acts as a surfactant to aid in the suspension of the compound.[5]

  • Accurately weigh the required amount of this compound.

  • Slowly add the powdered this compound to the vehicle solution while stirring continuously to create a fine, homogenous suspension.

  • Maintain continuous stirring of the suspension during the dosing procedure to ensure a uniform concentration for each animal.

Oral Gavage Procedure

This procedure should be performed by trained personnel to minimize stress and potential injury to the animals.[1][3]

Materials:

  • Appropriately sized gavage needles (see table above)

  • Syringes (1-3 mL, depending on dosing volume)

  • This compound formulation

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Preparation:

    • Weigh the animal and calculate the precise dosing volume.[1][3]

    • For repeated dosing, consider using a non-toxic marker for animal identification.

  • Gavage Needle Preparation:

    • Select the correct size of gavage needle based on the animal's weight.[3]

    • Measure the appropriate insertion depth by holding the needle alongside the animal, with the tip at the level of the last rib. Mark the needle at the animal's snout. This ensures the needle reaches the stomach without causing perforation.[1][2]

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and neck. The body should be held in a vertical position.[2]

    • Rat: Hold the rat near the thoracic region, supporting the lower body. Gently extend the head back to create a straight line through the neck and esophagus.[1][3]

  • Gavage Administration:

    • Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[1]

    • The needle should pass smoothly with no resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle. [3]

    • Once the needle has been inserted to the pre-measured depth, slowly administer the contents of the syringe.

    • After administration, gently withdraw the needle in the same path it was inserted.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[2][3]

    • Continue to monitor the animals periodically over the next 24 hours.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the oral gavage protocol for this compound.

oral_gavage_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Procedure Phase prep_formulation Prepare this compound Formulation calc_dose Weigh Animal & Calculate Dose Volume restrain Restrain Animal calc_dose->restrain measure_needle Pre-measure Gavage Needle restrain->measure_needle insert_needle Insert Needle into Esophagus measure_needle->insert_needle administer Administer this compound insert_needle->administer withdraw_needle Withdraw Needle administer->withdraw_needle monitor_immediate Immediate Monitoring (5-10 mins) withdraw_needle->monitor_immediate monitor_longterm Long-term Monitoring (up to 24 hrs) monitor_immediate->monitor_longterm

References

Application Notes and Protocols: Monitoring Coramitug Treatment Response in Transthyretin Amyloid Cardiomyopathy (ATTR-CM) with Cardiac Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and life-threatening disease characterized by the deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the myocardium. This leads to restrictive cardiomyopathy and eventual heart failure. Coramitug (formerly PRX004) is an investigational humanized monoclonal antibody designed to target and clear these non-native TTR aggregates.[1] Monitoring the therapeutic response to novel treatments like coramitug is crucial for clinical decision-making and drug development. Cardiac biomarkers, particularly NT-proBNP and cardiac troponins, are established indicators of myocardial stress and injury and play a pivotal role in assessing treatment efficacy in ATTR-CM.[2][3][4]

These application notes provide a summary of the clinical data on cardiac biomarker modulation by coramitug, detailed protocols for the quantification of key cardiac biomarkers, and visual representations of the relevant biological pathways and experimental workflows.

Coramitug's Mechanism of Action

Coramitug is designed to specifically target and clear pathogenic, non-native transthyretin (misTTR) aggregates, including amyloid fibrils, from tissues.[1] Its proposed mechanism involves antibody-mediated phagocytosis, promoting the removal of existing amyloid deposits.[5][6] This is distinct from other therapeutic strategies that either stabilize the native TTR tetramer or reduce TTR synthesis. By clearing the amyloid burden in the heart, coramitug aims to improve cardiac structure and function, which is reflected in the levels of circulating cardiac biomarkers.

cluster_0 Pathophysiology of ATTR-CM cluster_1 Coramitug Intervention TTR Gene TTR Gene TTR Protein (Tetramer) TTR Protein (Tetramer) TTR Gene->TTR Protein (Tetramer) Misfolded TTR Monomers & Oligomers Misfolded TTR Monomers & Oligomers TTR Protein (Tetramer)->Misfolded TTR Monomers & Oligomers Dissociation Amyloid Fibril Deposition in Myocardium Amyloid Fibril Deposition in Myocardium Misfolded TTR Monomers & Oligomers->Amyloid Fibril Deposition in Myocardium Antibody-Mediated Phagocytosis Antibody-Mediated Phagocytosis Misfolded TTR Monomers & Oligomers->Antibody-Mediated Phagocytosis Cardiac Dysfunction Cardiac Dysfunction Amyloid Fibril Deposition in Myocardium->Cardiac Dysfunction Amyloid Fibril Deposition in Myocardium->Antibody-Mediated Phagocytosis Increased Myocardial Wall Stress Increased Myocardial Wall Stress Cardiac Dysfunction->Increased Myocardial Wall Stress Myocyte Injury Myocyte Injury Cardiac Dysfunction->Myocyte Injury NT-proBNP Release NT-proBNP Release Increased Myocardial Wall Stress->NT-proBNP Release Troponin Release Troponin Release Myocyte Injury->Troponin Release Coramitug Coramitug Coramitug->Misfolded TTR Monomers & Oligomers Binds to Clearance of Amyloid Deposits Clearance of Amyloid Deposits Antibody-Mediated Phagocytosis->Clearance of Amyloid Deposits Reduced Myocardial Wall Stress Reduced Myocardial Wall Stress Clearance of Amyloid Deposits->Reduced Myocardial Wall Stress Decreased NT-proBNP Decreased NT-proBNP Reduced Myocardial Wall Stress->Decreased NT-proBNP Clearance of amyloid Deposits Clearance of amyloid Deposits Reduced Myocyte Injury Reduced Myocyte Injury Clearance of amyloid Deposits->Reduced Myocyte Injury Decreased Troponin Decreased Troponin Reduced Myocyte Injury->Decreased Troponin start Start prep Prepare reagents, samples, and standards start->prep add_sample Add 100 µL of standard or sample to each well of the pre-coated plate prep->add_sample incubate1 Incubate for 1-2 hours at 37°C add_sample->incubate1 wash1 Aspirate and wash wells 3 times incubate1->wash1 add_detection_ab Add 100 µL of biotinylated detection antibody wash1->add_detection_ab incubate2 Incubate for 1 hour at 37°C add_detection_ab->incubate2 wash2 Aspirate and wash wells 3 times incubate2->wash2 add_hrp Add 100 µL of Streptavidin-HRP wash2->add_hrp incubate3 Incubate for 30 minutes at 37°C add_hrp->incubate3 wash3 Aspirate and wash wells 5 times incubate3->wash3 add_substrate Add 90 µL of TMB substrate wash3->add_substrate incubate4 Incubate for 15-20 minutes at 37°C in the dark add_substrate->incubate4 add_stop Add 50 µL of stop solution incubate4->add_stop read Read absorbance at 450 nm add_stop->read end End read->end

References

Inhaled TP-004 for Pulmonary Arterial Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily focus on vasodilation but often fail to address the underlying cellular proliferation and remodeling of the pulmonary vasculature. TP-004, a novel and highly specific inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin (B10506) synthesis, has emerged as a promising therapeutic agent.[1] Elevated peripheral serotonin levels are implicated in the pathogenesis of PAH, contributing to vasoconstriction and pulmonary artery smooth muscle cell proliferation.[2][3][4][5] The inhaled delivery of this compound presents a targeted approach to treat PAH by directly delivering the drug to the lungs, thereby maximizing local efficacy and minimizing systemic side effects.[6][7][8] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the investigation of inhaled this compound in a rodent model of PAH.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies evaluating this compound in the Sugen-Hypoxia (SuHx) rat model of PAH.

Table 1: Efficacy of Inhaled this compound in SuHx Rat Model [7]

ParameterSuHx + VehicleSuHx + Inhaled this compoundP-value
Right Ventricular Systolic Pressure (RVSP) (mm Hg)67.2551.47< 0.0001
Normalized Right Ventricular End-Systolic Volume (μl)182.6105.1< 0.0001
Right Ventricular Ejection Fraction (%)47.966.8< 0.0001

Table 2: Efficacy of Oral this compound (20 mg/kg/day) in SuHx Rat Model [5]

ParameterSuHx + VehicleSuHx + Oral this compoundP-value
Mean Pulmonary Artery Pressure (mPAP) (mm Hg)48.941.20.0289
Systolic Pulmonary Artery Pressure (sPAP) (mm Hg)79.263.40.0251
Right Ventricular Systolic Pressure (RVSP) (mm Hg)79.162.80.0276
Pulmonary Vascular Resistance (mm Hg/mL per min)87.970.40.1643

Signaling Pathway

The therapeutic effect of this compound in PAH is mediated through the inhibition of TPH1 and the subsequent reduction of peripheral serotonin. The following diagram illustrates the proposed signaling pathway.

TPH1_Inhibition_Pathway cluster_EC Pulmonary Artery Endothelial Cell cluster_SMC Pulmonary Artery Smooth Muscle Cell Tryptophan L-Tryptophan TPH1 TPH1 Tryptophan->TPH1 Serotonin_EC Serotonin (5-HT) TPH1->Serotonin_EC Serotonin_SMC Serotonin (5-HT) Serotonin_EC->Serotonin_SMC Paracrine Signaling SERT SERT Serotonin_SMC->SERT HTR1B 5-HT1B Receptor Serotonin_SMC->HTR1B Signaling Downstream Signaling (MAPK, Rho-kinase) SERT->Signaling HTR1B->Signaling Proliferation Cell Proliferation & Vasoconstriction Signaling->Proliferation TP004 This compound (Inhaled) TP004->Inhibition

This compound inhibits TPH1, reducing serotonin and mitigating PAH.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of inhaled this compound.

Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension

This model is a well-established and robust method for inducing a severe PAH phenotype in rats that closely mimics the human disease.[1]

Materials:

  • Male Sprague Dawley rats (8-9 weeks old)

  • Sugen 5416 (SU5416)

  • Vehicle for SU5416 (e.g., DMSO)

  • Hypoxia chamber (10% O₂)

  • Standard rat chow and water

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • PAH Induction:

    • Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[1]

    • Immediately following the injection, house the rats in a hypoxic environment (10% oxygen) for 3 weeks.

  • Post-Hypoxia Recovery: After the 3-week hypoxic period, return the rats to normoxic conditions (room air) for a 10-day recovery period before initiating treatment.[7]

  • Control Groups:

    • Normoxia Control: Administer a vehicle injection and maintain rats in normoxic conditions throughout the study.

    • SuHx + Vehicle: Induce PAH as described above and administer the vehicle used for this compound delivery during the treatment phase.

SuHx_Model_Workflow Start Acclimatization (1 week) SU5416 Sugen 5416 Injection (20 mg/kg, s.c.) Start->SU5416 Hypoxia Hypoxia Exposure (3 weeks, 10% O2) SU5416->Hypoxia Recovery Normoxia Recovery (10 days) Hypoxia->Recovery Treatment Treatment Initiation (Inhaled this compound or Vehicle) Recovery->Treatment

Workflow for the induction of the SuHx model of PAH.
Inhaled Delivery of this compound

This protocol outlines the administration of this compound via nose-only inhalation.

Materials:

  • This compound

  • Vehicle (e.g., ethanol)[8]

  • Nose-only inhalation exposure system for rodents

  • Nebulizer (type and specifications to be optimized based on the inhalation system)

  • Animal restraints for nose-only exposure

Procedure:

  • Preparation of this compound Solution: Prepare the this compound inhalation solution at the desired concentration. The specific concentration used in the cited preclinical studies was not detailed. It is recommended to perform pilot studies to determine the optimal concentration that achieves therapeutic lung levels without causing adverse effects.

  • Animal Restraint and Acclimatization:

    • Gently restrain the rats in the nose-only exposure tubes.

    • It is crucial to acclimatize the animals to the restraint tubes prior to the first exposure to minimize stress. This can be done for increasing durations over several days.

  • Inhalation Exposure:

    • Place the restrained rats into the ports of the nose-only inhalation chamber.

    • Aerosolize the this compound solution using a nebulizer connected to the inhalation system.

    • Expose the rats to the this compound aerosol for a predetermined duration. The cited studies mention daily inhalations for 4 weeks, but the duration of each session was not specified.[8] A typical exposure duration in rodent inhalation studies ranges from 30 to 60 minutes.

  • System Parameters: The operational parameters of the nose-only inhalation system are critical for ensuring consistent and targeted lung delivery. While specific parameters for the this compound studies were not available, the following should be carefully controlled and documented:

    • Airflow Rate: A common recommendation is a flow rate of approximately 0.75 L/min per exposure port.[9]

    • Particle Size Distribution: The mass median aerodynamic diameter (MMAD) should be in the respirable range for rats (typically 1-3 µm) to ensure deep lung deposition.

    • Chamber Temperature and Humidity: Maintain stable environmental conditions within the chamber (e.g., 22 ± 2°C and 40-60% relative humidity).[10]

  • Post-Exposure Monitoring: After each exposure session, return the animals to their cages and monitor for any signs of distress.

Inhalation_Protocol_Workflow Prep Prepare this compound Inhalation Solution Restrain Restrain Rats in Nose-Only Tubes Prep->Restrain Place Place Rats in Inhalation Chamber Restrain->Place Aerosolize Aerosolize this compound (Nebulizer) Place->Aerosolize Expose Daily Inhalation Exposure (4 weeks) Aerosolize->Expose Monitor Post-Exposure Monitoring Expose->Monitor

Experimental workflow for inhaled this compound delivery.
Assessment of Efficacy

A comprehensive evaluation of the therapeutic efficacy of inhaled this compound should include hemodynamic, structural, and functional assessments.

a) Hemodynamic Measurements:

  • Right Heart Catheterization: At the end of the treatment period, perform right heart catheterization to measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP).

b) Right Ventricular Hypertrophy Assessment:

  • Fulton Index: After euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle (LV) and septum (S). Weigh the RV and LV+S separately to calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.

c) Cardiac Function Assessment:

  • Echocardiography or Cardiac MRI: Perform non-invasive imaging to assess cardiac function, including Right Ventricular Ejection Fraction (RVEF) and Right Ventricular End-Systolic Volume (RVESV).

d) Histological Analysis:

  • Lung Tissue Processing: Perfuse the lungs and fix them in formalin. Embed the tissue in paraffin (B1166041) and prepare sections for staining.

  • Staining: Use stains such as Hematoxylin and Eosin (H&E) and Masson's trichrome to assess vascular remodeling, medial wall thickness, and perivascular fibrosis.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) and inflammation (e.g., CD68 for macrophages).

e) Gene Expression Analysis:

  • RNA Extraction: Isolate RNA from lung tissue.

  • Quantitative PCR (qPCR) or RNA-Sequencing: Analyze the expression of genes involved in inflammation, proliferation, and vascular remodeling to elucidate the molecular mechanisms of this compound action.

The inhaled delivery of this compound represents a promising and targeted therapeutic strategy for the treatment of Pulmonary Arterial Hypertension. The preclinical data strongly support its efficacy in a robust animal model of the disease. The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of this novel therapeutic approach. Careful attention to the details of the experimental design, particularly the parameters of the inhalation delivery system, is crucial for obtaining reproducible and reliable results. Further investigation into the long-term safety and efficacy of inhaled this compound is warranted to pave the way for future clinical trials.

References

Application Notes & Protocols: Evaluating TP-004 Efficacy in the Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulmonary Arterial Hypertension (PAH) is a severe and progressive disease marked by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance, right ventricular (RV) failure, and ultimately, death.[1][2][3] Preclinical research relies on robust animal models that replicate the complex pathology of human PAH. The Sugen-Hypoxia (SuHx) rat model is a widely used and clinically relevant model that induces angio-obliterative pulmonary hypertension, closely mimicking the histopathological features of the human disease, including the formation of plexiform-like lesions.[1][3][4][5] This model is induced by a single injection of the vascular endothelial growth factor receptor (VEGFR) antagonist, Sugen 5416 (SU5416), followed by a period of chronic hypoxia.[4][6][7]

TP-004 is a novel, highly specific inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin (B10506) synthesis.[8][9] Elevated peripheral serotonin is implicated in the pathogenesis of PAH, contributing to vasoconstriction and the proliferation of pulmonary artery smooth muscle cells.[2] By inhibiting TPH1, this compound aims to reduce peripheral serotonin production, thereby mitigating the vascular remodeling central to PAH.[2][9] Recent studies have demonstrated that both oral and inhaled this compound can significantly alleviate PAH in the SuHx rat model.[8][9]

These application notes provide detailed protocols for utilizing the SuHx rat model to assess the therapeutic efficacy of this compound. The protocols cover model induction, drug administration, and key endpoint analyses, including hemodynamic measurements, right ventricular hypertrophy assessment, and histological evaluation of vascular remodeling.

Pathophysiology of the SuHx Model and Therapeutic Rationale for this compound

The SuHx model's pathology is initiated by SU5416-induced apoptosis of pulmonary artery endothelial cells, which, under the stress of chronic hypoxia, paradoxically leads to the emergence of apoptosis-resistant, hyperproliferative endothelial cells.[10] This process drives the formation of obstructive neointimal and plexiform lesions, severe vascular remodeling, and sustained pulmonary hypertension that persists even after returning to normoxic conditions.[1][5][10] The resulting pressure overload on the right ventricle causes hypertrophy and eventual failure.

The therapeutic rationale for this compound is based on the role of serotonin in PAH. Inhibiting TPH1 to lower peripheral serotonin levels is expected to reduce pro-proliferative and vasoconstrictive signaling in the pulmonary vasculature, thereby attenuating or reversing the pathological remodeling characteristic of the SuHx model.

cluster_SuHx SuHx-Induced Pathology cluster_TP004 This compound Therapeutic Intervention SU5416 SU5416 (VEGFR Blockade) EC_Apoptosis Endothelial Cell Apoptosis SU5416->EC_Apoptosis Hypoxia Chronic Hypoxia HIF_Activation HIF-1α Activation Hypoxia->HIF_Activation Proliferation Apoptosis-Resistant Cell Proliferation EC_Apoptosis->Proliferation HIF_Activation->Proliferation Remodeling Vascular Remodeling (Plexiform Lesions) Proliferation->Remodeling PAH Pulmonary Hypertension & RV Failure Remodeling->PAH Amelioration Amelioration of PH TP004 This compound TPH1 TPH1 Inhibition TP004->TPH1 Serotonin ↓ Peripheral Serotonin TPH1->Serotonin Reduced_Prolif ↓ Smooth Muscle & Endothelial Cell Proliferation Serotonin->Reduced_Prolif Reduced_Prolif->Proliferation Inhibits Reduced_Prolif->Amelioration Reduces Remodeling

Figure 1: Simplified signaling pathway for SuHx pathology and this compound intervention.

Experimental Protocols

SuHx Rat Model Induction

This protocol describes the standard method for inducing severe PAH in rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Sugen 5416 (SU5416)

  • Vehicle solution: DMSO (Dimethyl sulfoxide)

  • Hypoxia chamber with an oxygen controller

  • Nitrogen gas source

  • Standard rat chow and water

Procedure:

  • Acclimatization: Allow rats to acclimate to the facility for at least one week prior to the experiment.

  • SU5416 Administration:

    • Prepare a 20 mg/mL stock solution of SU5416 in DMSO.

    • Administer a single subcutaneous (s.c.) injection of SU5416 at a dose of 20 mg/kg body weight.[7] Control animals should receive an equivalent volume of the vehicle.

  • Chronic Hypoxia Exposure:

    • Immediately following the injection, place the rats in a specialized hypoxia chamber.[4]

    • Maintain a normobaric hypoxic environment of 10% O₂ for 3 continuous weeks.[7] The oxygen level should be regulated by an automated controller that flushes the chamber with nitrogen.

    • Ensure continuous access to food and water. Monitor animals daily for signs of distress.

  • Return to Normoxia: After 3 weeks of hypoxia, return the rats to normoxic (room air, 21% O₂) conditions. The development of severe, stable PAH typically occurs over the subsequent weeks.[5]

cluster_workflow Experimental Workflow Acclimatize Week -1 Acclimatization Day0 Day 0 SU5416 Injection (20 mg/kg, s.c.) Acclimatize->Day0 Hypoxia Weeks 0-3 Chronic Hypoxia (10% O₂) Day0->Hypoxia Treatment Weeks 4-8 This compound or Vehicle Administration Hypoxia->Treatment Endpoints Week 8 Endpoint Analysis (Hemodynamics, RVH, Histology) Treatment->Endpoints

References

Dosing Regimen and Protocols for Coramitug in Phase 3 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Coramitug (formerly PRX004) is an investigational humanized monoclonal antibody being developed by Novo Nordisk for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM). This condition is a progressive and fatal disease characterized by the deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the heart. Coramitug is designed to target and clear these non-native TTR aggregates, offering a potential new therapeutic approach. Following the completion of a Phase 2 clinical trial, coramitug has advanced to a Phase 3 study, the CLEOPATTRA trial (NCT07207811). This document provides a detailed overview of the dosing regimen and associated protocols for coramitug in its late-stage clinical development.

Mechanism of Action

Coramitug's mechanism of action centers on the depletion of amyloid deposits. It is designed to specifically target and bind to the misfolded forms of transthyretin (misTTR) that aggregate and form amyloid fibrils in tissues. By binding to these pathological aggregates, coramitug is believed to mediate their clearance through antibody-dependent cellular phagocytosis. This proposed mechanism aims to not only prevent the deposition of new amyloid but also to remove existing amyloid plaques, potentially leading to an improvement in organ function.

Clinical Development Program

The clinical development of coramitug for ATTR-CM has progressed through Phase 1 and Phase 2 trials, which have provided essential safety and efficacy data to support the ongoing Phase 3 study.

Phase 2 Clinical Trial (NCT05442047)

The Phase 2 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of two different doses of coramitug in patients with ATTR-CM. The findings from this trial were crucial in determining the dosing regimen for the subsequent Phase 3 study.

Phase 3 Clinical Trial - CLEOPATTRA (NCT07207811)

The CLEOPATTRA trial is a large-scale, international, randomized, double-blind, placebo-controlled Phase 3 study designed to definitively assess the efficacy and safety of coramitug in a larger patient population with ATTR-CM. The trial is expected to enroll approximately 1280 participants.

Dosing Regimen

Based on the results from the Phase 2 clinical trial, the following dosing regimen is being investigated in the Phase 3 CLEOPATTRA trial.

Table 1: Coramitug Dosing Regimen in Clinical Trials
Clinical Trial PhaseDosageRoute of AdministrationDosing Frequency
Phase 210 mg/kg and 60 mg/kgIntravenous (IV) InfusionOnce every 4 weeks
Phase 3 (CLEOPATTRA)60 mg/kg (inferred from Phase 2 results)Intravenous (IV) InfusionOnce every 4 weeks

Note: While the exact dosage for the Phase 3 CLEOPATTRA trial has not been explicitly disclosed in all public documents, the Phase 2 results strongly support the selection of the 60 mg/kg dose, which demonstrated a statistically significant reduction in NT-proBNP, a key cardiac biomarker.

Experimental Protocols

The following sections detail the key experimental protocols for the Phase 3 CLEOPATTRA clinical trial.

Patient Population

The study will enroll adult patients (18 years and older) with a confirmed diagnosis of transthyretin amyloid cardiomyopathy (ATTR-CM).

Inclusion Criteria:

  • Diagnosis of ATTR-CM confirmed by either a positive tissue biopsy or a combination of clinical findings and non-invasive imaging.

  • History of heart failure with current or prior symptoms.

  • New York Heart Association (NYHA) Class I-III.

Exclusion Criteria:

  • Significant renal impairment.

  • Previous or current treatment with other investigational agents for ATTR amyloidosis.

  • Other forms of amyloidosis.

Study Design and Endpoints

The CLEOPATTRA trial is a randomized, double-blind, placebo-controlled study. Participants will be randomly assigned to receive either coramitug or a placebo.

Primary Endpoints:

The primary efficacy endpoints are designed to assess the impact of coramitug on cardiovascular morbidity and mortality, as well as functional capacity. These typically include:

  • A composite of all-cause mortality and cardiovascular-related hospitalizations.

  • Change from baseline in the 6-Minute Walk Test (6MWT) distance.

Secondary Endpoints:

Secondary endpoints will further evaluate the clinical benefit of coramitug and may include:

  • Change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.

  • Changes in echocardiographic parameters (e.g., left ventricular wall thickness, global longitudinal strain).

  • Patient-reported outcomes and quality of life assessments.

Safety and Tolerability Assessment

The safety and tolerability of coramitug will be continuously monitored throughout the trial. This includes the collection of data on:

  • Adverse events (AEs) and serious adverse events (SAEs).

  • Vital signs.

  • Laboratory parameters (hematology, clinical chemistry, and urinalysis).

  • Electrocardiograms (ECGs).

  • Anti-drug antibodies (ADAs).

Visualizations

Signaling Pathway of Coramitug

Coramitug_Mechanism_of_Action TTR Transthyretin (TTR) Tetramer misTTR Misfolded TTR (misTTR) TTR->misTTR Dissociation & Misfolding Amyloid Amyloid Fibril Deposition misTTR->Amyloid Aggregation Organ Organ Dysfunction (Heart) Amyloid->Organ Phagocyte Phagocytic Cell (e.g., Macrophage) Amyloid->Phagocyte Opsonization by Coramitug Coramitug Coramitug Coramitug->Amyloid Binds to misTTR aggregates Clearance Clearance of Amyloid Deposits Phagocyte->Clearance Phagocytosis

Caption: Proposed mechanism of action of coramitug.

Experimental Workflow for the CLEOPATTRA Trial

CLEOPATTRA_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (6MWT, NT-proBNP, Echo) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization CoramitugArm Coramitug (60 mg/kg IV every 4 weeks) Randomization->CoramitugArm PlaceboArm Placebo (IV every 4 weeks) Randomization->PlaceboArm FollowUp Regular Follow-up Visits (Safety & Efficacy Assessments) CoramitugArm->FollowUp PlaceboArm->FollowUp PrimaryEndpoint Primary Endpoint Analysis (All-cause mortality, CV hospitalizations, 6MWT) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (NT-proBNP, Echo, PROs) PrimaryEndpoint->SecondaryEndpoint

Caption: High-level experimental workflow of the CLEOPATTRA Phase 3 trial.

Application Notes and Protocols: Measuring Hemodynamic Parameters After TP-004 Treatment in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for measuring key hemodynamic parameters in rats following the administration of TP-004, a novel investigational compound. Accurate assessment of cardiovascular function is critical in preclinical safety pharmacology and efficacy studies. These guidelines are designed to ensure reproducible and reliable data collection for parameters including blood pressure, heart rate, cardiac output, and systemic vascular resistance. The protocols described herein cover invasive and non-invasive techniques suitable for both acute and chronic studies.

Hypothetical Signaling Pathway of this compound

For the purpose of this document, this compound is hypothesized to be a potent vasodilator acting via the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The anticipated effect is a reduction in systemic vascular resistance and a subsequent decrease in blood pressure, potentially accompanied by a reflex increase in heart rate and cardiac output.

TP004_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_effect Physiological Effect TP004 This compound Receptor Receptor TP004->Receptor sGC Soluble Guanylate Cyclase (sGC) Receptor->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP_act Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP_act MLC_dephos Myosin Light Chain Dephosphorylation MLCP_act->MLC_dephos Relaxation Vasodilation MLC_dephos->Relaxation SVR Decreased Systemic Vascular Resistance Relaxation->SVR BP Decreased Blood Pressure SVR->BP

Caption: Hypothetical signaling pathway for this compound in vascular smooth muscle cells.

Experimental Protocols

Blood Pressure and Heart Rate Measurement

Two primary methods are recommended for blood pressure and heart rate monitoring: radiotelemetry for continuous, long-term measurements in conscious, freely moving animals, and the tail-cuff method for non-invasive, repeated measurements.

This is considered the gold standard for its accuracy and ability to collect continuous data without the stress of restraint.[1]

Protocol:

  • Transmitter Implantation:

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).

    • Surgically implant the telemetry transmitter's catheter into the abdominal aorta or femoral artery.[2] The transmitter body is placed in the abdominal cavity.

    • Provide post-operative analgesia and allow for a recovery period of at least one week.

  • Data Acquisition:

    • House the rat in its home cage placed on a receiver.

    • Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) for at least 24 hours before this compound administration.[3][4]

    • Administer this compound via the desired route (e.g., oral gavage, intravenous injection).

    • Continuously monitor and record hemodynamic parameters for the duration of the study.

This method is suitable for screening and studies where surgery is not desirable.[1][5]

Protocol:

  • Acclimation:

    • Acclimate the rats to the restraining device and the procedure for 2-3 consecutive days before the actual measurement to minimize stress-induced fluctuations in blood pressure.[1]

  • Measurement Procedure:

    • Place the rat in a warming chamber or on a warming pad to ensure adequate blood flow to the tail. Maintain tail temperature between 32-35°C.[6]

    • Position the tail cuff and sensor on the rat's tail.

    • Record at least 5-7 consecutive measurements and average them to obtain a reliable reading for each time point.

    • Obtain baseline measurements before administering this compound.

    • Administer this compound and perform measurements at predetermined time points post-dose.

Hemodynamics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Acclimation or Surgery) Baseline Baseline Measurement Animal_Prep->Baseline Treatment This compound Administration Baseline->Treatment Post_Dose Post-Dose Measurements Treatment->Post_Dose Data_Collection Data Collection (BP, HR, CO) Post_Dose->Data_Collection SVR_Calc Calculate SVR Data_Collection->SVR_Calc Stats Statistical Analysis SVR_Calc->Stats

Caption: General experimental workflow for hemodynamic assessment.

Cardiac Output (CO) Measurement

Cardiac output can be measured using several techniques. Transthoracic echocardiography is a reliable non-invasive method, while thermodilution is an established invasive technique.

This method uses ultrasound to assess cardiac structure and function, including cardiac output.[7][8][9]

Protocol:

  • Animal Preparation:

    • Lightly anesthetize the rat (e.g., with isoflurane) to prevent movement artifacts.

    • Shave the chest area to ensure good probe contact.

    • Place the rat in a supine or left lateral position.

  • Image Acquisition:

    • Use a high-frequency ultrasound probe.

    • Obtain a long-axis view of the left ventricle and aorta.

    • Measure the aortic annulus diameter.

    • Use pulsed-wave Doppler to measure the velocity-time integral (VTI) of blood flow at the aortic annulus.

  • Calculation:

    • Calculate stroke volume (SV) as: SV = VTI × (π × (Aortic Annulus Diameter/2)²).

    • Calculate Cardiac Output as: CO = SV × Heart Rate.

This technique involves injecting a cold saline bolus and measuring the resultant change in blood temperature downstream to calculate blood flow.[10]

Protocol:

  • Catheterization:

    • Anesthetize the rat.

    • Insert a catheter with a thermistor tip into the aortic arch or pulmonary artery via the carotid or femoral artery.

    • Place a second catheter in the right atrium or vena cava for injection of cold saline.

  • Measurement:

    • Inject a known volume of cold saline.

    • The thermistor will record the temperature change over time.

    • A connected cardiac output computer calculates the flow based on the thermodilution curve.

Systemic Vascular Resistance (SVR) Calculation

SVR is not directly measured but is calculated from mean arterial pressure (MAP) and cardiac output (CO).

Formula:

SVR (mmHg·min/mL) = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output

Note: Central Venous Pressure (CVP) is often assumed to be negligible (close to 0 mmHg) in healthy rats and can be omitted for a simplified calculation.

Data Presentation

The following tables present hypothetical data to illustrate the expected effects of this compound based on its assumed vasodilatory mechanism.

Table 1: Hemodynamic Parameters Measured by Radiotelemetry

ParameterBaseline (Pre-dose)1h Post-dose this compound4h Post-dose this compound
Systolic Blood Pressure (mmHg) 125 ± 5105 ± 6115 ± 5
Diastolic Blood Pressure (mmHg) 85 ± 465 ± 575 ± 4
Mean Arterial Pressure (mmHg) 98 ± 478 ± 588 ± 4
Heart Rate (beats/min) 350 ± 20400 ± 25370 ± 22

Values are presented as mean ± SD.

Table 2: Cardiac Output and Systemic Vascular Resistance

ParameterBaseline (Pre-dose)1h Post-dose this compound
Cardiac Output (mL/min) 80 ± 795 ± 8
Mean Arterial Pressure (mmHg) 98 ± 478 ± 5
Systemic Vascular Resistance (mmHg·min/mL) 1.23 ± 0.150.82 ± 0.11

Values are presented as mean ± SD. SVR is calculated from MAP and CO.

Conclusion

The protocols outlined in this document provide a robust framework for assessing the hemodynamic effects of this compound in rats. The choice of methodology will depend on the specific aims of the study, balancing the need for continuous, long-term data with the desire to use non-invasive techniques. Consistent application of these standardized procedures will ensure high-quality, reproducible data, which is essential for the accurate evaluation of novel therapeutic compounds.

References

Application Notes and Protocols for Utilizing the Neuropathy Impairment Score (NIS) as an Endpoint in Clinical Trials of PRX004 for Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the Neuropathy Impairment Score (NIS) as a critical endpoint in clinical trials for PRX004 (coramitug), an investigational antibody for the treatment of Transthyretin Amyloidosis (ATTR). This document outlines the scientific rationale, detailed protocols for NIS assessment, and data from the PRX004 clinical development program.

Introduction to PRX004 and its Mechanism of Action

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding of the TTR protein and its aggregation into amyloid fibrils that deposit in various organs, including the peripheral nerves and heart. PRX004 is a humanized monoclonal antibody designed to target and clear these pathogenic TTR aggregates. Its proposed dual mechanism of action involves:

  • Inhibition of Amyloid Fibril Formation: PRX004 binds to soluble, non-native forms of TTR, preventing their aggregation into toxic amyloid fibrils.

  • Clearance of Existing Amyloid Deposits: The antibody opsonizes, or flags, existing amyloid fibrils, promoting their clearance by phagocytic cells through antibody-dependent phagocytosis.

This "amyloid depleter" approach aims to not only halt the progression of neuropathy but also potentially reverse existing nerve damage by removing the underlying pathological trigger.

The Neuropathy Impairment Score (NIS) as a Primary Endpoint

The Neuropathy Impairment Score (NIS) is a quantitative and objective measure of neurological impairment, making it a robust endpoint for clinical trials in peripheral neuropathies. It assesses three key domains of neurological function: muscle weakness, reflex loss, and sensation loss. The total NIS is a summation of scores from a standardized neuromuscular examination, providing a comprehensive evaluation of a patient's neurological status. A higher NIS score indicates greater impairment.

In the context of PRX004 trials, the NIS serves to:

  • Quantify the baseline neurological impairment of patients with ATTR polyneuropathy.

  • Track the progression of the disease over time.

  • Evaluate the therapeutic efficacy of PRX004 in slowing or reversing neuropathic progression.

Data from PRX004 Phase 1 Clinical Trial

A Phase 1, open-label, dose-escalation study of PRX004 in patients with variant ATTR (ATTRv) amyloidosis demonstrated encouraging results regarding the stabilization and potential improvement of neuropathic impairment as measured by the NIS.

ParameterNumber of Patients (Evaluable)Duration of TreatmentMean Change in NIS from BaselineExpected Natural History Progression in NIS
Overall79 months+1.29 points+9.2 points
Subgroup with Improvement39 months-3.33 pointsNot Applicable

Table 1: Summary of Neuropathy Impairment Score (NIS) Changes in the PRX004 Phase 1 Trial.

The data indicates that treatment with PRX004 resulted in a substantial slowing of neuropathy progression compared to the expected natural history of the disease. Notably, a subset of patients demonstrated an improvement in their NIS score, suggesting a potential for reversal of neurological impairment.

Detailed Experimental Protocol for Neuropathy Impairment Score (NIS) Assessment

This protocol outlines the standardized procedure for administering the Neuropathy Impairment Score (NIS) in a clinical trial setting. The NIS is composed of three main sections: Muscle Weakness, Reflexes, and Sensation.

General Instructions
  • The examination should be performed by a trained and qualified neurologist or clinician.

  • A standardized set of equipment should be used for all assessments.

  • The patient should be in a comfortable and relaxed state, in a quiet and well-lit room.

  • Each item should be scored independently, and the scores should be summed to obtain the total NIS.

Muscle Weakness Examination

Muscle strength is graded on a 0-4 scale for 22 muscle groups bilaterally. The scoring is as follows:

  • 0: Normal strength

  • 1: Mild weakness (25% reduction)

  • 2: Moderate weakness (50% reduction)

  • 3: Severe weakness (75% reduction)

  • 3.25: Movement against gravity, but not against resistance

  • 3.5: Movement with gravity eliminated

  • 3.75: Flicker or trace of contraction

  • 4: Paralysis

Muscle GroupAction to be Tested
Cranial Nerves
Facial MusclesAsk the patient to wrinkle their forehead, close their eyes tightly, puff out their cheeks, and show their teeth.
Upper Limbs
DeltoidAbduction of the arm against resistance.
BicepsFlexion of the elbow against resistance.
TricepsExtension of the elbow against resistance.
Wrist ExtensorsExtension of the wrist against resistance.
Wrist FlexorsFlexion of the wrist against resistance.
Finger ExtensorsExtension of the fingers against resistance.
Finger FlexorsFlexion of the fingers against resistance.
InterosseiAbduction and adduction of the fingers against resistance.
Lower Limbs
IliopsoasFlexion of the hip against resistance.
Gluteus MaximusExtension of the hip against resistance.
QuadricepsExtension of the knee against resistance.
HamstringsFlexion of the knee against resistance.
Tibialis AnteriorDorsiflexion of the ankle against resistance.
GastrocnemiusPlantar flexion of the ankle against resistance.
Extensor Hallucis LongusExtension of the great toe against resistance.
Flexor Hallucis LongusFlexion of the great toe against resistance.

Table 2: Muscle Groups and Actions for Weakness Testing in NIS.

Reflex Examination

Deep tendon reflexes are assessed at 5 sites bilaterally and graded on a 0-2 scale:

  • 0: Normal

  • 1: Decreased

  • 2: Absent

ReflexNerve Root
BicepsC5, C6
TricepsC7, C8
BrachioradialisC5, C6
Patellar (Knee-jerk)L2, L3, L4
Achilles (Ankle-jerk)S1, S2

Table 3: Reflexes Assessed in the NIS.

Sensory Examination

Sensation is tested for four modalities at the great toe and index finger bilaterally. The scoring is as follows:

  • 0: Normal

  • 1: Decreased

  • 2: Absent

ModalityEquipmentProcedure
Pin-prick (Pain)Sterile pinLightly prick the skin and ask the patient to report the sensation as sharp or dull.
Touch-pressureWisp of cottonLightly touch the skin and ask the patient to report when they feel the touch.
Vibration128 Hz tuning forkPlace the vibrating tuning fork on the distal interphalangeal joint and ask the patient to report when the vibration stops.
Joint PositionExaminer's fingersHold the sides of the distal phalanx and move it up or down, asking the patient to report the direction of movement with their eyes closed.

Table 4: Sensory Modalities and Procedures for NIS Assessment.

Visualizations

PRX004_Mechanism_of_Action cluster_inhibition Inhibition Pathway cluster_clearance Clearance Pathway TTR Misfolded TTR Monomers & Soluble Aggregates Amyloid TTR Amyloid Fibril Deposits in Nerves & Heart TTR->Amyloid Aggregation Inhibition Inhibition of Fibril Formation Clearance Clearance of Amyloid PRX004 PRX004 (Coramitug) PRX004->TTR Binds to PRX004->Amyloid Binds to PRX004->Clearance PRX004->Inhibition Phagocyte Phagocytic Cell (e.g., Macrophage) Phagocyte->Clearance Phagocytosis

Caption: Mechanism of Action of PRX004 (Coramitug).

NIS_Assessment_Workflow cluster_prep Preparation cluster_exam Neurological Examination cluster_scoring Scoring and Analysis Patient Patient Preparation (Comfortable, Relaxed) Muscle Muscle Weakness Assessment (22 muscle groups, 0-4 scale) Patient->Muscle Equipment Standardized Equipment Check Equipment->Muscle Reflex Reflex Assessment (5 reflexes, 0-2 scale) Muscle->Reflex Sensation Sensory Assessment (4 modalities, 0-2 scale) Reflex->Sensation Scoring Individual Item Scoring Sensation->Scoring Summation Summation of Scores (Total NIS) Scoring->Summation Analysis Data Analysis (Change from Baseline) Summation->Analysis

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of TP-004 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-004, a potent and reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound during in vitro and in vivo experiments.

FAQs: Frequently Asked Questions

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, reversible, and selective small molecule inhibitor of methionine aminopeptidase 2 (MetAP2), with an IC50 of 6 nM.[1][2] MetAP2 is a key enzyme involved in angiogenesis and cell proliferation, making it a target for oncology research.[3][4][5] Like many kinase inhibitors, this compound is a lipophilic molecule, which often results in poor solubility in aqueous solutions. This can lead to challenges in preparing stock solutions, achieving desired concentrations in assays, and can impact bioavailability in cell-based and in vivo studies.

Q2: What is the known solubility of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 250 mg/mL.[2][6][7] However, its solubility in aqueous buffers is significantly lower. When diluting a DMSO stock of this compound into an aqueous medium, precipitation can occur if the concentration exceeds its aqueous solubility limit.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent. DMSO is the most common choice due to the high solubility of this compound in this solvent. For a 10 mM stock solution, you can dissolve the compound in DMSO. Ensure the solid is fully dissolved by vortexing and, if necessary, brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the initial signs of solubility issues in my experiment?

A4: Signs of poor solubility include:

  • Precipitation: Visible particles or cloudiness in your solution after diluting the DMSO stock into aqueous buffer.

  • Inconsistent Results: High variability between replicate experiments.

  • Lower than Expected Potency: The apparent IC50 may be higher than reported due to the compound not being fully dissolved at higher concentrations.

Troubleshooting Guide: Enhancing this compound Solubility

This section provides a systematic approach to troubleshoot and overcome solubility challenges with this compound.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

This is a common issue indicating that the kinetic solubility of this compound in your aqueous buffer has been exceeded.

Solution Principle Considerations
Lower the Final Concentration The most direct way to avoid precipitation is to work at a concentration below the compound's solubility limit in the final assay buffer.This may not be feasible for all experiments, especially if a high concentration is required.
Reduce Final DMSO Concentration While this compound is soluble in DMSO, a high final concentration of DMSO can be toxic to cells and may affect assay performance. Aim for a final DMSO concentration of <0.5%.A lower DMSO concentration may require a higher initial stock concentration or a serial dilution approach.
Use a Co-solvent A small percentage of a water-miscible organic solvent can increase the solubility of lipophilic compounds.Common co-solvents include ethanol (B145695) and polyethylene (B3416737) glycol (PEG). The compatibility of the co-solvent with your experimental system must be validated.
Incorporate a Surfactant Non-ionic surfactants can help to maintain the inhibitor in solution by forming micelles.Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) are often used. Surfactant compatibility with the assay should be confirmed.
Adjust Buffer pH If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.The pKa of this compound is not readily available, so empirical testing of a pH range (e.g., pH 6.0-8.0) may be necessary. Ensure the pH is compatible with your biological system.
Issue 2: Solution becomes cloudy over time during an experiment.

This suggests that this compound is slowly precipitating out of solution, which can be influenced by temperature changes or interactions with other assay components.

Solution Principle Considerations
Maintain Constant Temperature Solubility is temperature-dependent. Fluctuations in temperature can cause a compound to fall out of solution.Ensure all solutions and equipment are maintained at a stable temperature throughout the experiment.
Use Pluronic F-68 This is a non-ionic surfactant known for its ability to prevent protein and small molecule aggregation.A final concentration of 0.01-0.1% can be effective. As with other surfactants, verify compatibility with your assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid (Molecular Weight: 363.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 3.63 mg of this compound.

  • Weigh the calculated amount of this compound into a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Enhancement using a Co-solvent

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., Ethanol, PEG 400)

Procedure:

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5% Ethanol).

  • For each condition, add a small volume of the 10 mM this compound DMSO stock to the co-solvent-containing buffer to achieve the desired final concentration. Keep the final DMSO concentration consistent and low (<0.5%).

  • Vortex each solution immediately after adding the this compound stock.

  • Let the solutions stand at room temperature for 30 minutes and visually inspect for any signs of precipitation or cloudiness.

  • (Optional) For a more quantitative analysis, centrifuge the samples and measure the concentration of the soluble this compound in the supernatant using HPLC-UV.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement A Weigh this compound Solid B Dissolve in Anhydrous DMSO A->B C Vortex / Sonicate B->C D Aliquot and Store at -80°C C->D G Dilute this compound Stock into Buffer D->G E Prepare Aqueous Buffer F Add Co-solvent / Surfactant (Optional) E->F F->G H Vortex and Incubate G->H I Assess Solubility (Visual / HPLC) H->I

Caption: Experimental workflow for preparing and solubilizing this compound.

troubleshooting_flow cluster_yes cluster_no start Precipitation Observed? sol1 Lower Final Concentration start->sol1 Yes proceed Proceed with Experiment start->proceed No yes_node Yes sol2 Add Co-solvent (e.g., Ethanol) sol1->sol2 sol3 Add Surfactant (e.g., Tween-20) sol2->sol3 sol4 Adjust Buffer pH sol3->sol4 no_node No

Caption: Troubleshooting logic for this compound precipitation issues.

MetAP2_pathway MetAP2 MetAP2 MatureProtein Mature Protein (functional) MetAP2->MatureProtein Removes Met NascentProtein Nascent Protein (with N-terminal Met) NascentProtein->MetAP2 Angiogenesis Angiogenesis MatureProtein->Angiogenesis CellProliferation Cell Proliferation MatureProtein->CellProliferation TP004 This compound TP004->MetAP2

Caption: Simplified signaling pathway showing MetAP2 inhibition by this compound.

References

Technical Support Center: Addressing Immunogenicity of Coramitug (PRX004)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Coramitug (PRX004) Immunogenicity Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring, characterizing, and troubleshooting potential immunogenic responses to coramitug, a humanized IgG1 monoclonal antibody designed to target and clear non-native transthyretin (TTR) aggregates.[1][2][3]

While coramitug was generally well-tolerated in its Phase 1 clinical trial, monitoring for anti-drug antibodies (ADAs) is a critical aspect of preclinical and clinical development for all therapeutic proteins.[2] This guide provides a comprehensive overview of potential immunogenicity-related issues and detailed protocols for their investigation.

Frequently Asked Questions (FAQs)

Q1: What is the potential for immunogenicity with coramitug?

A1: Coramitug is a humanized monoclonal antibody, which is designed to have low immunogenicity.[4] However, like all therapeutic proteins, it has the potential to elicit an immune response, leading to the formation of ADAs.[5][6][7] Factors that can influence immunogenicity include patient-specific factors, disease state, and characteristics of the drug product itself.

Q2: What are the potential consequences of an anti-drug antibody (ADA) response to coramitug?

A2: An ADA response can have several consequences, including:

  • Neutralizing ADAs (NAbs): These antibodies can directly inhibit the biological activity of coramitug, potentially reducing its efficacy in clearing amyloid deposits.[8][9]

  • Non-neutralizing ADAs: These may not directly block coramitug's function but can alter its pharmacokinetics (PK) and pharmacodynamics (PD), leading to faster clearance and reduced exposure.[8]

  • Adverse Events: In some cases, ADA formation can be associated with hypersensitivity reactions or other adverse events.[8]

Q3: How is immunogenicity assessed for coramitug?

A3: Immunogenicity is typically assessed using a multi-tiered approach:

  • Screening Assay: A sensitive immunoassay (e.g., ELISA) to detect all antibodies that bind to coramitug.[10][11][12]

  • Confirmatory Assay: A subsequent assay to confirm the specificity of the binding observed in the screening assay.[12]

  • Characterization Assays: Further tests to determine the properties of the confirmed ADAs, including:

    • Titer: To quantify the amount of ADAs.[12]

    • Isotyping: To identify the class of antibodies (e.g., IgG, IgM).

    • Neutralizing Capacity: To determine if the ADAs are neutralizing.[12][13]

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during the assessment of coramitug immunogenicity.

Issue Potential Cause Troubleshooting Steps
High background in ADA screening ELISA 1. Non-specific binding to the plate or reagents.2. Poor quality of coating antigen (coramitug).3. Insufficient blocking.1. Optimize blocking buffer (e.g., increase protein concentration, add detergents).2. Test different plate types.3. Ensure high purity and proper storage of coramitug used for coating.4. Increase the number of wash steps.
Inconsistent results in ADA assays 1. Variability in sample collection and handling.2. Assay drift over time.3. Reagent variability (lot-to-lot differences).1. Standardize protocols for sample collection, processing, and storage.2. Include quality control samples on each plate to monitor assay performance.3. Qualify new lots of critical reagents before use.
Difficulty confirming positive screening results 1. Low affinity ADAs.2. Interference from matrix components.1. Optimize the confirmatory assay to be more sensitive to low-affinity interactions.2. Perform sample pre-treatment steps to minimize matrix effects (e.g., acid dissociation).
Positive ADA result with no apparent impact on PK/PD 1. Presence of non-neutralizing ADAs.2. Low titer of ADAs.1. Perform a neutralizing antibody (NAb) assay to assess the functional impact of the ADAs.2. Correlate ADA titers with PK/PD data to determine if a threshold for clinical impact exists.

Key Experimental Protocols

Anti-Drug Antibody (ADA) Screening by Bridging ELISA

This protocol outlines a general method for detecting antibodies against coramitug in patient serum or plasma.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with streptavidin.

  • Capture: Add biotinylated-coramitug to the wells and incubate to allow binding to the streptavidin.

  • Washing: Wash the plate to remove unbound biotinylated-coramitug.

  • Sample Incubation: Add patient samples (serum or plasma) and controls to the wells. If ADAs are present, they will bind to the captured biotinylated-coramitug.

  • Washing: Wash to remove unbound sample components.

  • Detection: Add horseradish peroxidase (HRP)-conjugated coramitug. This will bind to the ADAs that have been captured, forming a "bridge".

  • Washing: Wash to remove unbound HRP-conjugated coramitug.

  • Substrate Addition: Add a TMB substrate. The HRP enzyme will catalyze a color change.

  • Stopping Reaction: Stop the reaction with a stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Neutralizing Antibody (NAb) Assay: Cell-Based Assay

This protocol describes a cell-based assay to determine if ADAs can neutralize the biological activity of coramitug, which is to promote the clearance of TTR aggregates by phagocytosis.[1][2]

Methodology:

  • Cell Culture: Culture a phagocytic cell line (e.g., macrophages).

  • Sample Pre-incubation: Pre-incubate patient serum or plasma containing potential NAbs with a fixed concentration of coramitug.

  • Preparation of TTR Aggregates: Prepare fluorescently labeled, aggregated TTR.

  • Treatment of Cells: Add the coramitug-ADA mixture and the fluorescent TTR aggregates to the cultured phagocytic cells.

  • Incubation: Incubate to allow for phagocytosis.

  • Washing: Wash the cells to remove non-internalized TTR aggregates.

  • Analysis: Quantify the uptake of fluorescent TTR aggregates by the cells using flow cytometry or fluorescence microscopy. A decrease in fluorescence uptake in the presence of patient serum compared to control serum indicates the presence of neutralizing antibodies.

Epitope Mapping

Epitope mapping can identify the specific regions on coramitug that are recognized by ADAs.[14][15][16][17][18] This information is valuable for understanding the nature of the immune response and potentially for re-engineering the antibody to reduce immunogenicity.[19]

Methodology (Peptide Scanning): [15]

  • Peptide Synthesis: Synthesize a library of overlapping peptides that span the entire amino acid sequence of the coramitug variable domains.

  • Array Preparation: Immobilize the peptides onto a solid support (e.g., a microarray slide).

  • Sample Incubation: Incubate the array with patient serum containing ADAs.

  • Washing: Wash to remove unbound antibodies.

  • Detection: Add a labeled secondary antibody that binds to human IgG.

  • Analysis: Detect the signal from the bound secondary antibody to identify which peptides are recognized by the ADAs.

Visualizations

Signaling and Experimental Workflows

cluster_0 Coramitug Mechanism of Action Coramitug Coramitug Non-native TTR Aggregates Non-native TTR Aggregates Coramitug->Non-native TTR Aggregates Binds to Phagocytic Cell Phagocytic Cell Non-native TTR Aggregates->Phagocytic Cell Opsonized by Coramitug Clearance of Aggregates Clearance of Aggregates Phagocytic Cell->Clearance of Aggregates Mediates

Coramitug's proposed mechanism of action.

cluster_1 ADA Assessment Workflow Patient Sample Patient Sample Screening Assay Screening Assay Patient Sample->Screening Assay Negative Negative Screening Assay->Negative Result Positive Positive Screening Assay->Positive Result Confirmatory Assay Confirmatory Assay Confirmed Positive Confirmed Positive Confirmatory Assay->Confirmed Positive Characterization Characterization Titer Titer Characterization->Titer Isotype Isotype Characterization->Isotype NAb Assay NAb Assay Characterization->NAb Assay Positive->Confirmatory Assay Confirmed Positive->Characterization

A tiered approach to anti-drug antibody testing.

cluster_2 Troubleshooting Logic for High Background in ELISA High Background High Background Check Blocking Check Blocking High Background->Check Blocking Check Reagents Check Reagents High Background->Check Reagents Check Washing Check Washing High Background->Check Washing Optimize Blocking Buffer Optimize Blocking Buffer Check Blocking->Optimize Blocking Buffer Test New Reagent Lots Test New Reagent Lots Check Reagents->Test New Reagent Lots Increase Wash Steps Increase Wash Steps Check Washing->Increase Wash Steps Resolved Resolved Optimize Blocking Buffer->Resolved Test New Reagent Lots->Resolved Increase Wash Steps->Resolved

A logical approach to troubleshooting high ELISA background.

References

Potential off-target effects of TP-004 TPH inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the novel Tryptophan Hydroxylase (TPH) inhibitor, TP-004. Here you will find troubleshooting guidance and frequently asked questions to address potential issues and ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a next-generation, potent, and selective inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506).[1] It is designed to reduce the production of peripheral serotonin, which is implicated in the pathophysiology of various diseases. This compound is the active drug, unlike telotristat (B1663555) ethyl which is a prodrug that is converted to its active metabolite, telotristat.

Q2: What are the known isoforms of TPH, and does this compound show selectivity?

There are two main isoforms of TPH: TPH1 and TPH2. TPH1 is primarily responsible for serotonin synthesis in the periphery (e.g., in the gastrointestinal tract), while TPH2 is the predominant isoform in the central nervous system (CNS).[2][3] this compound has been shown to be a potent inhibitor of both TPH1 and TPH2.[4]

Q3: What is the rationale for targeting peripheral serotonin?

Elevated levels of peripheral serotonin are associated with several diseases. By inhibiting TPH1, the goal is to reduce peripheral serotonin levels without significantly affecting the serotonin levels in the brain, which are regulated by TPH2. This targeted approach aims to provide therapeutic benefits while minimizing potential neurological side effects.[2]

Q4: What are the potential on-target and off-target effects to consider when using a TPH inhibitor?

On-target effects are those directly related to the inhibition of TPH and the subsequent reduction in serotonin levels. These can be therapeutic but may also lead to adverse effects if serotonin levels are reduced excessively or in tissues where it plays a homeostatic role.

Off-target effects occur when a drug interacts with unintended molecular targets. For a TPH inhibitor like this compound, this could involve binding to other kinases or enzymes, potentially leading to unforeseen biological consequences. Comprehensive off-target screening is crucial to identify and mitigate these risks.

Troubleshooting Guide

Issue 1: Unexpected Phenotypic Changes or Toxicity in Cell-Based Assays

Possible Cause:

  • On-target effect: The observed phenotype may be a direct consequence of serotonin depletion in your specific cell model.

  • Off-target effect: this compound may be interacting with another protein in the cells, leading to the unexpected outcome.

  • Compound concentration: The concentration of this compound used may be too high, leading to non-specific effects.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TPH1/TPH2 in your cells at the concentrations that cause the phenotype.

  • Serotonin Rescue Experiment: Supplement the cell culture medium with serotonin. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Use a Structurally Different TPH Inhibitor: Treat cells with another known TPH inhibitor that has a different chemical structure. If it reproduces the phenotype, this also points towards an on-target effect.

  • Comprehensive Off-Target Profiling: If on-target effects are ruled out, consider broader off-target screening using techniques like KINOMEscan or a broader panel screening to identify potential unintended targets.[5]

Issue 2: Inconsistent or Lack of Efficacy in In Vivo Models

Possible Cause:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not be optimal to achieve sufficient target engagement in the tissue of interest.

  • Complex Biology of Serotonin: As evidenced by the failed clinical trial of another TPH inhibitor, rodatristat (B608305) ethyl, the role of serotonin in established disease can be complex and may differ from its role in disease initiation.[6][7][8] Reducing serotonin may not always be beneficial and could even be detrimental in certain contexts.[6][7][8]

  • Animal Model Specifics: The chosen animal model may not fully recapitulate the human disease state, or there may be species-specific differences in the serotonin pathway.

Troubleshooting Steps:

  • PK/PD Analysis: Measure the concentration of this compound and serotonin levels in the plasma and target tissues at different time points after dosing to ensure adequate target engagement.

  • Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose that maximizes efficacy and minimizes potential adverse effects.

  • Re-evaluate the Role of Serotonin: Critically assess the literature and your own data to understand the multifaceted roles of serotonin in your specific disease model. The experience with rodatristat ethyl, where reducing serotonin worsened outcomes in patients with pulmonary arterial hypertension, serves as a significant cautionary example.[6][7][8]

  • Consider a Second Animal Model: If feasible, validate your findings in a different, well-characterized animal model of the disease.

Data on this compound Selectivity and Off-Target Profile

A study on the selectivity and safety of TPT-004 (referred to as this compound in this context) provides valuable quantitative data.

Table 1: Inhibitory Potency of TPT-004 against Aromatic Amino Acid Hydroxylases [9]

EnzymeIC50 (µM)
TPH10.077
TPH20.016

Data from in vitro enzyme activity assays.

Table 2: TPT-004 Off-Target Screening Results (Eurofins Diversity Panel) [9]

Target% Inhibition at 10 µM
Rat Tyrosine Hydroxylase (TH)87.8%
Other 96 targets<50%

This screening against 97 targets revealed a significant off-target interaction only with the rat homolog of Tyrosine Hydroxylase (TH) at a high concentration (10 µM). This was an anticipated finding due to the structural similarity within the aromatic amino acid hydroxylase family.[9]

Experimental Protocols

1. KINOMEscan® Off-Target Profiling

This method assesses the binding of a test compound to a large panel of kinases. It is a competition binding assay where the amount of kinase captured by an immobilized ligand is quantified in the presence and absence of the test compound.

Methodology:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Execution (performed by a service provider like Eurofins Discovery):

    • Kinases are tagged with DNA.

    • An immobilized, active-site directed ligand is prepared on a solid support.

    • The DNA-tagged kinase, immobilized ligand, and this compound are incubated together.

    • If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

    • The results are reported as the percentage of kinase remaining bound compared to a DMSO control. A lower percentage indicates stronger binding of this compound to the kinase.

  • Data Analysis: The binding affinity (Kd) is calculated from an 11-point dose-response curve. Significant off-target hits are identified as those with high binding affinity.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Kinase Kinase Binding Competition for Binding Kinase->Binding Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Binding TP_004 This compound TP_004->Binding Quantification Quantification (qPCR) Binding->Quantification Data_Analysis Data Analysis (Kd) Quantification->Data_Analysis

Caption: KINOMEscan® competition binding assay workflow.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[10][11]

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or a specific concentration of this compound.

    • Incubate for a sufficient time to allow for compound entry and target binding (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble TPH1 or TPH2 using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble TPH protein against the temperature for both vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and stabilization.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. This compound) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Lysis 3. Cell Lysis & Centrifugation Heat_Challenge->Lysis Quantification 4. Quantification of Soluble TPH (Western Blot / ELISA) Lysis->Quantification Analysis 5. Data Analysis (Melting Curve Shift) Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

3. Phenotypic Screening

Phenotypic screening involves assessing the effects of a compound across a range of cellular phenotypes to identify both on-target and potential off-target effects in an unbiased manner.

Methodology:

  • Assay Plate Preparation: Seed a variety of cell lines in multi-well plates. The choice of cell lines should be relevant to the intended therapeutic area and potential off-target tissues.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Phenotypic Readouts: After a defined incubation period, assess a variety of cellular parameters using high-content imaging or other multi-parametric assays. Readouts can include:

    • Cell viability and proliferation

    • Apoptosis and necrosis markers

    • Mitochondrial function

    • Cell cycle analysis

    • Morphological changes (e.g., cell shape, size, neurite outgrowth)

    • Expression and localization of specific proteins

  • Data Analysis:

    • Generate a "phenotypic fingerprint" for this compound by quantifying the changes in each parameter across different concentrations and cell lines.

    • Compare this fingerprint to those of well-characterized compounds in a reference database to identify potential off-target activities.

Phenotypic_Screening_Workflow Cell_Plating 1. Plate Diverse Cell Lines Compound_Treatment 2. Treat with this compound Cell_Plating->Compound_Treatment High_Content_Imaging 3. High-Content Imaging & Analysis Compound_Treatment->High_Content_Imaging Phenotypic_Fingerprinting 4. Generate Phenotypic Fingerprint High_Content_Imaging->Phenotypic_Fingerprinting Database_Comparison 5. Compare to Reference Compounds Phenotypic_Fingerprinting->Database_Comparison

Caption: Phenotypic screening workflow for off-target identification.

Signaling Pathway

Serotonin Synthesis Pathway

The synthesis of serotonin begins with the essential amino acid L-tryptophan. Tryptophan Hydroxylase (TPH) is the rate-limiting enzyme that hydroxylates tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). Aromatic L-amino acid decarboxylase then converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT). This compound acts by inhibiting TPH, thereby blocking the entire downstream pathway.

Serotonin_Synthesis L_Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) L_Tryptophan->TPH Substrate 5_HTP 5-Hydroxytryptophan (5-HTP) TPH->5_HTP Product AADC Aromatic L-amino acid decarboxylase 5_HTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Product TP_004 This compound TP_004->TPH Inhibition

Caption: The serotonin synthesis pathway and the inhibitory action of this compound.

References

Technical Support Center: PRX004 Antibody Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of the PRX004 antibody. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.

Troubleshooting Guide: PRX004 Stability Issues

This guide addresses potential problems related to the long-term storage of the PRX004 antibody, their probable causes, and recommended actions.

Observed Issue Potential Cause Recommended Action
Loss of Binding Affinity in ELISA 1. Improper storage temperature.2. Multiple freeze-thaw cycles.3. pH shift in the storage buffer.1. Verify storage at the recommended -80°C. Avoid storage at -20°C as it can lead to cryo-concentration.2. Aliquot the antibody into single-use volumes upon receipt to minimize freeze-thaw cycles.3. Check the pH of the buffer. Ensure it is within the recommended range (typically pH 6.0-6.5 for IgG antibodies).
Presence of High Molecular Weight (HMW) Species in SEC-HPLC 1. Aggregation due to thermal stress.2. Agitation or shear stress during handling.3. Sub-optimal buffer formulation (e.g., ionic strength).1. Ensure the antibody has not been exposed to temperatures above the recommended storage temperature.2. Handle the antibody solution gently. Avoid vigorous vortexing or shaking.3. Consider buffer exchange into a formulation known to reduce aggregation for similar antibodies.
Presence of Low Molecular Weight (LMW) Species in SEC-HPLC/SDS-PAGE 1. Fragmentation due to enzymatic degradation or hydrolysis.2. Exposure to reducing agents.1. Use protease inhibitors if enzymatic degradation is suspected.2. Ensure all solutions and equipment are free from reducing agents.
Increased Solution Opalescence or Precipitation 1. Formation of large, insoluble aggregates.2. Protein concentration is too high for the buffer conditions.1. Centrifuge the sample at 14,000 x g for 10 minutes to remove precipitates before use.2. If the issue persists, consider diluting the antibody in the formulation buffer for storage.
Illustrative Stability Data for PRX004 under Accelerated Stress Conditions

The following table summarizes typical data seen for a monoclonal antibody like PRX004 under accelerated stability studies.

Condition Timepoint % Monomer (SEC-HPLC) % HMW Species (SEC-HPLC) Binding Activity (Relative to T0)
-80°C 12 Months99.5%0.5%98%
-20°C 12 Months97.2%2.8%91%
5°C 3 Months96.5%3.5%85%
25°C 1 Month90.1%9.9%65%
40°C 1 Month82.4%17.6%40%

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of PRX004?

For long-term storage (greater than 6 months), PRX004 should be stored at -80°C in its formulation buffer. Avoid repeated freeze-thaw cycles by aliquoting the antibody into single-use volumes. For short-term storage (less than 1 month), the antibody can be kept at 4°C.

Q2: How many freeze-thaw cycles can PRX004 tolerate?

It is highly recommended to avoid more than one freeze-thaw cycle. Each cycle can increase the risk of aggregation and degradation, potentially affecting the antibody's performance.

Q3: My application is sensitive to aggregates. How can I remove them from my PRX004 sample?

If aggregates are detected, they can be removed by size-exclusion chromatography (SEC). For smaller volumes, centrifugation at high speed (e.g., 14,000 x g for 10-20 minutes at 4°C) can pellet larger aggregates. The supernatant should then be carefully collected.

Q4: What are the primary degradation pathways for PRX004 during storage?

The primary degradation pathways for monoclonal antibodies like PRX004 include aggregation (formation of dimers and higher-order oligomers), fragmentation (cleavage of the peptide backbone), deamidation, and oxidation. Aggregation is often the most critical issue for long-term storage.

Q5: Can I store PRX004 in a different buffer?

Buffer composition is critical for antibody stability. If you need to exchange the buffer for your experiment, it is recommended to do so immediately before use. For long-term storage, it is best to keep the antibody in its original formulation buffer. If a buffer exchange for storage is necessary, a thorough stability study should be conducted.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis

This method separates proteins based on their size in solution and is used to quantify the percentage of monomer, aggregates (HMW species), and fragments (LMW species).

Materials:

  • HPLC system with a UV detector

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • PRX004 antibody sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Dilute the PRX004 antibody sample to a concentration of 1 mg/mL using the mobile phase.

  • Inject 20 µL of the diluted sample onto the column.

  • Monitor the elution profile at a wavelength of 280 nm for 30 minutes.

  • Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).

  • Integrate the peak areas to calculate the percentage of each species.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

DSC measures the heat capacity of a protein as a function of temperature, allowing for the determination of its thermal denaturation midpoint (Tm), a key indicator of stability.

Materials:

  • Differential Scanning Calorimeter

  • PRX004 antibody sample (0.5-1.0 mg/mL)

  • Formulation buffer (for reference cell)

Procedure:

  • Prepare the PRX004 sample and a buffer reference. Degas both solutions before loading.

  • Load the sample into the sample cell and the buffer into the reference cell of the DSC instrument.

  • Scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a scan rate of 1°C/min.

  • Record the heat flow (µcal/s) as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm), which is the peak of the denaturation curve.

Visualizations

PRX004_Degradation_Pathway Monomer Native PRX004 Monomer Dimer Soluble Dimer Monomer->Dimer Aggregation (Reversible) Fragment Fragments (LMW Species) Monomer->Fragment Fragmentation (Hydrolysis) HMW Soluble HMW Aggregates Dimer->HMW Aggregation (Irreversible) Insoluble Insoluble Precipitate HMW->Insoluble Precipitation

Caption: Potential degradation pathway for the PRX004 antibody.

Stability_Testing_Workflow Start Receive PRX004 Lot Aliquot Aliquot into Single-Use Tubes Start->Aliquot Storage Store at Recommended Conditions (-80°C) Aliquot->Storage Timepoints Pull Samples at Defined Timepoints (e.g., 0, 3, 6, 12 months) Storage->Timepoints Analysis Perform Stability-Indicating Assays Timepoints->Analysis SEC SEC-HPLC (Purity, Aggregates) Analysis->SEC DSC DSC (Thermal Stability) Analysis->DSC ELISA ELISA (Binding Activity) Analysis->ELISA Report Compile Data and Assess Stability SEC->Report DSC->Report ELISA->Report

Caption: Experimental workflow for long-term stability testing of PRX004.

Troubleshooting_Tree Start Poor Performance in Assay CheckStorage Verify Storage Conditions (-80°C, no freeze-thaw) Start->CheckStorage RunSEC Run SEC-HPLC to Check for Aggregates/ Fragments CheckStorage->RunSEC Storage OK StorageIssue Action: Use a fresh aliquot. Review storage protocols. CheckStorage->StorageIssue Storage Incorrect AggregatesFound Aggregates/Fragments Detected? RunSEC->AggregatesFound Purify Action: Purify by SEC or use a new vial. AggregatesFound->Purify Yes GoodPurity Purity is High AggregatesFound->GoodPurity No CheckActivity Assess Binding Activity (e.g., ELISA) Degraded Conclusion: Antibody may be chemically degraded. Consider new lot. CheckActivity->Degraded Activity Low OtherIssue Conclusion: Issue is likely assay-specific. Troubleshoot assay. CheckActivity->OtherIssue Activity OK GoodPurity->CheckActivity

Caption: Troubleshooting decision tree for PRX004 stability issues.

Technical Support Center: Optimizing TP-004 Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TP-004 (also known as PAS-004), a next-generation MEK inhibitor, in animal models. The focus is on optimizing dosage to minimize side effects while maintaining therapeutic efficacy.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem: Suboptimal Anti-Tumor Efficacy

If you are observing lower than expected anti-tumor activity in your animal models, consider the following potential causes and solutions.

Troubleshooting Suboptimal Efficacy

Possible Cause Suggested Solution
Inadequate Dose Perform a dose-response study. In preclinical xenograft models, this compound has shown efficacy at doses of 5 mg/kg and 10 mg/kg administered once daily.[1] Titrate the dose upwards towards the maximum tolerated dose (MTD) to determine the optimal therapeutic window for your specific model.
Insufficient Target Engagement The dosing schedule may not be frequent enough to maintain consistent suppression of the MEK pathway. Analyze phosphorylated ERK (pERK) levels in tumor tissue at various time points after dosing to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. This will help in optimizing the dosing interval.
Inherent or Acquired Resistance The tumor model may possess or develop resistance to MEK inhibition. Consider combination therapy. Synergistic effects have been observed when MEK inhibitors are combined with BRAF, KRAS G12C, or SHP2 inhibitors.[2]
Problem: Significant Toxicity Observed

The appearance of adverse side effects is a common challenge in preclinical studies and typically indicates that the dosage or administration schedule is too aggressive for the animal model.

Troubleshooting Toxicity

Observed Side Effect Possible Cause Suggested Solution
Greater than 15% body weight loss, lethargy, rough coat Dose exceeds MTD: The administered dose is above the maximum tolerated dose for the specific animal model.Reduce the dose. If a higher dose is causing toxicity, titrate down to a lower effective dose (e.g., from 10 mg/kg to 5 mg/kg). The no-adverse-effect level (NOAEL) in a nine-month dog study was established at 0.5 mg/kg.
Skin Rash (e.g., papulopustular rash, dermatitis) On-target effect of MEK inhibition: Skin toxicities are a known class effect of MEK inhibitors.[3][4]Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. For topical irritation, consider supportive care with emollients. If severe, a dose reduction or temporary discontinuation may be necessary.
Gastrointestinal Issues (e.g., diarrhea) On-target effect of MEK inhibition: Diarrhea is a common side effect of MEK inhibitors.[3]Ensure animals have adequate hydration. Anti-diarrheal agents may be considered in consultation with a veterinarian. If severe or persistent, a dose reduction or interruption is recommended.
Ocular Abnormalities (e.g., blurred vision, retinal changes) On-target effect of MEK inhibition: Ocular toxicities, including MEK-associated retinopathy, are a known class effect.[1][5][6]Conduct baseline and periodic ophthalmologic examinations. If visual disturbances are noted, a dose reduction or temporary cessation of the drug may be required. Most ocular toxicities are reversible upon dose modification.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preclinical Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are implanted with human cancer cells (e.g., hepatocellular carcinoma or lung carcinoma cell lines with NRAS mutations).[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150 mm³).[1]

  • Grouping: Animals are randomized into a vehicle control group and multiple this compound treatment groups (e.g., 5 mg/kg and 10 mg/kg).[1]

  • Drug Preparation & Administration: Prepare this compound in an appropriate vehicle for oral administration (gavage). Administer the drug once daily.[1]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[1]

    • Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) on the same schedule.[1]

  • Endpoint: Continue treatment for a predetermined period (e.g., 20 days) or until tumors in the control group reach a specified size limit.[1]

  • Analysis: Compare tumor growth inhibition between the control and treatment groups. Analyze body weight changes as a measure of tolerability.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_endpoint Endpoint & Analysis animal_model Select Animal Model (e.g., Nude Mice) cell_implantation Implant Tumor Cells (e.g., NRAS-mutant cell line) animal_model->cell_implantation tumor_growth Allow Tumor Growth (to ~150 mm³) cell_implantation->tumor_growth randomization Randomize into Groups (Vehicle, this compound doses) tumor_growth->randomization drug_prep Prepare this compound (in appropriate vehicle) randomization->drug_prep drug_admin Administer Orally (Once Daily) drug_prep->drug_admin tumor_measurement Measure Tumor Volume (2-3 times/week) drug_admin->tumor_measurement toxicity_monitoring Monitor Body Weight & Signs of Toxicity drug_admin->toxicity_monitoring endpoint Continue for Predetermined Period (e.g., 20 days) tumor_measurement->endpoint toxicity_monitoring->endpoint analysis Analyze Tumor Growth Inhibition & Tolerability endpoint->analysis G RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation TP004 This compound TP004->MEK

References

Technical Support Center: Improving the Oral Bioavailability of Novel TPH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of novel Tryptophan Hydroxylase (TPH) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of our novel TPH inhibitor?

A1: Low oral bioavailability of novel TPH inhibitors, which are often poorly soluble (likely BCS Class II compounds), typically stems from two main issues:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]

  • Low Intestinal Permeability: The dissolved compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to the molecule's physicochemical properties or because it is actively removed from the intestinal cells by efflux transporters (e.g., P-glycoprotein).[4][5]

Q2: What formulation strategies can we consider to improve the solubility and dissolution rate of our TPH inhibitor?

A2: Several formulation strategies can enhance the solubility and dissolution of poorly water-soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[2][6]

  • Solid Dispersions: Dispersing the TPH inhibitor in a polymeric matrix in an amorphous state can significantly enhance its solubility and dissolution.[1]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]

  • Co-crystals: Forming co-crystals with a suitable co-former can improve the solubility and dissolution properties of the drug.[1]

Q3: How can we determine if our TPH inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: The Caco-2 permeability assay is the standard in vitro method to investigate this. By performing a bidirectional assay, you can measure the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side (Papp A-B) and from the basolateral to the apical side (Papp B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is subject to active efflux.[5] To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor of that transporter (e.g., verapamil (B1683045) for P-gp).[4]

Q4: What is the role of TPH in the body, and why is isoform selectivity (TPH1 vs. TPH2) important?

A4: TPH is the rate-limiting enzyme in the synthesis of serotonin (B10506).[8][9][10] There are two isoforms:

  • TPH1: Primarily found in peripheral tissues like the gut and is responsible for the majority of serotonin production in the body.[11][12]

  • TPH2: Found predominantly in the brain and enteric neurons, responsible for serotonin synthesis in the central nervous system.[11][12]

Selective inhibition of TPH1 is often desired to reduce peripheral serotonin without affecting brain serotonin levels, which can avoid potential neurological side effects.[11]

Signaling Pathway

G Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH1 or TPH2) RATE-LIMITING STEP Tryptophan->TPH Substrate HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Inhibitor Novel TPH Inhibitor Inhibitor->TPH Inhibition AADC Aromatic L-Amino Acid Decarboxylase (AADC) HTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin MAO Monoamine Oxidase (MAO) Serotonin->MAO Substrate HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) MAO->HIAA

Caption: Serotonin synthesis pathway and the inhibitory action of novel TPH inhibitors.

Troubleshooting Guides

In Vitro Experiments: Caco-2 Permeability Assay
Issue Potential Cause(s) Troubleshooting Steps
Low Transepithelial Electrical Resistance (TEER) values (<300 Ω·cm²) 1. Incomplete monolayer formation. 2. Cell monolayer damage. 3. Incorrect buffer composition. 4. Contamination.1. Ensure cells are cultured for at least 21 days to allow for proper differentiation and tight junction formation.[13] 2. Handle Transwell plates gently to avoid scratching the monolayer. Check for cytotoxicity of the test compound. 3. Verify that the transport buffer (e.g., HBSS) contains calcium and magnesium, which are essential for tight junction integrity.[14] 4. Regularly test cell cultures for mycoplasma contamination.[13]
High variability in apparent permeability (Papp) values 1. Inconsistent cell seeding density. 2. Inaccurate pipetting. 3. Issues with the analytical method (LC-MS/MS).1. Use a consistent seeding density and ensure even cell distribution in the Transwell inserts. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Check for issues with sample preparation, instrument sensitivity, and matrix effects in the LC-MS/MS analysis.
Low compound recovery (<70%) 1. Poor aqueous solubility of the compound in the buffer. 2. Non-specific binding to the plate material. 3. Compound metabolism by Caco-2 cells. 4. Accumulation of the compound within the cells.1. Check the solubility of the compound in the transport buffer. If it's low, consider adding a small percentage of a co-solvent, but be aware this can affect cell integrity. 2. Use low-binding plates or pre-treat plates with a blocking agent. 3. Analyze the cell lysate and both apical and basolateral compartments for metabolites. 4. Measure the amount of compound in the cell lysate at the end of the experiment.[5]
In Vivo Experiments: Mouse Pharmacokinetic (PK) Studies
Issue Potential Cause(s) Troubleshooting Steps
High inter-animal variability in plasma concentrations after oral dosing 1. Inaccurate oral gavage technique. 2. Variability in gastric emptying and intestinal transit time. 3. Formulation issues (e.g., precipitation in the stomach).1. Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dose delivery to the stomach.[15][16][17] 2. Fast animals overnight to reduce variability in GI transit. 3. Evaluate the stability and solubility of the formulation in simulated gastric and intestinal fluids.
Very low or undetectable plasma concentrations after oral dosing 1. Poor absorption (low solubility and/or permeability). 2. High first-pass metabolism in the gut wall or liver. 3. Incorrect dose administration.1. Review in vitro data (solubility, Caco-2 permeability). Consider formulation strategies to improve absorption. 2. Compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration to calculate absolute bioavailability. A low ratio indicates high first-pass metabolism. 3. Verify the dosing solution concentration and the gavage technique.
Unexpectedly rapid clearance 1. High hepatic metabolism. 2. Rapid renal excretion.1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the compound. 2. Analyze urine samples to quantify the amount of unchanged drug excreted.

Experimental Workflows and Protocols

Workflow for Investigating Low Oral Bioavailability

G Start Start: Low Oral Bioavailability Observed in vivo Solubility Assess Physicochemical Properties Start->Solubility IsSoluble Is Solubility > 0.1 mg/mL in phys. pH range? Solubility->IsSoluble Formulate Improve Solubility: Formulation Strategies (e.g., Nanosizing, SEDDS) IsSoluble->Formulate No Permeability Assess Permeability: Caco-2 Assay IsSoluble->Permeability Yes InVivoPK Re-evaluate in vivo PK with improved formulation or co-dosed inhibitor Formulate->InVivoPK IsPermeable Is Papp (A-B) > 1x10⁻⁶ cm/s? Permeability->IsPermeable Efflux Is Efflux Ratio > 2? IsPermeable->Efflux Yes Metabolism Assess Metabolism: Liver Microsome Stability IsPermeable->Metabolism No EffluxInhibitor Investigate Efflux: Use P-gp/BCRP inhibitors in Caco-2 assay Efflux->EffluxInhibitor Yes Efflux->Metabolism No EffluxInhibitor->InVivoPK IsStable Is In Vitro t½ > 30 min? Metabolism->IsStable IsStable->InVivoPK Yes IsStable->InVivoPK No (High First-Pass Metabolism)

Caption: A logical workflow for troubleshooting poor oral bioavailability.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of a novel TPH inhibitor.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in EMEM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

    • Seed cells onto 12-well Transwell inserts (0.4 µm pore size) at a density of 4 x 10⁴ cells/mL.

    • Culture for 21-25 days, changing the media every 2 days, to allow for monolayer differentiation.[13]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values ≥ 300 Ω·cm².[18][19]

    • Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.

  • Permeability Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS to the basolateral (receiver) chamber.

    • Add the TPH inhibitor (typically at 2 µM in HBSS) to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking for 120 minutes.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Permeability Experiment (Basolateral to Apical - B-A for Efflux):

    • Repeat the procedure, but add the TPH inhibitor to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the TPH inhibitor in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration in the donor chamber.[20][21][22]

    • Calculate the efflux ratio: (Papp B-A) / (Papp A-B).

Protocol 2: Mouse Oral Pharmacokinetic Study

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a novel TPH inhibitor after oral administration.

Methodology:

  • Animal Preparation:

    • Use adult mice (e.g., C57BL/6), weighing 20-25g.

    • Fast the mice overnight (8-12 hours) before dosing, with free access to water.

  • Dosing Formulation:

    • Prepare the TPH inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the compound is fully suspended or dissolved.

  • Oral Administration (Gavage):

    • Weigh each mouse to calculate the exact dosing volume (typically 10 mL/kg).[15][23]

    • Restrain the mouse firmly and insert a gavage needle gently into the esophagus.[16][17][24]

    • Administer the dose slowly and smoothly.[23]

    • Monitor the animal for any signs of distress immediately after dosing.[15]

  • Blood Sampling:

    • Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use appropriate blood collection techniques such as submandibular vein or lateral tail vein sampling.[25][26][27][28]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of the TPH inhibitor in mouse plasma.

    • Prepare a standard curve in blank mouse plasma for accurate quantification.[29]

    • Process plasma samples (e.g., via protein precipitation) before LC-MS/MS analysis.[30][31]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

References

Mitigating infusion reactions with coramitug administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coramitug. The information is designed to help mitigate and manage infusion-related reactions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is coramitug and what is its mechanism of action?

Coramitug (formerly PRX004) is an investigational humanized monoclonal antibody designed to treat Transthyretin Amyloidosis (ATTR). Its primary mechanism of action is to target and clear misfolded transthyretin (misTTR) aggregates.[1] In preclinical studies, coramitug has been shown to inhibit the formation of amyloid fibrils, neutralize soluble forms of misTTR, and facilitate the clearance of insoluble amyloid fibrils through antibody-mediated phagocytosis.[1] This action is specific to the misfolded protein, leaving the native, functional form of transthyretin unaffected.[1]

Q2: What are the known infusion reactions associated with coramitug administration?

Based on a Phase 1 clinical trial, coramitug has been generally well-tolerated.[1][2] Infusion-associated adverse events have been reported but were mild (Grade 1) and did not necessitate the cessation of the infusion.[2]

Q3: Is Cytokine Release Syndrome (CRS) a known risk with coramitug?

Currently, there is no publicly available evidence from clinical trials to suggest that Cytokine Release Syndrome (CRS) is a common or expected infusion reaction with coramitug. The reported infusion-related adverse events have been mild in nature.

Q4: What premedication should be administered before coramitug infusion?

While specific institutional protocols should always be followed, a common practice for monoclonal antibody infusions to minimize the risk of reactions includes premedication. In a Phase 1 study of coramitug, patients received diphenhydramine (B27) (an antihistamine) and acetaminophen (B1664979) prior to infusion. Premedication with antihistamines, acetaminophen, and/or corticosteroids is a common strategy to prevent infusion reactions with monoclonal antibodies.[3]

Troubleshooting Guide for Infusion Reactions

This guide provides a step-by-step approach to managing potential infusion reactions during coramitug administration.

Issue 1: Patient develops a mild infusion reaction (e.g., feeling hot, flushing, pruritus/itching, mild rash).

Protocol:

  • Stop the Infusion Immediately: Temporarily halt the administration of coramitug.

  • Assess the Patient: Evaluate vital signs (blood pressure, heart rate, respiratory rate, temperature) and the severity of the symptoms.

  • Administer Symptomatic Treatment:

    • For itching or rash, consider administering an antihistamine (e.g., diphenhydramine).

    • For fever or discomfort, consider an antipyretic (e.g., acetaminophen).

  • Re-evaluate: Once symptoms have resolved, consider restarting the infusion at a reduced rate (e.g., 50% of the initial rate).

  • Monitor Closely: Continue to monitor the patient's vital signs and for any recurrence of symptoms throughout the remainder of the infusion and for a post-infusion observation period.

  • Document: Thoroughly document the reaction, the interventions taken, and the patient's response.

Issue 2: Patient develops a moderate infusion reaction (e.g., urticaria/hives, dyspnea/shortness of breath, mild hypotension).

Protocol:

  • Stop the Infusion Immediately and Do Not Restart: Discontinue the administration of coramitug for the remainder of the experimental session.

  • Provide Supportive Care:

    • Administer antihistamines (H1 and H2 blockers).

    • Consider corticosteroids (e.g., methylprednisolone).

    • For respiratory symptoms, consider bronchodilators.

    • For hypotension, administer intravenous fluids.

  • Monitor Vital Signs: Continuously monitor the patient until symptoms have fully resolved and vital signs are stable.

  • Evaluate for Future Infusions: Before the next scheduled administration, a thorough risk-benefit assessment should be conducted. This may include a more robust premedication regimen.

  • Report the Event: Document the event in detail and report it according to your institution's adverse event reporting policy.

Issue 3: Patient develops a severe infusion reaction/anaphylaxis (e.g., severe hypotension, bronchospasm, angioedema).

Protocol:

  • Stop the Infusion Immediately and Do Not Restart.

  • Initiate Emergency Medical Procedures:

    • Administer epinephrine (B1671497) immediately.

    • Secure the airway and provide oxygen.

    • Administer intravenous fluids to manage hypotension.

    • Administer corticosteroids and antihistamines.

  • Transfer to a Higher Level of Care: The patient should be transferred to an emergency department or intensive care unit for continuous monitoring and further management.

  • Permanently Discontinue Coramitug: Future administration of coramitug is contraindicated.

  • Full Documentation and Reporting: A detailed report of the event must be filed.

Data Presentation

Table 1: Infusion-Associated Treatment-Emergent Adverse Events (TEAEs) from Phase 1 Study of Coramitug (PRX004)

Adverse EventNumber of Patients Reporting EventSeverity (Grade)Outcome
Feeling Hot11Resolved, infusion not interrupted
Pruritus11Resolved, infusion not interrupted
Vomiting11Resolved, infusion not interrupted

Data sourced from the Phase 1, open-label, dose-escalation study of PRX004 in patients with variant amyloid transthyretin (ATTRv) amyloidosis.[2]

Experimental Protocols

Protocol 1: Premedication for Coramitug Infusion

  • Objective: To reduce the incidence and severity of infusion-related reactions.

  • Methodology:

    • Approximately 30-60 minutes prior to the start of the coramitug infusion, administer the following premedications:

      • An intravenous or oral H1 antihistamine (e.g., diphenhydramine).

      • An oral antipyretic (e.g., acetaminophen).

      • Consider a corticosteroid (e.g., methylprednisolone (B1676475) or dexamethasone) for patients with a history of infusion reactions or as per institutional guidelines.

    • Ensure the patient is well-hydrated before starting the infusion.

    • Monitor the patient for any adverse reactions to the premedications before proceeding with the coramitug infusion.

Protocol 2: Coramitug Infusion and Monitoring

  • Objective: To safely administer coramitug and monitor for any adverse reactions.

  • Methodology:

    • Prepare the coramitug solution for infusion according to the experimental protocol, ensuring correct dilution and temperature.

    • Initiate the infusion at the prescribed rate. For the first infusion, a slower initial rate with gradual escalation may be considered.

    • Monitor the patient's vital signs (blood pressure, heart rate, respiratory rate, temperature) at baseline, 15 minutes after starting the infusion, 30 minutes, 60 minutes, and then hourly until the infusion is complete.

    • Observe the patient for any signs or symptoms of an infusion reaction throughout the infusion.

    • Following the completion of the infusion, continue to monitor the patient for a designated observation period (e.g., 60 minutes) before discharge from the infusion center.

Visualizations

Coramitug_Mechanism_of_Action cluster_blood Bloodstream cluster_tissue Tissue with Amyloid Deposits Coramitug Coramitug (Antibody) misTTR Misfolded Transthyretin (misTTR) Aggregates Coramitug->misTTR Binds to misTTR Amyloid Amyloid Fibril Deposits Coramitug->Amyloid Binds to Amyloid Macrophage Macrophage/Phagocyte Coramitug->Macrophage Opsonization & Phagocytosis misTTR->Amyloid Forms Amyloid Amyloid->Macrophage Opsonization & Phagocytosis

Caption: Coramitug's mechanism of action.

Infusion_Reaction_Workflow Start Start Coramitug Infusion Monitor Monitor for Infusion Reaction Start->Monitor Reaction_Check Infusion Reaction Observed? Monitor->Reaction_Check End End of Procedure Monitor->End Infusion Complete Reaction_Check->Monitor No Stop_Infusion Stop Infusion Reaction_Check->Stop_Infusion Yes Assess_Severity Assess Severity Stop_Infusion->Assess_Severity Mild Mild Reaction? Assess_Severity->Mild Moderate_Severe Moderate/Severe Reaction? Mild->Moderate_Severe No Symptomatic_Treatment Administer Symptomatic Treatment Mild->Symptomatic_Treatment Yes Supportive_Care Provide Supportive Care (Do Not Restart Infusion) Moderate_Severe->Supportive_Care Moderate Emergency_Protocol Initiate Emergency Protocol (Do Not Restart Infusion) Moderate_Severe->Emergency_Protocol Severe Restart_Infusion Restart at Reduced Rate Symptomatic_Treatment->Restart_Infusion Continue_Monitoring Continue Close Monitoring Restart_Infusion->Continue_Monitoring Supportive_Care->Continue_Monitoring Emergency_Protocol->Continue_Monitoring Continue_Monitoring->End

Caption: Workflow for managing infusion reactions.

References

Technical Support Center: Interpreting Unexpected Results in PAS-004 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PAS-004, a next-generation MEK inhibitor for MAPK pathway-driven cancers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from efficacy studies involving PAS-004.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (higher IC50/EC50) of PAS-004 in our cancer cell line. What are the potential causes?

A1: Several factors could contribute to lower than expected potency. Consider the following:

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered signaling pathways. It is recommended to use cells within a consistent and low passage range.

  • Basal MAPK Pathway Activation: PAS-004 is a MEK inhibitor and will be most effective in cell lines with a constitutively active MAPK pathway, driven by mutations in genes like BRAF, KRAS, or NRAS, or loss of function of NF1. Confirm the mutational status of your cell line.

  • Drug Stability and Storage: Ensure that your stock of PAS-004 has been stored correctly and that the compound has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions: The specifics of your assay, such as cell seeding density, serum concentration in the media, and the duration of drug exposure, can all impact the apparent potency. Optimize these conditions for your specific cell line.

  • Off-Target Effects or Resistance Mechanisms: The cell line may have intrinsic or acquired resistance mechanisms, such as amplification of the MEK gene, mutations in MEK that prevent drug binding, or activation of bypass signaling pathways.

Q2: We are seeing significant cytotoxicity of PAS-004 in our non-cancerous control cell line. Is this expected?

A2: While PAS-004 is designed to target cancer cells with a hyperactive MAPK pathway, some level of activity in normal cells can be expected as the MAPK pathway is essential for normal cell proliferation and survival. However, significant cytotoxicity in non-cancerous cells at concentrations that are effective in cancer cells is unexpected and warrants further investigation.

  • Confirm Drug Concentration: Double-check your calculations and dilutions to ensure you are using the correct concentrations of PAS-004.

  • Assess Basal Pathway Activity in Control Cells: Even "normal" cell lines can have some level of basal MAPK pathway activity. Assess the phosphorylation status of ERK (pERK) in your control cells.

  • Consider the Proliferative State of Control Cells: Rapidly proliferating non-cancerous cells may be more sensitive to MEK inhibition than quiescent cells.

  • Evaluate Off-Target Toxicity: At high concentrations, off-target effects are more likely. A dose-response curve will be critical to determine if the toxicity in normal cells occurs at a significantly higher concentration than the efficacy in cancer cells.

Q3: Our in vivo xenograft model showed a discrepancy between tumor growth inhibition and the expected level of target engagement (pERK reduction). Why might this be?

A3: This is a common challenge in in vivo studies. Several factors can contribute to this observation:

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The timing of tumor biopsy relative to the last dose of PAS-004 is critical. The reduction in pERK may be transient. Conduct a time-course experiment to understand the duration of target inhibition after a single dose.

  • Drug Penetration into the Tumor: Poor vascularization or other physical barriers within the tumor can limit the amount of PAS-004 that reaches the cancer cells.

  • Tumor Heterogeneity: The tumor may be composed of a mixed population of cells, some of which are not dependent on the MAPK pathway for survival.

  • Activation of Bypass Pathways: Prolonged treatment with a MEK inhibitor can lead to the activation of alternative survival pathways, such as the PI3K/AKT pathway.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent In Vitro Potency Results
Observation Potential Cause Recommended Action
High variability between replicate wells- Inconsistent cell seeding- Edge effects in the plate- Pipetting errors- Use a multichannel pipette or automated cell dispenser for seeding.- Avoid using the outer wells of the plate or fill them with media only.- Ensure proper mixing of drug dilutions.
Batch-to-batch variability in IC50- Different lots of serum or media- Variation in cell passage number- Inconsistent drug dilutions- Qualify new lots of reagents before use.- Maintain a consistent cell passage number for experiments.- Prepare fresh drug dilutions from a validated stock solution for each experiment.
No dose-response observed- Incorrect drug concentration range- Drug insolubility- Cell line is not dependent on MAPK pathway- Test a wider range of concentrations (e.g., from 1 nM to 100 µM).- Check the solubility of PAS-004 in your culture medium.- Confirm the presence of an activating mutation in the MAPK pathway.
Guide 2: Investigating Unexpected In Vivo Toxicity
Observation Potential Cause Recommended Action
Significant weight loss in animals- On-target toxicity in normal tissues- Off-target toxicity- Formulation/vehicle toxicity- Reduce the dose and/or frequency of administration.- Conduct a tolerability study with the vehicle alone.- Monitor for specific clinical signs associated with MEK inhibitor toxicity (e.g., skin rash, diarrhea).
Lack of tumor growth inhibition at a well-tolerated dose- Insufficient target engagement- Rapid development of resistance- Inappropriate animal model- Measure pERK levels in tumor tissue at the tolerated dose.- Analyze tumors for mutations that could confer resistance.- Ensure the xenograft model is driven by a MAPK pathway mutation.

Experimental Protocols

Protocol 1: Western Blot for pERK/Total ERK
  • Cell Lysis: After treatment with PAS-004 for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of PAS-004. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well.

  • Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription PAS004 PAS-004 PAS004->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Troubleshooting_Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Unexpected Result in Efficacy Study ic50_high Higher than expected IC50 start->ic50_high control_tox Toxicity in control cells start->control_tox no_efficacy Lack of tumor growth inhibition start->no_efficacy pkpd_mismatch PK/PD mismatch start->pkpd_mismatch check_cells Verify cell line (STR, passage, mutation status) ic50_high->check_cells check_drug Confirm drug concentration and stability ic50_high->check_drug check_assay Optimize assay conditions (seeding density, duration) ic50_high->check_assay control_tox->check_drug solution Resolution/Further Investigation check_cells->solution check_drug->solution check_assay->solution check_pkpd Conduct PK/PD time-course study no_efficacy->check_pkpd check_resistance Analyze tumors for resistance mechanisms no_efficacy->check_resistance pkpd_mismatch->check_pkpd check_pkpd->solution check_resistance->solution

Technical Support Center: In Vivo Amyloid Plaque Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the in vivo assessment of amyloid plaque reduction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Amyloid PET Imaging

Q1: Why do my in vivo amyloid PET imaging results show high inter-subject variability?

A: High variability in amyloid PET quantification is a common challenge that can obscure true biological effects. Several factors can contribute to this issue:

  • Technical Factors:

    • Inconsistent Protocols: Lack of standardized acquisition and reconstruction protocols across different scanners and sites is a major source of variability.[1] Even minor differences in parameters can lead to significant variations in quantitative results.

    • Tracer Kinetics: Different amyloid PET tracers ([¹⁸F]florbetapir, [¹⁸F]florbetaben, [¹¹C]PiB, etc.) have distinct kinetic properties and specific binding ratios, making direct comparison of raw uptake values difficult.[2][3]

    • Patient Preparation: The patient's ability to remain still during the scan is crucial, as motion artifacts can distort the image and affect quantification.[4] For animal studies, consistent anesthesia and temperature regulation are critical.[5]

  • Biological Factors:

    • Animal Models: Different transgenic mouse models exhibit varied patterns and densities of amyloid plaque deposition.[6] For instance, APPswe/PS1ΔE9 mice may not be well-suited for amyloid PET imaging due to a low plaque load.[7]

    • Disease Stage: Amyloid plaque burden varies significantly with the stage of Alzheimer's disease (AD). Early or preclinical stages may have low plaque levels that are near the detection limit of PET, leading to higher variability.[8]

    • Genetic Factors: The presence of the APOE ε4 allele is associated with a higher amyloid burden, contributing to biological heterogeneity within a study cohort.[9]

  • Data Analysis:

    • Reference Region Selection: The choice of a reference region (e.g., cerebellar cortex, pons) for calculating the Standardized Uptake Value Ratio (SUVr) can impact the stability of quantification over time.[10]

    • Partial Volume Effects: Brain atrophy, particularly in later stages of AD, can lead to an underestimation of tracer uptake in cortical regions due to the partial volume effect, where the signal from gray matter is averaged with that of surrounding cerebrospinal fluid (CSF).[10]

Troubleshooting Guide:

IssueRecommended Action
Inconsistent Data Implement standardized imaging protocols for all subjects and sites.[11] Use a centralized analysis pipeline to process all scans uniformly.
High Biological Variability Increase sample size to improve statistical power. Stratify analysis by genotype (e.g., APOE ε4 status) or disease stage.[12]
Reference Region Instability Evaluate alternative reference regions like the whole cerebellum or pons, which may offer increased stability in longitudinal studies.[10]
Atrophy-Related Errors Apply Partial Volume Correction (PVC) algorithms, especially in subjects with significant cortical thinning, though this must be done consistently.[10]

Q2: My amyloid PET signal is not changing in a longitudinal study, even though my therapeutic is expected to clear plaques. What could be the cause?

A: A lack of longitudinal change in PET signal can be perplexing. While it might indicate therapeutic failure, several methodological pitfalls can mask a true effect.

  • Slow Plaque Accumulation: In many AD patients, the rate of amyloid accumulation is slow, and changes may not be detectable over short study durations.[13]

  • Quantification Method: The choice of quantification metric is critical. Standardized Uptake Value Ratio (SUVr) can sometimes overestimate amyloid burden and its change over time compared to more complex kinetic modeling methods like the Distribution Volume Ratio (DVR).[12][14]

  • Test-Retest Variability: Every quantitative method has inherent test-retest (TRT) variability. If the expected therapeutic effect is smaller than the TRT variability of your measurement, the signal will be lost in the noise.[12]

  • Animal Model Limitations: In animal models, the binding affinity of PET radioligands may be lower compared to human AD brains, making it difficult to detect subtle changes.[15] Some models may have plaque compositions that are not readily bound by certain tracers.[7]

Troubleshooting Workflow

G start No Longitudinal Change in PET Signal Detected q1 Is the study duration sufficient? start->q1 q2 Is the quantification method optimal? q1->q2 Yes sol1 Consider extending the follow-up period. q1->sol1 No q3 Is the expected effect > Test-Retest Variability? q2->q3 Yes sol2 Evaluate DVR or other kinetic models instead of SUVr. q2->sol2 No q4 Is the animal model appropriate? q3->q4 Yes sol3 Use methods with lower TRT variability (e.g., DVR) or increase sample size. q3->sol3 No sol4 Validate tracer binding in your specific model. Consider alternative models. q4->sol4 No end Re-evaluate therapeutic efficacy. q4->end Yes

Caption: Troubleshooting workflow for lack of PET signal change.

Q3: There's a mismatch between my amyloid PET results and post-mortem histology. Why?

A: Discrepancies between in vivo imaging and post-mortem "gold standard" validation are a critical issue. While overall accuracy is high (around 90-91%), mismatches do occur.[16][17]

  • False Negatives (PET negative, Histology positive):

    • Advanced Cortical Atrophy: Severe brain atrophy can make it difficult to distinguish gray and white matter on the PET scan, leading to an underestimation of amyloid burden.[4][17]

    • Low Plaque Density: Scans may be negative if the plaque density is below the threshold required for a neuropathological diagnosis of AD (e.g., sparse plaques).[8]

  • False Positives (PET positive, Histology negative for neuritic plaques):

    • Diffuse Plaques: Amyloid PET tracers bind to the fibrillar β-amyloid core of neuritic plaques but may also show some binding to diffuse plaques, which are not always considered in the primary pathological diagnosis.[16][17]

    • Cerebral Amyloid Angiopathy (CAA): Tracers can bind to amyloid deposits in blood vessel walls, which may lead to a positive scan even with a sparse density of neuritic plaques in the cortex.[17]

    • PET tracers do not bind to neurofibrillary tangles (NFTs), which are the other key pathological feature of AD. [18]

Quantitative Data: PET vs. Autopsy Concordance

Study/TracerSensitivitySpecificityOverall Accuracy
[¹⁸F]Flutemetamol[17]91%90%90%
General Amyloid PET[19]~96% (in AD patients)~76% (vs. normal controls)~90% (vs. pathology)
Category 2: CSF Biomarkers

Q1: My CSF Aβ42 measurements are highly variable between samples and labs. How can I improve consistency?

A: Cerebrospinal fluid (CSF) biomarkers are crucial for AD research, but are known for their measurement variability.[20]

  • Pre-analytical Factors:

    • Collection & Handling: The type of collection tube, centrifugation parameters, and freeze-thaw cycles can all significantly impact Aβ42 concentrations. Standardized protocols are essential.

  • Analytical Factors:

    • Assay Platform: Different assay platforms (e.g., traditional ELISA vs. automated systems) have varying levels of precision.[21] Automated platforms generally offer lower variability.[21]

    • Lot-to-Lot Variation: Reagent kits can have significant variability between manufacturing lots, which is a major influence on Aβ42 measurements.[20]

    • Inter-laboratory Variation: Differences in protocols, equipment, and personnel contribute to large variations between laboratories.[22]

  • Biological Factors:

    • Diurnal Fluctuation: CSF Aβ levels can fluctuate significantly over a 24-36 hour period, potentially influenced by synaptic activity or time of day.[23] This is a critical consideration for longitudinal sampling.

Troubleshooting & Best Practices:

  • Standardize Protocols: Adhere strictly to consensus guidelines for CSF collection, processing, and storage.

  • Use Aβ42/Aβ40 Ratio: The ratio of Aβ42 to Aβ40 is more stable and less susceptible to pre-analytical variability than Aβ42 alone.[23] It can help normalize for overall Aβ production.

  • Implement Quality Control: Participate in external quality control programs to benchmark your lab's performance.[20] Use internal controls and reference materials for every assay run.

  • Consider Automated Platforms: Where possible, use fully automated assay systems to minimize manual errors and improve precision.[21]

Quantitative Data: Inter-Laboratory CV for CSF Biomarkers

BiomarkerAssay TypeMean Coefficient of Variation (CV)Range of CV
Aβ42ELISA23%17%–29%
Aβ42xMAP28%17%–38%
Total TauELISA18%12%–27%
Phospho-TauELISA19%12%–28%
(Data from the Alzheimer's Association quality control program)[20]

Detailed Experimental Protocols

Protocol 1: In Vivo Amyloid PET Imaging in Animal Models

This protocol provides a generalized workflow. Specific parameters must be optimized for the chosen tracer and animal model.

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at ~37°C using a heating pad.[5]

    • Place a catheter in the tail vein for radiotracer injection.

    • Secure the animal in a stereotactic frame compatible with the PET scanner to minimize motion.

  • Radiotracer Administration:

    • Administer the amyloid PET radiotracer (e.g., [¹¹C]PiB, [¹⁸F]Florbetaben) via the tail vein catheter. The typical injected dose is approximately 20 MBq, but should be optimized.[5]

  • PET Scan Acquisition:

    • Acquisition timing depends on the tracer. For many ¹⁸F-labeled tracers, a static scan is performed 30-60 minutes post-injection.[5]

    • For quantitative analysis using kinetic modeling, a dynamic scan starting immediately after injection for 60-90 minutes is required.[13][24]

    • Simultaneously acquire a CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction & Processing:

    • Reconstruct PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET image to a standardized brain template or an individual MRI scan if available.

  • Quantitative Analysis:

    • Define Regions of Interest (ROIs) for target areas (e.g., cortex, hippocampus) and a reference region (e.g., cerebellum).

    • Calculate the Standardized Uptake Value Ratio (SUVr) by dividing the mean uptake in the target ROI by the mean uptake in the reference region.

    • SUVr = (Mean activity in Target ROI) / (Mean activity in Reference ROI)

Workflow Diagram: Animal PET Imaging Study

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A1 Anesthetize Animal & Maintain Temperature A2 Catheter Placement (Tail Vein) A1->A2 A3 Secure in Stereotactic Frame A2->A3 B1 Inject Radiotracer A3->B1 B2 Acquire PET/CT Scan (Static or Dynamic) B1->B2 C1 Image Reconstruction B2->C1 C2 Co-registration (to MRI/Template) C1->C2 C3 Define ROIs C2->C3 C4 Calculate SUVr or DVR C3->C4 End End C4->End Final Quantitative Result

Caption: Standard workflow for an animal amyloid PET study.

Protocol 2: CSF Aβ42/Aβ40 Measurement by ELISA

This protocol outlines key steps for manual ELISA. Strict adherence to the manufacturer's instructions for the specific kit is paramount.

  • Pre-analytical Sample Handling:

    • Collect CSF in polypropylene (B1209903) tubes. Avoid glass tubes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C within 4 hours of collection.

    • Aliquot the supernatant into polypropylene cryotubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (General Steps):

    • Bring all reagents, standards, controls, and samples to room temperature before use.

    • Prepare standard dilutions as per the kit protocol to generate a standard curve.

    • Add standards, controls, and CSF samples to the appropriate wells of the pre-coated microplate.

    • Incubate as specified (e.g., with shaking at a controlled temperature). Variation in incubation conditions is a known source of error.[22]

    • Wash plates thoroughly between steps using the provided wash buffer.

    • Add detection antibody, followed by substrate solution, leading to a colorimetric reaction.

    • Stop the reaction and immediately read the optical density on a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the optical density for each standard versus its known concentration. A four-parameter logistic (4-PL) curve fit is typically used.

    • Calculate the concentration of Aβ42 and Aβ40 in the unknown samples by interpolating their optical density values from the standard curve.

    • Calculate the Aβ42/Aβ40 ratio for each sample.

Logical Relationship: Improving CSF Biomarker Robustness

G center Reliable CSF Biomarker Data p1 Standardized Pre-analytics p1->center p2 Use of Aβ42/Aβ40 Ratio p2->center p3 Automated Assay Platforms p3->center p4 Quality Control Programs p4->center

Caption: Key factors contributing to robust CSF biomarker results.

References

Refining animal models for more accurate prediction of TP-004's effects in PAH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the effects of TP-004 in Pulmonary Arterial Hypertension (PAH).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with common PAH animal models.

Sugen 5416/Hypoxia (SuHx) Model

Question/Issue Potential Cause & Troubleshooting Steps
High mortality rate in SuHx-induced rats. Rat Strain Variability: Different rat strains exhibit varied susceptibility to the SuHx challenge. Fischer rats, for instance, have a higher mortality rate compared to Sprague-Dawley rats due to a greater propensity for right ventricular (RV) failure, even with similar hemodynamic stress.[1][2] - Recommendation: For studies focused on therapeutic intervention on vascular remodeling where high mortality is undesirable, Sprague-Dawley rats are a more suitable choice.[1] If studying RV decompensation is the goal, Fischer rats may be appropriate, but be prepared for higher mortality.[1] Severity of Hypoxia: The duration and severity of the hypoxic exposure can significantly impact mortality. - Recommendation: Ensure precise control over the hypoxic environment (e.g., 10% oxygen). A shorter duration of hypoxia might be considered if mortality is excessively high, though this could affect the severity of the induced PAH.
Inconsistent or variable PAH development. Experimental Conditions: Inconsistencies in the Sugen 5416 dosage, the vehicle used, the duration of hypoxia, and the return to normoxia can all contribute to variability.[1] - Recommendation: Standardize all experimental parameters, including the source and lot of Sugen 5416, the preparation of the injection solution, the exact duration of hypoxic exposure, and the post-hypoxia recovery period.[1] Animal Strain and Supplier: Even within the same strain, rats from different suppliers may exhibit different responses.[3] - Recommendation: Source animals from a consistent and reliable supplier. If switching suppliers, a pilot study to characterize the response to SuHx induction is recommended.
Difficulty with right heart catheterization for hemodynamic measurements. Anatomical Changes: In severe PAH models, right ventricular hypertrophy and changes in the orientation of the heart can make catheter insertion challenging.[4][5] - Recommendation: Utilize pressure waveform monitoring during catheter advancement to guide placement. A characteristic change in the pressure tracing will indicate entry into the right ventricle.[5] Consider using a guide wire or a catheter with a curved tip to navigate the altered anatomy. Surgical cut-down for direct visualization of the jugular vein can also improve success rates.[6]

Monocrotaline (B1676716) (MCT) Model

Question/Issue Potential Cause & Troubleshooting Steps
High variability in the severity of PAH. Metabolic Activation: MCT requires metabolic activation in the liver to its toxic metabolite, MCT pyrrole (B145914) (MCTP).[7] This process can vary between individual animals, leading to inconsistent disease development. - Recommendation: While difficult to control, ensuring a consistent age and health status of the animals can help minimize metabolic variability. Using a standardized MCT solution and injection protocol is also crucial.[8] Inflammatory Response: The MCT model is characterized by a significant inflammatory component that can vary between animals.[9] - Recommendation: Monitor inflammatory markers to assess for consistency in the inflammatory response.
Unexpected systemic toxicity. Dose and Purity of MCT: High doses or impurities in the MCT can lead to significant liver and kidney toxicity, as well as myocarditis.[10] - Recommendation: Use a well-characterized source of MCT and adhere to established dosing protocols (typically a single subcutaneous injection of 60 mg/kg in rats).[7][8][11][12] If systemic toxicity is a concern, a lower dose may be considered, although this may result in milder PAH.[9]

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound in PAH? This compound is a tryptophan hydroxylase 1 (TPH1) inhibitor. TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506). In PAH, there is an overproduction of serotonin in the pulmonary artery endothelial cells. This excess serotonin contributes to vasoconstriction, proliferation of pulmonary artery smooth muscle cells, and inflammation, all of which drive the vascular remodeling characteristic of PAH. By inhibiting TPH1, this compound reduces peripheral serotonin levels, thereby mitigating these pathological processes.[13][14]
Which animal model is most appropriate for studying the effects of this compound? The Sugen 5416/hypoxia (SuHx) rat model is a robust and clinically relevant model for evaluating the efficacy of this compound.[13][14] This model develops severe, progressive PAH with angio-obliterative lesions that share similarities with human PAH.[11][15] The monocrotaline (MCT) model can also be used, and TPH1 inhibitors have shown efficacy in this model as well.[14] However, the SuHx model is generally considered to better recapitulate the severe vascular remodeling seen in human PAH.[1][11]
How should this compound be administered in animal studies? This compound has been effectively administered orally in preclinical studies.[13][14] Oral gavage is a common and reliable method for ensuring accurate dosing. More recently, inhalation has been explored as a route of administration for this compound, which may offer the advantage of targeted lung delivery and reduced systemic exposure.[16][17][18]
What are the key endpoints to measure when assessing the efficacy of this compound? Key endpoints include: - Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) measured via right heart catheterization.[13][17] - Right Ventricular Hypertrophy: The Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).[14] - Pulmonary Vascular Remodeling: Histological analysis of lung tissue to assess medial wall thickness, muscularization of small pulmonary arteries, and vessel occlusion.[13][15][19]

Quantitative Data from Preclinical Studies of TPH1 Inhibitors

Table 1: Hemodynamic Effects of this compound in the SuHx Rat Model

ParameterSuHx + VehicleSuHx + this compound (20 mg/kg/day, oral)SuHx + this compound (inhalation)Control
RV Systolic Pressure (mmHg) 79.162.8[13]51.47[17]~25-30
Mean Pulmonary Artery Pressure (mmHg) 48.941.2[13]-~15-20
RV Wall Thickness (mm) -7% reduction vs. vehicle[13]--
RV Ejection Fraction (%) --66.8[17]~70-75

Table 2: Effects of TPH1 Inhibitors on Pulmonary Vascular Remodeling

ParameterSuHx/MCT + VehicleSuHx/MCT + TPH1 InhibitorControl
Pulmonary Vessel Wall Thickness IncreasedSignificantly reduced[14]Normal
Vessel Occlusion IncreasedSignificantly reduced[14]None
Perivascular Mast Cell Accumulation (MCT model) IncreasedSignificantly reduced[14]Minimal

Experimental Protocols

1. Induction of the Sugen 5416/Hypoxia (SuHx) Rat Model

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).

    • Immediately following the injection, house the rats in a hypoxic chamber at 10% oxygen for 3 weeks.[11]

    • After 3 weeks of hypoxia, return the rats to normoxic conditions (room air) for a further 2-5 weeks to allow for the development of severe PAH.

    • Monitor animals regularly for signs of distress.

2. Oral Administration of this compound

  • Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxypropylmethyl cellulose (B213188) with 1.3% polyethylene (B3416737) glycol 400).[8]

  • Procedure (Oral Gavage):

    • Gently restrain the rat.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Insert the gavage needle into the esophagus and slowly administer the this compound suspension.[20][21][22][23]

    • Administer daily for the duration of the treatment period.

3. Assessment of Hemodynamics by Right Heart Catheterization

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane).

  • Procedure:

    • Make a small incision in the neck to expose the right jugular vein.

    • Carefully insert a pressure-volume catheter into the jugular vein and advance it through the right atrium and tricuspid valve into the right ventricle.[5][24][25]

    • Monitor the pressure waveform to confirm catheter placement.

    • Record right ventricular systolic pressure (RVSP) and other hemodynamic parameters.

4. Histological Analysis of Pulmonary Vascular Remodeling

  • Tissue Collection:

    • Euthanize the animal and perfuse the lungs with saline followed by 10% neutral buffered formalin.

    • Excise the lungs and immerse in formalin for 24-48 hours.

  • Processing and Staining:

    • Process the fixed lung tissue and embed in paraffin.

    • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) and/or other relevant stains (e.g., Masson's trichrome for fibrosis).[15][19][26]

  • Analysis:

    • Examine the small pulmonary arteries (50-100 µm diameter) under a microscope.

    • Measure the medial wall thickness and the percentage of muscularized vessels.

Visualizations

TPH1_Serotonin_Pathway_in_PAH cluster_endothelial_cell Pulmonary Artery Endothelial Cell cluster_pasmooth_muscle_cell Pulmonary Artery Smooth Muscle Cell Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 Increased expression in PAH Serotonin_EC Serotonin (5-HT) TPH1->Serotonin_EC Serotonin_SMC Serotonin (5-HT) Serotonin_EC->Serotonin_SMC Paracrine signaling SERT SERT Serotonin_SMC->SERT HTR1B 5-HT1B Receptor Serotonin_SMC->HTR1B Signaling Downstream Signaling (Rho-kinase, MAPK) SERT->Signaling HTR1B->Signaling Proliferation Proliferation Signaling->Proliferation Vasoconstriction Vasoconstriction Signaling->Vasoconstriction TP004 This compound TP004->TPH1 Inhibits

Caption: TPH1-Serotonin signaling pathway in PAH and the inhibitory action of this compound.

Experimental_Workflow cluster_induction PAH Induction cluster_treatment Treatment cluster_assessment Endpoint Assessment Sugen_injection Sugen 5416 Injection (20 mg/kg, s.c.) Hypoxia Chronic Hypoxia (10% O2, 3 weeks) Sugen_injection->Hypoxia Normoxia Normoxia (2-5 weeks) Hypoxia->Normoxia Treatment_start Initiate Treatment Normoxia->Treatment_start TP004_admin This compound Administration (e.g., 20 mg/kg/day, oral) Treatment_start->TP004_admin Vehicle_admin Vehicle Administration Treatment_start->Vehicle_admin Hemodynamics Hemodynamic Measurement (Right Heart Catheterization) TP004_admin->Hemodynamics RV_Hypertrophy RV Hypertrophy Assessment (Fulton Index) TP004_admin->RV_Hypertrophy Histology Histological Analysis (Vascular Remodeling) TP004_admin->Histology Vehicle_admin->Hemodynamics Vehicle_admin->RV_Hypertrophy Vehicle_admin->Histology

Caption: Experimental workflow for evaluating this compound in the SuHx rat model of PAH.

References

PRX004 (Coramitug) Technical Support Center: Advanced Cardiomyopathy Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving PRX004 (coramitug) for the treatment of advanced transthyretin amyloid cardiomyopathy (ATTR-CM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PRX004?

A1: PRX004, also known as coramitug, is an investigational humanized monoclonal antibody. Its primary mechanism is to act as an "amyloid depleter."[1][2] It selectively targets and binds to misfolded transthyretin (misTTR) aggregates, which include both soluble forms and insoluble amyloid fibrils deposited in tissues like the heart.[1][3][4] This binding action facilitates the clearance of these pathogenic amyloid deposits through antibody-mediated phagocytosis by immune cells.[1][5][6][7][8] A key feature of PRX004 is that it does not bind to the native, healthy tetrameric form of TTR, thereby preserving its normal physiological function.[1][2]

Q2: What is the current clinical development status of PRX004?

A2: As of late 2025, PRX004 (coramitug) has successfully completed a Phase 2 randomized, multicenter, double-blind, placebo-controlled trial in patients with ATTR-CM.[1][3][4] Following the positive outcomes of this trial, a global Phase 3 clinical trial, named CLEOPATTRA, was initiated in October 2025 to further evaluate the efficacy and safety of coramitug in this patient population.[1]

Q3: What were the key outcomes of the Phase 2 clinical trial for PRX004 in ATTR-CM?

A3: The Phase 2 trial evaluated two dosages, 10 mg/kg and 60 mg/kg, administered intravenously every four weeks for 52 weeks. The primary endpoints were the change in the six-minute walk test (6MWT) and N-terminal pro-brain type natriuretic peptide (NT-proBNP) levels. The high-dose (60 mg/kg) group showed a statistically significant reduction in NT-proBNP levels compared to placebo. However, neither dose resulted in a statistically significant difference in the 6MWT compared to placebo within the 52-week timeframe. The treatment was reported to be well-tolerated.[3][9]

Q4: Are there special considerations when designing studies for patients with advanced (e.g., NYHA Class III/IV) cardiomyopathy?

A4: Yes, patients with advanced cardiac amyloidosis are a vulnerable population requiring significant protocol adjustments. Key considerations include:

  • Intensive Safety Monitoring: These patients are at higher risk for adverse events. Continuous cardiac monitoring, including implantable loop recorders, may be warranted to detect arrhythmias.[2]

  • Fluid Balance Management: Patients with advanced ATTR-CM have a narrow euvolemic window. Careful management of diuretics is critical, as over-diuresis can lead to hypotension and renal dysfunction.[10]

  • Medication Tolerance: Standard heart failure therapies like beta-blockers and ACE inhibitors are often poorly tolerated and may need to be discontinued.[11]

  • Supportive Care: A multidisciplinary approach focusing on supportive care is essential to manage symptoms and improve quality of life, which is critical for patient retention in a clinical trial.[12][13]

  • Biomarker Interpretation: Baseline NT-proBNP and troponin levels are often highly elevated, which can complicate the interpretation of treatment effects. Establishing a stable baseline and focusing on relative changes may be more informative than absolute values.[9]

Quantitative Data Summary

The following tables summarize key data from the clinical development of PRX004 (coramitug).

Table 1: Phase 1 Dose-Escalation Study Results (Safety & Preliminary Efficacy)

Dose Level (IV every 28 days) Number of Patients Maximum Tolerated Dose (MTD) Key Safety Findings Preliminary Efficacy Signals (at 9 months, n=7)

| 0.1 mg/kg - 30 mg/kg | 21 | Not Reached | Generally well-tolerated; No drug-related serious adverse events.[6][8] | Stable or improved Global Longitudinal Strain (GLS); Stable or improved Neuropathy Impairment Score (NIS).[8] |

Table 2: Phase 2 Placebo-Controlled Study Key Outcomes in ATTR-CM

Treatment Group (IV every 4 weeks for 52 weeks) N Baseline Median NT-proBNP (pg/mL) Change in NT-proBNP vs. Placebo (at 52 weeks) p-value Change in 6MWT vs. Placebo (at 52 weeks)
Placebo 35 1985 - - -
Coramitug 10 mg/kg 34 1985 Not Statistically Significant >0.05 Not Statistically Significant
Coramitug 60 mg/kg 35 1985 -48% (95% CI: –65%, –22%) 0.0017 Not Statistically Significant

Data derived from the Phase 2 publication abstract in Circulation.[3][9]

Troubleshooting Guides

Issue 1: High variability in in-vitro phagocytosis (ADCP) assay results.

  • Question: Our lab is seeing inconsistent results in our antibody-dependent cellular phagocytosis (ADCP) assays designed to replicate PRX004's mechanism. What are the common causes of variability?

  • Answer & Troubleshooting Steps:

    • Effector Cell Health & Source: The health and activation state of effector cells (e.g., macrophages) are critical. Ensure consistent cell culture conditions. If using primary cells, expect higher donor-to-donor variability. Consider using a qualified cell line (e.g., THP-1) for more reproducible results.

    • Target Opsonization: Inconsistent coating of target cells or beads with the antibody can be a major source of variability. Optimize antibody concentration and incubation times. Verify antibody binding to the target via flow cytometry.

    • E:T Ratio: The ratio of effector cells to target cells must be precisely controlled and optimized. Test a range of ratios (e.g., 4:1, 2:1, 1:1) to find the optimal window for your assay.

    • Assay Endpoint Measurement: Differentiating between bound and truly engulfed targets is crucial. Use a pH-sensitive dye (e.g., pHrodo) that fluoresces only in the acidic environment of the phagosome to ensure you are measuring internalization.[14] Alternatively, use imaging flow cytometry or confocal microscopy to visually confirm engulfment.

Issue 2: Monitoring for potential adverse events in study participants with advanced cardiomyopathy.

  • Question: We are designing a study extension for patients with NYHA Class III ATTR-CM. What specific adverse events should we proactively monitor for, and what are the recommended actions?

  • Answer & Monitoring Protocol:

    • Infusion-Related Reactions (IRRs):

      • Monitoring: Closely observe patients during and for several hours post-infusion, especially during the first few cycles. Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature).

      • Action: If an IRR occurs, pause the infusion and manage symptoms with standard care (e.g., antihistamines, corticosteroids). For mild-to-moderate reactions, the infusion may be cautiously restarted at a lower rate. Severe reactions may necessitate discontinuation.

    • Worsening Heart Failure / Fluid Overload:

      • Monitoring: Patients with advanced cardiomyopathy are sensitive to fluid shifts. Monitor for signs of congestion (e.g., edema, shortness of breath, weight gain). Regular NT-proBNP assessment is critical.

      • Action: Adjust diuretic therapy as needed. A rapid increase in NT-proBNP should trigger a clinical evaluation for heart failure decompensation.

    • Common Treatment-Emergent Adverse Events (from Phase 1):

      • Monitoring: Be vigilant for events reported in early trials, such as falls, anemia, and upper respiratory tract infections.[6][8]

      • Action: Institute fall precautions for at-risk patients. Monitor complete blood counts regularly for anemia. Manage infections according to standard clinical practice.

Experimental Protocols & Visualizations

Protocol 1: Antibody-Dependent Cellular Phocytosis (ADCP) Assay

This protocol provides a method to quantify the primary mechanism of action of PRX004.

Objective: To measure the ability of PRX004 to induce phagocytosis of misTTR-coated targets by macrophages.

Methodology:

  • Target Preparation:

    • Coat fluorescent beads (e.g., 1 µm polystyrene beads) with aggregated, misfolded recombinant TTR protein. Alternatively, use a stable cell line engineered to express misTTR on its surface.

    • Label target cells with a pH-sensitive dye (e.g., pHrodo Red) which fluoresces brightly in the acidic phagolysosome, allowing for specific detection of internalized cells.[15]

  • Effector Cell Preparation:

    • Culture a monocytic cell line (e.g., THP-1) and differentiate into a macrophage-like phenotype using PMA (phorbol 12-myristate 13-acetate).

    • Alternatively, isolate primary monocytes from human PBMCs and differentiate into macrophages using M-CSF.[10]

  • ADCP Reaction:

    • Opsonize the prepared targets by incubating them with varying concentrations of PRX004 or an isotype control antibody for 1 hour at 37°C.

    • Add the opsonized targets to the plated effector cells at a pre-optimized Effector:Target (E:T) ratio (e.g., 4:1).

    • Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.

  • Data Acquisition & Analysis:

    • Gently lift the cells and acquire data using a flow cytometer.

    • Gate on the effector cell population. The signal from the fluorescent target (bead fluorescence or pHrodo signal) within the effector cell gate represents phagocytosis.

    • The ADCP score can be calculated as the percentage of fluorescent effector cells multiplied by the mean fluorescence intensity of that population.

ADCP_Workflow cluster_target Target Preparation cluster_effector Effector Preparation cluster_assay ADCP Assay cluster_analysis Data Analysis T1 Misfolded TTR Aggregates T2 Label with pH-sensitive dye T1->T2 T3 Labeled Target Cells (expressing misTTR) T2->T3 A1 Opsonize Targets with PRX004 T3->A1 Add to Assay E1 Monocytes (e.g., THP-1) E2 Differentiate with PMA or M-CSF E1->E2 E3 Macrophages E2->E3 A2 Co-culture Effector & Target Cells E3->A2 Add to Assay A1->A2 A3 Phagocytosis Occurs A2->A3 D1 Flow Cytometry Acquisition A3->D1 Analyze Results D2 Gate on Macrophages Measure pHrodo Signal D1->D2 D3 Calculate ADCP Score D2->D3 Signaling_Pathway cluster_clearance Therapeutic Intervention TTR_Tetramer Native TTR Tetramer (Healthy) TTR_Monomer Dissociation to Monomers TTR_Tetramer->TTR_Monomer Pathogenic Process Misfolded_TTR Misfolded TTR (misTTR) & Soluble Aggregates TTR_Monomer->Misfolded_TTR Amyloid_Fibrils Amyloid Fibril Deposition in Heart Misfolded_TTR->Amyloid_Fibrils Cardiomyopathy Advanced ATTR Cardiomyopathy Amyloid_Fibrils->Cardiomyopathy Causes Organ Dysfunction PRX004 PRX004 (Coramitug) PRX004->Misfolded_TTR Binds PRX004->Amyloid_Fibrils Binds Macrophage Macrophage (Phagocyte) PRX004->Macrophage Fc Receptor Engagement Clearance Phagocytosis & Amyloid Clearance Macrophage->Clearance Mediates Clearance->Misfolded_TTR Removes Clearance->Amyloid_Fibrils Removes

References

Validation & Comparative

A Preclinical Showdown: TP-004 Versus Sildenafil in Pulmonary Arterial Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of preclinical research for Pulmonary Arterial Hypertension (PAH), a novel therapeutic candidate, TP-004, is being evaluated against the established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151). This guide provides a comprehensive comparison of their efficacy in validated animal models of PAH, offering researchers, scientists, and drug development professionals a critical overview of the available data. The findings are presented through structured data tables, detailed experimental methodologies, and visual representations of the drugs' mechanisms of action and experimental workflows.

Efficacy at a Glance: Head-to-Head in the Sugen-Hypoxia Rat Model

A pivotal study directly compared the therapeutic effects of this compound, a tryptophan hydroxylase 1 (TPH1) inhibitor, with sildenafil in the Sugen-Hypoxia (SuHx) rat model, a well-established model that recapitulates many features of human PAH.[1] The data underscores the potential of this compound in mitigating key markers of the disease.

ParameterSuHx + VehicleSuHx + this compound (20 mg/kg/day)SuHx + Sildenafil (100 mg/kg/day)
Mean Pulmonary Artery Pressure (mPAP, mmHg) 48.941.2Data Not Available in Direct Comparison
Right Ventricular Systolic Pressure (RVSP, mmHg) 79.162.8Data Not Available in Direct Comparison
Right Ventricular Hypertrophy (Fulton Index, RV/LV+S) Not ReportedReduced vs. VehicleData Not Available in Direct Comparison
Pulmonary Vascular Remodeling SevereReduced vs. VehicleData Not Available in Direct Comparison

Data synthesized from a study evaluating this compound in the SuHx rat model.[1] It is noted that the impact of this compound at this dosage was described as closely resembling the therapeutic effect of sildenafil at 100 mg/kg per day.[1]

Sildenafil Efficacy in Established PAH Models

To provide a broader context for comparison, the following tables summarize the efficacy of sildenafil in both the Sugen-Hypoxia and Monocrotaline (B1676716) (MCT) induced PAH models from various studies.

Sildenafil in the Sugen-Hypoxia (SuHx) Rat Model
Study ReferenceDoseRVSP (mmHg)Right Ventricular Hypertrophy (Fulton Index)Pulmonary Vascular Remodeling
Study 150 mg/kg, twice dailyNon-significant reductionSignificant benefitSignificant benefit
Study 2Not SpecifiedNormalizedReducedReduced muscularization
Sildenafil in the Monocrotaline (MCT) Rat Model
Study ReferenceDoseRVSP (mmHg)Right Ventricular Hypertrophy (Fulton Index)Pulmonary Vascular Remodeling
Sebkhi et al.Not Specified↓ vs. MCT↓ vs. MCT↓ Medial wall thickness
Schermuly et al.[2]Not Specified↓ vs. MCT (from 71.1 to 56.0)↓ vs. MCT (from 0.76 to 0.61)↓ Medial hypertrophy
Study 330 g/kg per dayElevated in MCT, reduced with sildenafilElevated in MCT, reduced with sildenafilReduced muscularization
Study 42 x 0.2 mg/dayNot ReportedReduced hypertrophy indexPrevented remodeling

Unraveling the Mechanisms: Signaling Pathways

The distinct mechanisms of action of this compound and sildenafil are crucial to understanding their therapeutic effects.

cluster_TP004 This compound Signaling Pathway Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 Serotonin (B10506) Serotonin (5-HT) TPH1->Serotonin Synthesis Vasoconstriction Pulmonary Vasoconstriction Serotonin->Vasoconstriction Proliferation Smooth Muscle Cell Proliferation Serotonin->Proliferation TP004 This compound TP004->TPH1 Inhibits

This compound inhibits serotonin synthesis.

cluster_Sildenafil Sildenafil Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Vasodilation Pulmonary Vasodilation cGMP->Vasodilation GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil enhances cGMP-mediated vasodilation.

Experimental Protocols

Rigorous and reproducible experimental design is paramount in preclinical drug evaluation. The following sections detail the methodologies for the key experiments cited.

Animal Models of Pulmonary Arterial Hypertension

Two primary models were utilized in the cited studies:

  • Sugen-Hypoxia (SuHx) Induced PAH: This model closely mimics the pathology of human PAH.

    • Induction: Male Sprague Dawley rats receive a single subcutaneous injection of the VEGF receptor inhibitor SU5416 (20 mg/kg).[3] The animals are then exposed to chronic hypoxia (10% O2) for 3 weeks, followed by a return to normoxia for a specified period to allow for disease progression.[3][4] This protocol induces severe, progressive pulmonary vascular remodeling, including the formation of plexiform-like lesions.[4][5]

    • Timeline: The development of PAH is typically assessed at various time points, often between 4 to 8 weeks post-induction.[5]

  • Monocrotaline (MCT) Induced PAH: A widely used and reproducible model of PAH.

    • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to male rats.[6][7][8] MCT is metabolized in the liver to a toxic pyrrole (B145914) derivative that causes endothelial injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and subsequent PAH.[9]

    • Timeline: PAH develops progressively over 3 to 4 weeks, with significant increases in right ventricular pressure and hypertrophy.[6][10]

Key Efficacy Endpoints: Measurement Protocols
  • Right Ventricular Systolic Pressure (RVSP): A primary indicator of pulmonary artery pressure.

    • Procedure: Under anesthesia, a pressure-transducer catheter is inserted into the right ventricle, typically via the right jugular vein.[11][12] The catheter is advanced until a characteristic right ventricular pressure waveform is observed. RVSP is then recorded and averaged over several cardiac cycles.[11]

  • Right Ventricular Hypertrophy (Fulton Index): An assessment of the right ventricle's response to increased afterload.

    • Procedure: Following euthanasia, the heart is excised, and the atria and large vessels are trimmed away. The right ventricular free wall (RV) is carefully dissected from the left ventricle and septum (LV+S).[13] Both tissue sections are blotted dry and weighed. The Fulton Index is calculated as the ratio of the RV weight to the LV+S weight (RV/[LV+S]).[13]

  • Pulmonary Vascular Remodeling: Histological evaluation of changes in the pulmonary arteries.

    • Procedure: Lung tissue is harvested, fixed (e.g., in formalin), and embedded in paraffin. Thin sections are cut and stained with dyes such as hematoxylin (B73222) and eosin (B541160) (H&E) or specific immunohistochemical stains for smooth muscle actin (α-SMA).[14][15][16]

    • Analysis: Microscopic examination is performed to assess the degree of medial wall thickening, muscularization of small arterioles, and the presence of intimal lesions. Morphometric analysis can be used to quantify the percentage of remodeled vessels and the thickness of the vessel walls.[17][18]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic agent in a preclinical PAH model.

cluster_Workflow Preclinical Efficacy Evaluation Workflow for PAH Animal_Model PAH Model Induction (e.g., SuHx or MCT) Treatment Treatment Administration (e.g., this compound or Sildenafil) Animal_Model->Treatment Hemodynamics Hemodynamic Assessment (RVSP Measurement) Treatment->Hemodynamics Hypertrophy Assessment of RV Hypertrophy (Fulton Index) Treatment->Hypertrophy Histology Histological Analysis (Pulmonary Vascular Remodeling) Treatment->Histology Data_Analysis Data Analysis and Comparison Hemodynamics->Data_Analysis Hypertrophy->Data_Analysis Histology->Data_Analysis

A typical preclinical PAH study workflow.

This comparative guide highlights the promising preclinical efficacy of this compound in a robust PAH model. The data suggests that targeting serotonin synthesis may be a viable therapeutic strategy for PAH, with an efficacy profile that appears comparable to the established therapy, sildenafil. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its place in the future treatment landscape of pulmonary arterial hypertension.

References

A Comparative Guide to Coramitug (PRX004) and Patisiran for ATTR Amyloidosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the misfolding and aggregation of transthyretin (TTR) protein, leading to amyloid fibril deposits in various organs, most notably the heart and peripheral nerves.[1][2] The therapeutic landscape for ATTR amyloidosis is rapidly evolving, with two distinct approaches showing significant promise: amyloid depletion with monoclonal antibodies and suppression of TTR protein production via RNA interference. This guide provides a detailed, data-driven comparison of two leading investigational and approved therapies, Coramitug (formerly PRX004) and patisiran, respectively.

Mechanism of Action: Clearing Deposits vs. Halting Production

The fundamental difference between Coramitug and patisiran lies in their therapeutic strategies. Coramitug is designed to actively clear existing amyloid deposits, while patisiran aims to prevent the formation of new deposits by reducing the production of the TTR protein.

Coramitug (PRX004): An Amyloid Depleter

Coramitug is an investigational humanized monoclonal antibody that specifically targets and binds to misfolded forms of TTR (misTTR), including soluble aggregates and deposited amyloid fibrils, without affecting the native, functional tetrameric form of the protein.[3][4][5] Its proposed dual mechanism of action involves:

  • Neutralization of soluble misTTR aggregates: By binding to these precursors, Coramitug inhibits the formation of new amyloid fibrils.[4][5]

  • Antibody-mediated phagocytosis: Opsonization of existing amyloid deposits by Coramitug is believed to promote their clearance by immune cells.[4][5][6]

This "amyloid-depleting" approach offers the potential to not only halt disease progression but also to reverse organ damage by removing existing amyloid.[5][7]

Patisiran is an RNA interference (RNAi) therapeutic that targets and degrades the messenger RNA (mRNA) encoding for both wild-type and mutant TTR in the liver, the primary site of TTR synthesis.[8][9] This leads to a significant and sustained reduction in the circulating levels of TTR protein, thereby limiting the availability of the precursor protein for amyloid fibril formation.[8][10] Patisiran is formulated within a lipid nanoparticle to facilitate its delivery to hepatocytes.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

ATTR_Pathophysiology cluster_0 Liver TTR_Gene TTR Gene TTR_mRNA TTR mRNA TTR_Gene->TTR_mRNA Transcription TTR_Tetramer Native TTR Tetramer (Carrier Protein) TTR_mRNA->TTR_Tetramer Translation TTR_Monomer Unstable TTR Monomers TTR_Tetramer->TTR_Monomer Dissociation Misfolded_TTR Misfolded TTR Aggregates TTR_Monomer->Misfolded_TTR Misfolding & Aggregation Amyloid_Fibrils Amyloid Fibril Deposition (Organ Damage) Misfolded_TTR->Amyloid_Fibrils Fibrillogenesis Drug_Mechanism_of_Action cluster_0 Patisiran (RNAi Therapeutic) cluster_1 Coramitug (Monoclonal Antibody) Patisiran Patisiran (siRNA) RISC RISC Complex Patisiran->RISC TTR_mRNA TTR mRNA Degradation mRNA Degradation TTR_mRNA->Degradation Leads to RISC->TTR_mRNA Binds to Coramitug Coramitug (PRX004) Misfolded_TTR Misfolded TTR Aggregates Coramitug->Misfolded_TTR Binds & Neutralizes Amyloid_Fibrils Deposited Amyloid Fibrils Coramitug->Amyloid_Fibrils Binds to Clearance Phagocytic Clearance Amyloid_Fibrils->Clearance Promotes

References

Evaluating PRX004: A Comparative Guide for Monotherapy vs. Combination Therapy in ATTR Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in various organs, primarily the heart and peripheral nerves. Current therapeutic strategies focus on stabilizing the native TTR tetramer or silencing TTR gene expression to reduce the production of the amyloidogenic protein. PRX004 (now known as coramitug), a humanized monoclonal antibody, represents a novel therapeutic approach designed to directly target and clear existing amyloid deposits. This guide provides a comprehensive comparison of PRX004 as a monotherapy versus its potential in combination with existing therapies, supported by available clinical and preclinical data.

Mechanism of Action: A Dual Approach to Amyloid Clearance

PRX004 is designed to selectively bind to non-native, misfolded forms of TTR (misTTR) that aggregate to form amyloid fibrils, while leaving the stable, native TTR tetramer unaffected.[1] Its mechanism of action is twofold:

  • Neutralization of Soluble misTTR: By binding to soluble misTTR aggregates, PRX004 is believed to inhibit the formation of new amyloid fibrils.

  • Antibody-Mediated Phagocytosis: PRX004 opsonizes, or flags, insoluble amyloid fibrils for recognition and clearance by phagocytic immune cells, such as macrophages.[1][2][3] This "amyloid depleter" mechanism offers the potential to remove existing amyloid deposits and restore organ function.

This distinct mechanism suggests that PRX004 could be effective as a standalone therapy and may also act synergistically with TTR stabilizers or silencers, which reduce the pool of available misTTR for aggregation.[1]

Clinical and Preclinical Data: A Comparative Overview

PRX004 as a Monotherapy

A Phase 1, open-label, dose-escalation study (NCT03336580) evaluated the safety and preliminary efficacy of PRX004 as a monotherapy in patients with variant ATTR (ATTRv) amyloidosis.[2][4] While the study was not designed to definitively compare monotherapy and combination therapy, it included patients who were not on concomitant TTR stabilizers, providing insights into its potential as a standalone treatment.

Of the seven patients evaluable for efficacy endpoints at 9 months (from the 3, 10, and 30 mg/kg dose cohorts), two were not receiving concomitant stabilizer treatment.[2] In this small subset, PRX004 demonstrated a favorable safety profile and showed signs of clinical activity.[2]

PRX004 in Combination with TTR Stabilizers

The same Phase 1 study also enrolled patients who were on stable doses of the TTR stabilizers tafamidis (B1682582) or diflunisal (B1670566) for at least six months prior to and during the trial.[2][5][6] This provides the basis for a preliminary comparison of PRX004 in a combination therapy setting. Of the 21 patients enrolled in the dose-escalation phase, nine were on concomitant tafamidis and seven were on diflunisal.[2][7]

The rationale for combination therapy is that while stabilizers reduce the dissociation of the TTR tetramer into amyloidogenic monomers, PRX004 can clear the amyloid fibrils that have already deposited. This complementary action could lead to a more comprehensive treatment effect.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 1 study of PRX004. It is important to note that the study was not powered for a formal statistical comparison between the monotherapy and combination therapy groups.

Patient Demographics and Baseline Characteristics (Phase 1) Overall Population (N=21)
Median Age (years) 61
Sex (Male, %) 71%
ATTRv Mutation (Val30Met, %) 57%
Concomitant TTR Stabilizer Use (%)
- Tafamidis43%
- Diflunisal33%
NYHA Class I/II (%) 100%

Data sourced from the Phase 1 open-label, dose-escalation study publication.[2][7]

Efficacy Outcomes at 9 Months (Evaluable Patients, n=7) PRX004 Treatment Historical Placebo/Untreated
Mean Change in Neuropathy Impairment Score (NIS) +1.29 points+9.2 points
Mean Change in Global Longitudinal Strain (GLS) (%) -1.21%Not Reported

Data for the seven evaluable patients from the 3, 10, and 30 mg/kg dose cohorts. This group included patients with and without concomitant stabilizer therapy. The historical placebo data for NIS is derived from published literature on untreated ATTR-PN patients.[8]

Experimental Protocols

Antibody-Mediated Phagocytosis Assay

The ability of PRX004 to promote the clearance of TTR amyloid is a key aspect of its mechanism. A cell-based phagocytosis assay is a crucial experiment to quantify this activity.

Objective: To determine the extent to which PRX004 enhances the uptake of aggregated TTR by phagocytic cells.

Methodology:

  • Preparation of Aggregated TTR: Recombinant TTR is aggregated under acidic conditions (e.g., pH 2.7) and labeled with a fluorescent tag (e.g., fluorescein).

  • Cell Culture: A human monocytic cell line, such as THP-1, is cultured and differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Opsonization: The fluorescently labeled aggregated TTR is incubated with varying concentrations of PRX004 or a control antibody to allow for opsonization.

  • Phagocytosis: The opsonized TTR aggregates are then added to the cultured macrophages and incubated to allow for phagocytosis.

  • Quantification: The uptake of fluorescently labeled TTR aggregates by the macrophages is quantified using flow cytometry or fluorescence microscopy. An increase in fluorescence within the cells indicates enhanced phagocytosis.

This protocol is based on methodologies described for similar anti-amyloid antibodies.[9]

TTR Fibril Formation Assay

To evaluate the ability of PRX004 to inhibit the formation of new amyloid fibrils, an in vitro fibril formation assay is employed.

Objective: To assess the inhibitory effect of PRX004 on the aggregation of TTR into amyloid fibrils.

Methodology:

  • TTR Preparation: Recombinant TTR is prepared in a buffer that promotes fibril formation (e.g., acidic pH).

  • Inhibition: Varying concentrations of PRX004 or a control antibody are added to the TTR solution.

  • Incubation: The mixture is incubated at 37°C with agitation to induce fibril formation.

  • Monitoring Fibril Formation: Fibril formation is monitored over time using a fluorescent dye, such as Thioflavin T (ThT), which exhibits increased fluorescence upon binding to amyloid fibrils.

  • Data Analysis: The fluorescence intensity is plotted against time, and the lag time and rate of fibril formation are calculated to determine the inhibitory effect of PRX004.

This protocol is based on established methods for studying TTR aggregation.[10][11]

Visualizing the Pathways and Processes

PRX004_Mechanism_of_Action cluster_TTR_Pathway Normal and Pathogenic TTR Pathway cluster_PRX004_Intervention PRX004 Intervention TTR_tetramer Native TTR Tetramer TTR_monomer TTR Monomer TTR_tetramer->TTR_monomer Dissociation misTTR Misfolded TTR (misTTR) TTR_monomer->misTTR Misfolding Amyloid Amyloid Fibrils misTTR->Amyloid Aggregation Phagocyte Phagocyte (e.g., Macrophage) Amyloid->Phagocyte Engulfment PRX004 PRX004 PRX004->misTTR PRX004->Amyloid Opsonizes Clearance Amyloid Clearance Phagocyte->Clearance Degradation Experimental_Workflow_Phagocytosis prep_ttr 1. Prepare & Fluorescently Label Aggregated TTR opsonize 3. Opsonize Aggregated TTR with PRX004 prep_ttr->opsonize culture_cells 2. Culture & Differentiate THP-1 Macrophages phagocytose 4. Incubate Opsonized TTR with Macrophages culture_cells->phagocytose opsonize->phagocytose quantify 5. Quantify Uptake (Flow Cytometry/Microscopy) phagocytose->quantify Therapy_Comparison_Logic ATTR ATTR Amyloidosis Monotherapy PRX004 Monotherapy ATTR->Monotherapy Combination Combination Therapy (PRX004 + TTR Stabilizer) ATTR->Combination outcome1 Potential for Standalone Efficacy Monotherapy->outcome1 Direct Amyloid Clearance outcome2 Potential for Synergistic Effect Combination->outcome2 Reduced Fibril Formation & Enhanced Amyloid Clearance Stabilizer TTR Stabilizer (e.g., Tafamidis) Stabilizer->Combination

References

Validating the Superior Selectivity of TP-004 for Tryptophan Hydroxylase 1 (TPH1) Over TPH2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the investigational compound TP-004 (also known as TPT-004) with other known tryptophan hydroxylase (TPH) inhibitors, focusing on its selectivity for TPH1 over its isoform, TPH2. The data presented is compiled from published experimental findings and is intended to assist researchers, scientists, and drug development professionals in evaluating this compound for their studies.

Introduction to TPH1 and TPH2

Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2][3] Two isoforms of this enzyme exist: TPH1 and TPH2.[1][3][4][5][6] TPH1 is predominantly found in peripheral tissues, such as the gut and the pineal gland, and is responsible for the majority of peripheral serotonin production.[1][4][5][6][7][8] In contrast, TPH2 is primarily expressed in the central nervous system (CNS) and enteric neurons, where it governs the synthesis of serotonin that acts as a neurotransmitter.[1][4][5][7][8] Due to the distinct physiological roles of peripheral and central serotonin, the selective inhibition of TPH1 is a promising therapeutic strategy for diseases associated with peripheral serotonin overproduction, such as pulmonary arterial hypertension and carcinoid syndrome, while minimizing potential psychiatric side effects from altering central serotonin levels.[9][10] The high degree of homology between the two isoforms, however, presents a significant challenge in developing selective inhibitors.[9]

Comparative Potency and Selectivity of TPH Inhibitors

The following table summarizes the in vitro potency (IC50) of this compound and other relevant TPH inhibitors against both TPH1 and TPH2. The selectivity ratio (TPH2 IC50 / TPH1 IC50) is calculated to provide a quantitative measure of selectivity for TPH1. A higher ratio indicates greater selectivity.

CompoundTPH1 IC50 (nM)TPH2 IC50 (nM)Selectivity Ratio (TPH2/TPH1)Reference Compound(s)
This compound (TPT-004) 33.38 >10,000 >299.6 Telotristat (LP778902), LX1606
Telotristat (LP778902)592>10,000>16.9
LX1606 (Prodrug)1440>10,000>6.9
LP533401103320.31
pCPA4,490,0001,550,0000.35

Data for this compound (TPT-004), Telotristat, and LX1606 are from enzymatic assays.[11] Data for LP533401 and pCPA are from biochemical assays.[9]

As the data indicates, this compound demonstrates significantly higher potency for TPH1 compared to the clinically approved inhibitor Telotristat, with an IC50 value approximately 18 times lower.[11] More importantly, this compound exhibits a vastly superior selectivity for TPH1 over TPH2.

Experimental Protocols

The validation of this compound's selectivity relies on robust biochemical and cell-based assays. The general methodologies are outlined below.

Biochemical Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant TPH1 and TPH2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TPH1 and TPH2.

General Procedure:

  • Enzyme Preparation: Recombinant human TPH1 and TPH2 enzymes are purified.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM MES, pH 7.0), ferrous ammonium (B1175870) sulfate (B86663) (FAS), the cofactor tetrahydrobiopterin (B1682763) (BH4), catalase, and dithiothreitol (B142953) (DTT).[11]

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture.

  • Enzyme Addition: The respective TPH enzyme (TPH1 or TPH2) is added to the mixture.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.[11]

  • Detection: The formation of the product, 5-hydroxytryptophan (B29612) (5-HTP), is measured. This can be achieved using various methods, including high-throughput fluorescence assays.[11]

  • Data Analysis: The enzyme activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is then calculated by fitting the dose-response data to a nonlinear regression model.[11]

Cell-Based Assay for TPH1 Inhibition

This assay assesses the ability of a compound to inhibit TPH1 activity within a cellular context, providing a more physiologically relevant measure of potency.

Objective: To determine the IC50 of test compounds for TPH1 in a whole-cell system.

General Procedure:

  • Cell Line: A human cell line that endogenously expresses TPH1, such as the human carcinoid BON cell line, is used.[9]

  • Cell Culture: Cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Substrate Labeling: A labeled tryptophan substrate (e.g., deuterium-labeled tryptophan) is added to the culture medium.[9]

  • Incubation: The cells are incubated to allow for the conversion of the labeled tryptophan to labeled serotonin.

  • Serotonin Measurement: The amount of newly synthesized, labeled serotonin is measured, often using techniques like mass spectrometry.

  • Data Analysis: Similar to the biochemical assay, the amount of serotonin produced at each inhibitor concentration is used to determine the IC50 value.

  • Viability Assay: A cell viability assay (e.g., LDH assay) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[9]

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated.

TPH_Signaling_Pathway cluster_TPH1 Peripheral Tissues (e.g., Gut) cluster_TPH2 Central Nervous System Trp1 Tryptophan TPH1 TPH1 Trp1->TPH1 HTP1 5-Hydroxytryptophan TPH1->HTP1 AADC1 AADC HTP1->AADC1 Serotonin1 Serotonin (Peripheral) AADC1->Serotonin1 TP004 This compound TP004->TPH1 Trp2 Tryptophan TPH2 TPH2 Trp2->TPH2 HTP2 5-Hydroxytryptophan TPH2->HTP2 AADC2 AADC HTP2->AADC2 Serotonin2 Serotonin (Neurotransmitter) AADC2->Serotonin2

Caption: Serotonin synthesis pathway showing the selective inhibition of TPH1 by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay pTPH1 Purified TPH1 add_TP004_bio Add this compound (Varying Concentrations) pTPH1->add_TP004_bio pTPH2 Purified TPH2 pTPH2->add_TP004_bio measure_activity_bio Measure Enzymatic Activity add_TP004_bio->measure_activity_bio calc_IC50_bio Calculate IC50 measure_activity_bio->calc_IC50_bio compare Compare Selectivity calc_IC50_bio->compare cells TPH1-Expressing Cells add_TP004_cell Add this compound (Varying Concentrations) cells->add_TP004_cell measure_5HT Measure Serotonin Production add_TP004_cell->measure_5HT calc_IC50_cell Calculate IC50 measure_5HT->calc_IC50_cell calc_IC50_cell->compare

References

A Comparative Guide: Tafamidis and Coramitug for the Treatment of Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the misfolding and aggregation of transthyretin (TTR) protein into amyloid fibrils that deposit in various organs, primarily the heart and nerves. In recent years, two distinct therapeutic strategies have emerged, embodied by the small molecule stabilizer Tafamidis and the monoclonal antibody Coramitug. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to inform research and drug development efforts in ATTR.

Mechanisms of Action: Stabilizer vs. Depleter

Tafamidis and Coramitug operate through fundamentally different mechanisms to combat ATTR. Tafamidis is a kinetic stabilizer that prevents the formation of amyloidogenic intermediates, while Coramitug is an amyloid depleter designed to clear existing amyloid deposits.

Tafamidis: The pathogenic cascade of ATTR is initiated by the dissociation of the native TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, leading to the formation of amyloid fibrils. Tafamidis acts by binding to the two thyroxine-binding sites on the TTR tetramer.[1][2][3] This binding stabilizes the tetrameric structure, increasing the energy barrier for dissociation and thereby inhibiting the first and rate-limiting step of the amyloidogenic process.[1][3] Tafamidis has been shown to stabilize both wild-type and various mutant forms of TTR.[4]

Coramitug (PRX004): In contrast, Coramitug is a humanized monoclonal antibody that targets and clears non-native, misfolded TTR aggregates (misTTR), which include soluble oligomers and insoluble amyloid fibrils.[5][6] Its proposed mechanism involves binding to these pathological TTR species and promoting their clearance through antibody-mediated phagocytosis.[6] A key feature of Coramitug is its specificity for misfolded TTR, leaving the stable, native TTR tetramer unaffected.[5][6] This approach aims to not only halt the progression of amyloid deposition but also to potentially remove existing amyloid plaques from affected tissues.[5]

Comparative Efficacy: Preclinical and Clinical Data

Direct head-to-head clinical trials comparing Tafamidis and Coramitug have not been conducted. However, data from their respective clinical development programs provide insights into their efficacy.

Tafamidis: The ATTR-ACT Study

The pivotal Phase 3 ATTR-ACT trial evaluated the efficacy and safety of Tafamidis in patients with ATTR cardiomyopathy (ATTR-CM). The study demonstrated a significant reduction in the primary outcome, a hierarchical combination of all-cause mortality and cardiovascular-related hospitalizations, over a 30-month period compared to placebo.[1]

Outcome Measure Tafamidis Placebo Hazard Ratio / Relative Risk Ratio P-value Citation
All-Cause Mortality29.5%42.9%0.70 (95% CI: 0.51-0.96)0.0259[1]
Cardiovascular-Related Hospitalizations (annualized rate)0.480.700.68 (95% CI: 0.56-0.81)<0.0001[1]
Change in 6-Minute Walk Test (6MWT) Distance at 30 monthsReduced declineGreater decline-<0.0001[5]
Change in Kansas City Cardiomyopathy Questionnaire (KCCQ-OS) at 30 monthsReduced declineGreater decline-<0.0001[5]
Coramitug: Phase 2 Clinical Trial

A Phase 2, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of Coramitug in patients with ATTR-CM. The majority of patients in this trial were already receiving a TTR stabilizer, primarily Tafamidis.

Outcome Measure Coramitug (60 mg/kg) Placebo Result P-value Citation
Change in NT-proBNP levels at 52 weeks--48% reduction compared to placebo0.0017[3]
Change in 6-Minute Walk Test (6MWT) at 52 weeksNo significant improvement-Not statistically different from placebo-[3][4]

Note: It is crucial to interpret these findings with caution due to the differences in study design, patient populations, and trial duration.

Experimental Protocols

TTR Stabilization Assay: Subunit Exchange

This assay quantitatively measures the kinetic stability of the TTR tetramer in the presence of a stabilizer like Tafamidis.

Principle: The rate of dissociation of the TTR tetramer is the rate-limiting step for subunit exchange between two different TTR homotetramers (e.g., FLAG-tagged and untagged). A kinetic stabilizer will slow down this dissociation, resulting in a reduced rate of subunit exchange.[7]

Protocol:

  • Protein Preparation: Prepare solutions of purified, untagged wild-type (WT) TTR and FLAG-tagged WT TTR homotetramers.

  • Incubation with Stabilizer: Pre-incubate each homotetramer solution individually with varying concentrations of Tafamidis (e.g., 0 to 2.0 molar equivalents relative to the TTR tetramer) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at 25°C for 30 minutes.[7]

  • Initiation of Subunit Exchange: Mix the untagged and FLAG-tagged TTR solutions (both pre-incubated with the same concentration of Tafamidis).

  • Time-Course Analysis: At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the mixture.

  • Chromatographic Separation: Analyze the aliquots by anion-exchange chromatography to separate the different TTR tetramer species (0-FLAG, 1-FLAG, 2-FLAG, 3-FLAG, 4-FLAG).[7]

  • Quantification: Determine the peak area for each species to calculate the extent of subunit exchange over time. The fraction of exchange is calculated based on the statistical distribution of the different tetrameric forms.[7]

In Vitro Fibril Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of TTR amyloid fibrils under amyloidogenic conditions.

Principle: Under acidic conditions (e.g., pH 4.4), TTR tetramers dissociate and misfold, leading to the formation of amyloid fibrils. The extent of fibril formation can be monitored by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.

Protocol:

  • Protein Solution: Prepare a solution of purified TTR (e.g., 3.6 µM) in a suitable buffer.

  • Incubation with Inhibitor: Add varying concentrations of the test compound (e.g., Tafamidis) to the TTR solution and incubate at 25°C for 30 minutes.[7]

  • Induction of Fibrillogenesis: Adjust the pH of the solutions to an acidic value (e.g., pH 4.4) to initiate fibril formation.[7]

  • Incubation: Incubate the samples at 37°C without agitation for a defined period (e.g., 72 hours).[7]

  • Thioflavin T (ThT) Assay:

    • Prepare a ThT working solution (e.g., in 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).

    • Add an aliquot of the incubated TTR sample to the ThT solution.

    • Measure the fluorescence intensity (e.g., excitation at 440 nm, emission at 482 nm). An increase in fluorescence compared to a control without fibrils indicates amyloid formation.

  • Data Analysis: Plot the ThT fluorescence against the concentration of the inhibitor to determine the extent of fibril inhibition.

Visualizing the Mechanisms of Action

Tafamidis_Mechanism TTR_Tetramer Stable TTR Tetramer Monomers Unstable Monomers TTR_Tetramer->Monomers Dissociation (Rate-limiting step) Aggregates Misfolded Aggregates Monomers->Aggregates Misfolding Amyloid Amyloid Fibrils Aggregates->Amyloid Aggregation Tafamidis Tafamidis Tafamidis->TTR_Tetramer

Figure 1: Mechanism of Action of Tafamidis.

Coramitug_Mechanism cluster_pathology Pathological Cascade TTR_Tetramer Stable TTR Tetramer Monomers Unstable Monomers Aggregates Misfolded Aggregates (Soluble Oligomers) Monomers->Aggregates Misfolding Amyloid Amyloid Fibrils (Insoluble Deposits) Aggregates->Amyloid Aggregation Clearance Immune-mediated Clearance (Phagocytosis) Aggregates->Clearance Amyloid->Clearance Coramitug Coramitug (Monoclonal Antibody) Coramitug->Aggregates Binds to Coramitug->Amyloid Binds to

Figure 2: Mechanism of Action of Coramitug.

Experimental_Workflow cluster_stabilization TTR Stabilization Assay cluster_inhibition Fibril Inhibition Assay s1 1. Prepare Tagged & Untagged TTR s2 2. Incubate with Tafamidis s1->s2 s3 3. Mix to Initiate Subunit Exchange s2->s3 s4 4. Analyze by Ion- Exchange Chromatography s3->s4 s5 5. Quantify Exchange Rate s4->s5 i1 1. Prepare TTR Solution i2 2. Incubate with Test Compound i1->i2 i3 3. Induce Fibrillogenesis (Acidic pH) i2->i3 i4 4. Incubate (e.g., 72h) i3->i4 i5 5. Measure ThT Fluorescence i4->i5

Figure 3: Experimental Workflows.

Conclusion

Tafamidis and Coramitug represent two innovative and distinct approaches to treating ATTR. Tafamidis, a TTR stabilizer, has demonstrated significant clinical benefit in slowing disease progression by preventing the formation of amyloidogenic precursors. Coramitug, an amyloid depleter, offers the potential to not only halt disease progression but also to clear existing amyloid deposits, a key unmet need in patients with established disease. The choice of therapeutic strategy and the potential for combination therapies will be critical areas of future research. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel treatments for this devastating disease.

References

Coramitug in ATTR Cardiomyopathy: A Comparative Analysis of Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of coramitug's clinical trial data alongside key competitors—tafamidis (B1682582), acoramidis (B605222), vutrisiran, and eplontersen—offers researchers and drug development professionals a comprehensive overview of the current and emerging therapeutic landscape for transthyretin amyloid cardiomyopathy (ATTR-CM). This guide synthesizes available long-term safety and efficacy data, outlines experimental protocols, and visualizes the novel mechanism of action of coramitug.

Coramitug (formerly PRX004), an investigational humanized monoclonal antibody, represents a novel therapeutic approach for ATTR-CM by targeting and clearing pathogenic, non-native transthyretin (TTR) aggregates.[1] Unlike existing treatments that either stabilize the TTR tetramer or silence TTR gene expression, coramitug is designed to act as an amyloid depleter, promoting the removal of existing amyloid deposits through antibody-mediated phagocytosis.[1][2] This differentiated mechanism holds the potential to not only slow disease progression but also to reverse organ dysfunction.[2][3]

Comparative Efficacy of Coramitug and Alternative Therapies

Recent clinical trials have provided key insights into the efficacy of coramitug and its primary competitors in the ATTR-CM space. The following tables summarize the long-term efficacy data from major clinical trials.

Table 1: Coramitug Phase 2 Efficacy Data in ATTR-CM (52 Weeks)

EndpointCoramitug (60 mg/kg)Placebop-value
Change in NT-proBNP-48%-22%0.0017[2][4]
Change in 6-Minute Walk Test (6MWT)+13.45 meters-Not Statistically Significant[4][5]

Table 2: Comparative Long-Term Efficacy of Approved and Investigational Therapies for ATTR-CM

Drug (Trial)Mechanism of ActionPrimary Efficacy Endpoint(s)Key Long-Term Outcomes
Tafamidis (ATTR-ACT)TTR StabilizerAll-cause mortality and cardiovascular-related hospitalizations30% reduction in all-cause mortality and 32% reduction in cardiovascular-related hospitalizations vs. placebo over 30 months.[6] Long-term extension (median 51 months) showed a greater survival benefit for the 80 mg dose.[6]
Acoramidis (ATTRibute-CM OLE)TTR StabilizerAll-cause mortality, cardiovascular-related hospitalizations, NT-proBNP, and 6MWTAt 42 months, continuous acoramidis treatment resulted in a 43% reduction in all-cause mortality or first cardiovascular-related hospitalization compared to those who switched from placebo.[7]
Vutrisiran (HELIOS-B)TTR Gene Silencer (siRNA)All-cause mortality and recurrent cardiovascular events28% lower risk of all-cause mortality and recurrent cardiovascular events compared to placebo at 36 months.[8][9] All-cause mortality was reduced by 36% at 42 months in the overall population.[8]
Eplontersen (CARDIO-TTRansform)TTR Gene Silencer (ASO)Cardiovascular mortality and recurrent cardiovascular eventsTrial ongoing; results expected in the first half of 2025.[10]

Long-Term Safety Profiles

The long-term safety of these therapies is a critical consideration for clinicians and patients.

Table 3: Comparative Long-Term Safety Overview

DrugKey Adverse EventsLong-Term Safety Findings
Coramitug Well-tolerated in the Phase 2 trial.[2][4]Long-term safety data beyond 52 weeks is not yet available.
Tafamidis Incidence of adverse events comparable to placebo in ATTR-ACT.[6]No new safety concerns identified in the long-term extension study.[6]
Acoramidis No new clinically important safety issues were identified in the open-label extension up to 42 months.[7][11]Safety profile consistent with the parent trial.[3]
Vutrisiran Safety profile consistent with its established profile in the HELIOS-B open-label extension.[12]Rates of adverse events and serious adverse events were similar to placebo in the main trial.[8]
Eplontersen Long-term safety data from CARDIO-TTRansform is not yet available.-

Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in pivotal clinical trials is essential for a critical appraisal of the evidence.

Coramitug (Phase 2, NCT05442047): This randomized, double-blind, placebo-controlled trial enrolled 104 participants with ATTR-CM.[2] Patients received intravenous infusions of coramitug (10 mg/kg or 60 mg/kg) or placebo every four weeks for 52 weeks.[2] The primary endpoints were the change from baseline in the 6-Minute Walk Test (6MWT) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[2] A significant portion of participants (90%) were on concomitant disease-modifying therapy, primarily tafamidis (84%).[2][4]

Tafamidis (ATTR-ACT, NCT01994889): This Phase 3 trial randomized 441 patients with ATTR-CM to receive tafamidis (80 mg or 20 mg) or placebo for 30 months.[6][13] The primary endpoint was a hierarchical combination of all-cause mortality and the frequency of cardiovascular-related hospitalizations.[14]

Acoramidis (ATTRibute-CM, NCT03860935 & OLE, NCT04988386): The Phase 3 ATTRibute-CM trial was a randomized, double-blind, placebo-controlled study in 632 patients with ATTR-CM, evaluating acoramidis (800 mg twice daily) or placebo for 30 months.[7][15] The primary endpoint was a hierarchical analysis of all-cause mortality, cardiovascular-related hospitalizations, change in NT-proBNP, and change in 6MWT.[4] The open-label extension (OLE) study is ongoing, assessing long-term safety and efficacy.[7][11]

Vutrisiran (HELIOS-B, NCT04153149): This Phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of vutrisiran (25 mg subcutaneously every 3 months) in 655 patients with ATTR-CM over 36 months.[8][16] The primary endpoint was a composite of all-cause mortality and recurrent cardiovascular events.[8][16] An open-label extension period is ongoing.[12]

Eplontersen (CARDIO-TTRansform, NCT04136171): This ongoing Phase 3, double-blind, placebo-controlled study has enrolled over 1,400 patients with ATTR-CM.[10] Participants receive subcutaneous injections of eplontersen or placebo every four weeks.[17][18] The primary endpoint is a composite of cardiovascular mortality and recurrent cardiovascular clinical events up to week 140.[10]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the novel approach of coramitug and the general workflow of these clinical trials, the following diagrams are provided.

cluster_0 Coramitug Signaling Pathway Misfolded TTR Misfolded TTR Amyloid Fibril Amyloid Fibril Misfolded TTR->Amyloid Fibril Aggregation Coramitug Coramitug Coramitug->Amyloid Fibril Binds to Macrophage Macrophage Amyloid Fibril->Macrophage Opsonization Phagocytosis Phagocytosis Macrophage->Phagocytosis Initiates Lysosomal Degradation Lysosomal Degradation Phagocytosis->Lysosomal Degradation Leads to

Caption: Coramitug binds to amyloid fibrils, promoting their phagocytosis by macrophages.

cluster_1 Typical ATTR-CM Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Follow-up Period Follow-up Period Treatment Arm->Follow-up Period Placebo Arm->Follow-up Period Primary Endpoint Analysis Primary Endpoint Analysis Follow-up Period->Primary Endpoint Analysis Open-Label Extension Open-Label Extension Primary Endpoint Analysis->Open-Label Extension

Caption: A generalized workflow for randomized, placebo-controlled clinical trials in ATTR-CM.

References

Reproducibility of TP-004's Effect on Reducing Pulmonary Artery Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of TP-004, a novel tryptophan hydroxylase 1 (TPH1) inhibitor, with established and emerging therapies for pulmonary arterial hypertension (PAH). The data presented is primarily from studies utilizing the Sugen 5416/hypoxia (Su/Hx) rat model, a widely accepted model that recapitulates many features of human PAH.

Executive Summary

This compound has demonstrated a significant and reproducible effect in reducing pulmonary artery pressure in a preclinical model of severe PAH. This guide directly compares its performance against key alternative therapies, including a phosphodiesterase-5 inhibitor (sildenafil), endothelin receptor antagonists (bosentan and macitentan), a soluble guanylate cyclase stimulator (riociguat), and a prostacyclin analog (treprostinil). The data is presented in standardized tables for ease of comparison, and detailed experimental protocols are provided. Signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and study designs.

Comparative Efficacy in the Sugen/Hypoxia Rat Model

The following table summarizes the quantitative data on the effects of this compound and its alternatives on right ventricular systolic pressure (RVSP), a key indicator of pulmonary artery pressure, in the Su/Hx rat model. It is important to note that while all studies utilized the Su/Hx model, variations in experimental protocols such as the timing and duration of drug administration may exist.

CompoundClassDosageAdministration RouteStudy DurationVehicle RVSP (mmHg)Treated RVSP (mmHg)% Reduction in RVSP
This compound (TPT-004) TPH1 Inhibitor20 mg/kg/dayOral5 weeks79.162.8~20%[1]
Sildenafil (B151) PDE5 Inhibitor50 mg/kg/dayOral Gavage14 days~85~74~13%[2][3][4]
Bosentan Dual ERA100 mg/kg/dayOral3 weeks (hypoxia model)7264.5~10%[5]
Macitentan (B1675890) Dual ERA30 mg/kg/dayOral Gavage3 weeksNot explicitly statedSignificantly reducedNot quantifiable from abstract[6][7][8]
Riociguat (B1680643) sGC Stimulator10 mg/kg/dayOral Gavage14 days~85~79~7%[2][3][4]
Treprostinil (B120252) Prostacyclin Analog810 ng/kg/minSubcutaneous Infusion3 weeks~80Significantly reducedSignificant reduction observed[9][10][11]

Note: Data is compiled from multiple sources and represents approximate values for comparative purposes. RVSP in vehicle-treated animals can vary between studies. The percentage reduction is an estimation based on the available data.

Experimental Protocols

The majority of the cited studies utilize the Sugen 5416/hypoxia (Su/Hx) rat model to induce severe, progressive PAH.

General Protocol:

  • Induction of PAH: Male Sprague-Dawley rats are administered a single subcutaneous injection of Sugen 5416 (20 mg/kg), a vascular endothelial growth factor (VEGF) receptor inhibitor.

  • Hypoxic Exposure: Following the Sugen 5416 injection, the rats are exposed to a hypoxic environment (typically 10% oxygen) for a period of 3 weeks to induce pulmonary vascular remodeling and hypertension.[12][13]

  • Normoxic Recovery and Treatment: The rats are then returned to normoxic conditions (room air). Treatment with the test compound (e.g., this compound) or vehicle is initiated and continued for a specified duration (e.g., 2 to 5 weeks).

  • Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and right heart catheterization is performed to measure hemodynamic parameters, including right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output.

  • Histopathological Analysis: Lung and heart tissues are collected for histological examination to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.

Specific Protocol for this compound (TPT-004) Study:

  • Animal Model: Male Sprague Dawley rats.

  • PAH Induction: Single subcutaneous injection of Sugen 5416 (20 mg/kg) followed by 3 weeks of hypoxia (10% O2).

  • Treatment: After the hypoxic period, rats were treated with TPT-004 (20 mg/kg/day, administered as 10 mg/kg twice daily) or vehicle (0.5% carboxymethylcellulose sodium) via oral gavage for 5 weeks. A sildenafil group (50 mg/kg twice daily) was also included for comparison.[14]

  • Hemodynamic Measurement: Invasive hemodynamic measurements were performed at the end of the 5-week treatment period.[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.

TPH1_Inhibition_Pathway cluster_Endothelium Endothelial Cell cluster_SMC Smooth Muscle Cell Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 FiveHTP 5-HTP TPH1->FiveHTP AADC AADC FiveHTP->AADC Serotonin_endo Serotonin (5-HT) AADC->Serotonin_endo Serotonin_receptor 5-HT Receptors Serotonin_endo->Serotonin_receptor Contraction_Proliferation Vasoconstriction & Proliferation Serotonin_receptor->Contraction_Proliferation TP004 This compound TP004->TPH1 Inhibits

This compound Signaling Pathway

Alternative_Pathways cluster_PDE5 PDE5 Inhibitor Pathway cluster_ERA Endothelin Receptor Antagonist Pathway cluster_sGC sGC Stimulator Pathway cluster_Prostacyclin Prostacyclin Analog Pathway NO_PDE5 Nitric Oxide (NO) sGC_PDE5 sGC NO_PDE5->sGC_PDE5 cGMP_PDE5 cGMP sGC_PDE5->cGMP_PDE5 PDE5 PDE5 cGMP_PDE5->PDE5 Vasodilation_PDE5 Vasodilation cGMP_PDE5->Vasodilation_PDE5 GMP GMP (inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Vasoconstriction_ERA Vasoconstriction & Proliferation ETAR->Vasoconstriction_ERA ETBR->Vasoconstriction_ERA Bosentan_Macitentan Bosentan/ Macitentan Bosentan_Macitentan->ETAR Blocks Bosentan_Macitentan->ETBR Blocks NO_sGC Nitric Oxide (NO) sGC sGC NO_sGC->sGC cGMP_sGC cGMP sGC->cGMP_sGC Vasodilation_sGC Vasodilation cGMP_sGC->Vasodilation_sGC Riociguat Riociguat Riociguat->sGC Stimulates Prostacyclin Prostacyclin (PGI2) IPR IP Receptor Prostacyclin->IPR AC Adenylyl Cyclase IPR->AC cAMP cAMP AC->cAMP Vasodilation_Prostacyclin Vasodilation cAMP->Vasodilation_Prostacyclin Treprostinil Treprostinil Treprostinil->IPR Activates

Signaling Pathways of Alternative Therapies

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound in the Su/Hx rat model of PAH.

Experimental_Workflow Start Start Sugen_Injection Sugen 5416 Injection (20 mg/kg, s.c.) Start->Sugen_Injection Hypoxia 3 Weeks Hypoxia (10% O2) Sugen_Injection->Hypoxia Normoxia_Treatment Return to Normoxia & Initiate Treatment (e.g., this compound or Vehicle) Hypoxia->Normoxia_Treatment Treatment_Period Treatment Period (e.g., 2-5 Weeks) Normoxia_Treatment->Treatment_Period Hemodynamic_Measurement Invasive Hemodynamic Measurement (RVSP, mPAP) Treatment_Period->Hemodynamic_Measurement Tissue_Collection Tissue Collection (Heart & Lungs) Hemodynamic_Measurement->Tissue_Collection Analysis Data Analysis & Histopathology Tissue_Collection->Analysis End End Analysis->End

Preclinical Experimental Workflow

Conclusion

The available preclinical data demonstrate that this compound effectively reduces pulmonary artery pressure in a robust and clinically relevant animal model of PAH. Its mechanism of action, targeting the synthesis of serotonin, represents a novel approach compared to existing therapies. While direct head-to-head comparative studies are limited, the data presented in this guide suggest that this compound's efficacy in reducing RVSP is comparable to or, in some instances, potentially more pronounced than that of other established treatments in similar preclinical settings. Further research, including well-controlled comparative studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential and reproducibility of this compound's effects in patients with pulmonary arterial hypertension.

References

A Comparative Analysis of Amyloid Depleters in Clinical Development for Transthyretin Amyloidosis (ATTR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the extracellular deposition of misfolded transthyretin (TTR) protein as amyloid fibrils. This accumulation can lead to significant organ dysfunction, primarily affecting the peripheral nerves and heart. The therapeutic landscape for ATTR has evolved rapidly, with several amyloid depleters in clinical development that employ distinct mechanisms to combat the disease. This guide provides a comparative analysis of these therapies, focusing on their mechanisms of action, clinical trial data, and the experimental protocols used to evaluate their efficacy and safety.

Mechanisms of Amyloid Depletion in ATTR

The current strategies to reduce amyloid burden in ATTR can be broadly categorized into three main classes: TTR stabilizers, TTR silencers, and amyloid fibril degraders.

  • TTR Stabilizers: These small molecules bind to the native tetrameric form of TTR, preventing its dissociation into amyloidogenic monomers. This is a crucial step in halting the amyloid cascade.

  • TTR Silencers: These therapies, which include small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), aim to reduce the production of TTR protein in the liver, the primary source of circulating TTR. By targeting TTR messenger RNA (mRNA), they decrease the amount of both wild-type and mutant TTR available to form amyloid.

  • Amyloid Fibril Degraders: This emerging class of therapeutics, primarily monoclonal antibodies, is designed to directly target and promote the clearance of existing amyloid deposits from tissues.

Below is a diagram illustrating these distinct therapeutic approaches.

cluster_0 TTR Production (Liver) cluster_1 TTR in Circulation cluster_2 TTR_Gene TTR Gene TTR_mRNA TTR mRNA TTR_Gene->TTR_mRNA Transcription TTR_Tetramer TTR Tetramer (Stable) TTR_mRNA->TTR_Tetramer Translation & Assembly TTR_Monomer TTR Monomer (Unstable) TTR_Tetramer->TTR_Monomer Dissociation Amyloid_Fibrils Amyloid Fibrils (Toxic Deposits) TTR_Monomer->Amyloid_Fibrils Aggregation TTR_Silencers TTR Silencers (siRNA, ASO) TTR_Silencers->TTR_mRNA Degradation TTR_Stabilizers TTR Stabilizers TTR_Stabilizers->TTR_Tetramer Stabilization Amyloid_Degraders Amyloid Degraders (Monoclonal Antibodies) Amyloid_Degraders->Amyloid_Fibrils Clearance

Caption: Mechanisms of action of different classes of ATTR amyloid depleters.

Comparative Efficacy and Safety of TTR Stabilizers

TTR stabilizers represent a foundational therapeutic strategy for ATTR. The table below summarizes the key clinical trial data for approved and investigational TTR stabilizers.

Drug (Sponsor)Trial NamePrimary Endpoint(s)Key Efficacy ResultsKey Safety Findings
Tafamidis (Pfizer)ATTR-ACTAll-cause mortality and cardiovascular-related hospitalizations30% reduction in the risk of all-cause mortality and a 32% reduction in the rate of cardiovascular-related hospitalizations compared to placebo over 30 months[1].Generally well-tolerated, with a safety profile similar to placebo[2].
Acoramidis (BridgeBio)ATTRibute-CMHierarchical analysis of all-cause mortality, CV-related hospitalization, NT-proBNP, and 6-MWDStatistically significant improvement in the primary endpoint (Win Ratio of 1.8, p<0.0001). 50% relative risk reduction in CV-related hospitalization[3][4].Well-tolerated with no safety signals of potential clinical concern identified[4][5].

Comparative Efficacy and Safety of TTR Silencers

TTR silencers have demonstrated robust efficacy in reducing circulating TTR levels and improving clinical outcomes, particularly in patients with polyneuropathy.

Drug (Sponsor)TechnologyTrial NameMean TTR ReductionKey Efficacy Results (vs. Placebo)Key Safety Findings
Patisiran (Alnylam)siRNAAPOLLO~80%[6]Significant improvement in mNIS+7 (-6.0 vs. +28.0) and Norfolk QoL-DN (-6.7 vs. +14.4) at 18 months[7].Infusion-related reactions are common; premedication is required.
Vutrisiran (Alnylam)siRNAHELIOS-A>80%Non-inferior to patisiran in TTR reduction. Significant improvement in mNIS+7 and Norfolk QoL-DN vs. external placebo at 9 and 18 months[8][9][10].Generally well-tolerated with a favorable safety profile.
Inotersen (Ionis)ASONEURO-TTR~75%Significant benefit in mNIS+7 and Norfolk QoL-DN at 15 months[11][12].Risk of thrombocytopenia and glomerulonephritis requiring monitoring.
Eplontersen (Ionis/AstraZeneca)ASONEURO-TTRansform~81%[13][14]Statistically significant and clinically meaningful improvement in mNIS+7 and Norfolk QoL-DN at 35 and 66 weeks[13][15][16].Favorable safety and tolerability profile.

Emerging Therapies: Amyloid Fibril Degraders and Gene Editing

A new wave of therapies is focused on either directly removing existing amyloid deposits or providing a one-time treatment through gene editing.

Drug (Sponsor)TechnologyTrial Name/PhaseKey Efficacy/Preclinical ResultsStatus
Revusiran (Alnylam)siRNAENDEAVOUR (Phase 3)N/ADevelopment discontinued (B1498344) due to an imbalance in mortality (12.9% in the revusiran arm vs. 3.0% in the placebo arm)[17][18].
Coramitug (PRX004) (Novo Nordisk/Prothena)Monoclonal AntibodyPhase 2Missed primary endpoint of improvement in 6-MWT, but showed a statistically significant 48% reduction in NT-proBNP at the higher dose[19][20].Advancing to Phase 3.
ALXN2220 (NI006) (Alexion/Neurimmune)Monoclonal AntibodyPhase 1Substantial reduction in cardiac amyloid deposition at doses ≥10 mg/kg over 12 months, with a favorable safety profile[21][22].Ongoing development.
NTLA-2001 (Intellia/Regeneron)CRISPR/Cas9 Gene EditingPhase 1A single dose resulted in deep and durable mean serum TTR reductions of >90%[23].Advancing to pivotal Phase 3 trial.
AT-02 (Attralus)Monoclonal Antibody Fusion ProteinPhase 1Preclinical data showed significant reduction in cardiac, renal, and hepatic amyloid. Currently in a Phase 1 trial in healthy volunteers and patients with systemic amyloidosis[11][13].In clinical development.
NI009 (Neurimmune/Alexion)Monoclonal AntibodyPreclinicalIn advanced preclinical development for AL amyloidosis, with potential application in ATTR[14].Preclinical.

Detailed Methodologies for Key Experiments

A standardized approach to endpoint assessment is critical for comparing outcomes across different clinical trials. Below are the methodologies for key experiments cited in ATTR clinical studies.

Measurement of Serum Transthyretin (TTR) Levels

The concentration of TTR in serum is a key biomarker for assessing the pharmacodynamic effect of TTR-lowering therapies.

cluster_elisa ELISA Protocol start Patient Serum/Plasma Sample Collection dilution Sample Dilution start->dilution elisa Sandwich ELISA Assay dilution->elisa readout Spectrophotometric Reading (OD450) elisa->readout calculation Concentration Calculation (vs. Standard Curve) readout->calculation end Serum TTR Level (mg/dL) calculation->end coat Plate coated with anti-TTR capture antibody add_sample Add diluted sample to wells coat->add_sample incubate1 Incubate to bind TTR add_sample->incubate1 wash1 Wash unbound components incubate1->wash1 add_detect Add HRP-conjugated anti-TTR detection antibody wash1->add_detect incubate2 Incubate to form sandwich add_detect->incubate2 wash2 Wash unbound antibody incubate2->wash2 add_substrate Add TMB substrate wash2->add_substrate develop_color Color development (blue) add_substrate->develop_color add_stop Add stop solution (yellow) develop_color->add_stop

Caption: Workflow for quantifying serum TTR levels using ELISA.

Protocol:

  • Sample Collection and Preparation: Serum or plasma is collected from patients. Samples are often centrifuged to separate serum/plasma and stored at -20°C or -80°C. Prior to the assay, samples are thawed and may require dilution with a specific buffer provided in the ELISA kit[23].

  • Sandwich ELISA: A microplate pre-coated with a capture antibody specific for human TTR is used.

    • Diluted standards and patient samples are added to the wells and incubated, allowing the TTR to bind to the immobilized antibody.

    • The plate is washed to remove unbound substances.

    • A biotinylated detection antibody that binds to a different epitope on the TTR is added, followed by another incubation and wash step.

    • Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.

    • After a final wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change.

    • A stop solution is added to terminate the reaction[4][5][7][23].

  • Quantification: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of TTR in the patient samples is determined by comparing their OD values to a standard curve generated from samples with known TTR concentrations[23].

Modified Neuropathy Impairment Score +7 (mNIS+7)

The mNIS+7 is a composite score used to quantify the severity of peripheral neuropathy in ATTR. It is a key endpoint in many clinical trials for ATTR polyneuropathy.

cluster_nis Neuropathy Impairment Score (NIS) cluster_plus7 +7 Component (Neurophysiological Tests) mNIS7 mNIS+7 Score cluster_nis cluster_nis cluster_plus7 cluster_plus7 motor Motor Strength Assessment reflex Muscle Stretch Reflexes sensation Sensory Assessment (touch-pressure, vibration, pinprick) nerve_conduction Nerve Conduction Studies (e.g., ulnar, sural nerves) qst Quantitative Sensory Testing (vibration, heat-pain) autonomic Autonomic Function (e.g., heart rate response to deep breathing)

Caption: Components of the modified Neuropathy Impairment Score +7 (mNIS+7).

Protocol: The mNIS+7 assessment is performed by a trained neurologist and consists of two main components:

  • Neuropathy Impairment Score (NIS): This is a clinical examination that assesses:

    • Muscle Weakness: Graded on a scale for various muscle groups in the upper and lower limbs.

    • Muscle Stretch Reflexes: Assessed at the biceps, triceps, brachioradialis, quadriceps, and gastrocnemius-soleus.

    • Sensation: Tested for touch-pressure, vibration, pinprick, and joint position in the fingers and toes[8].

  • +7 Component: This involves seven quantitative, standardized neurophysiological tests:

    • Nerve Conduction Studies: Amplitudes and velocities of compound muscle action potentials (CMAPs) and sensory nerve action potentials (SNAPs) are measured for nerves such as the ulnar, peroneal, tibial, and sural nerves.

    • Quantitative Sensory Testing (QST): Measures thresholds for vibration and heat-pain perception.

    • Autonomic Function Testing: Typically includes measuring the heart rate response to deep breathing (HRDB)[8][19].

A higher mNIS+7 score indicates greater neuropathy impairment. A change of at least 2 points is generally considered clinically meaningful[6].

6-Minute Walk Test (6MWT)

The 6MWT is a submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in six minutes. It is a common measure of functional capacity in ATTR, particularly in cardiomyopathy.

start Patient Preparation pre_test Baseline Measurements (HR, SpO2, Borg Scale) start->pre_test instructions Standardized Instructions pre_test->instructions walk Walk for 6 Minutes (30m corridor) instructions->walk encouragement Standardized Encouragement at Intervals walk->encouragement post_test Post-Test Measurements & Distance Recording walk->post_test end 6-Minute Walk Distance (meters) post_test->end

Caption: Standardized workflow for the 6-Minute Walk Test (6MWT).

Protocol:

  • Preparation: The test is conducted indoors in a flat, straight corridor at least 30 meters long. The patient should rest for at least 10 minutes before the test. Comfortable clothing and shoes are recommended[3].

  • Baseline Measurements: Before starting, the patient's heart rate, blood oxygen saturation (SpO2), and rating of perceived exertion (using the Borg scale) are recorded.

  • Instructions: The patient is instructed to walk as far as possible for 6 minutes, and that they can slow down or stop if necessary. Standardized phrases are used for instruction and encouragement[3].

  • The Walk: The patient walks back and forth along the marked corridor. The administrator provides standardized encouragement at regular intervals (e.g., every minute) but does not walk with the patient[3].

To ensure consistency, the test should be performed by the same administrator at the same time of day for each patient throughout a clinical trial[1].

Conclusion

The therapeutic landscape for ATTR is rapidly advancing, with a range of amyloid depleters demonstrating significant clinical benefits. TTR stabilizers and silencers have established their roles in managing the disease, particularly in slowing progression. The next generation of therapies, including amyloid fibril degraders and gene editing technologies, holds the promise of not only halting but potentially reversing disease manifestations by clearing existing amyloid deposits. The continued rigorous evaluation of these agents in well-controlled clinical trials, utilizing standardized and validated endpoints, will be crucial in defining their respective roles in the comprehensive management of ATTR. This comparative guide serves as a resource for the scientific and drug development community to navigate this dynamic and promising field.

References

Independent Validation of TP-004's Therapeutic Potential in Pulmonary Arterial Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel therapeutic candidate TP-004 with established and emerging treatments for Pulmonary Arterial Hypertension (PAH). Experimental data from preclinical models are presented to support the independent validation of this compound's therapeutic potential.

Introduction to Therapeutic Strategies in PAH

Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily target pathways involved in vasodilation, inflammation, and cellular proliferation. This guide evaluates this compound, a novel tryptophan hydroxylase 1 (TPH1) inhibitor, against key alternative therapeutic classes:

  • Endothelin Receptor Antagonists (ERAs): Drugs like bosentan (B193191) and ambrisentan (B1667022) block the vasoconstrictive and proliferative effects of endothelin.

  • Phosphodiesterase-5 (PDE5) Inhibitors: Sildenafil (B151) and tadalafil (B1681874) enhance the nitric oxide signaling pathway, promoting vasodilation.

  • Prostacyclin Analogs: Epoprostenol, treprostinil, and iloprost (B1671730) mimic the vasodilatory and anti-proliferative effects of prostacyclin.

  • Activin Signaling Inhibitors: The newer agent, sotatercept (Winrevair), targets the TGF-β/BMP signaling pathway to rebalance (B12800153) vascular cell proliferation.

This compound represents a distinct approach by targeting the synthesis of serotonin, a key mediator in PAH pathogenesis.

Comparative Preclinical Efficacy

The following tables summarize the available quantitative data from preclinical studies in established rat models of PAH: the Sugen/Hypoxia (SuHx) model, which closely mimics the human disease, and the Monocrotaline (B1676716) (MCT) model.

Table 1: Effects on Right Ventricular Systolic Pressure (RVSP) in PAH Rat Models

Therapeutic AgentAnimal ModelDosageChange in RVSP (mmHg)Citation
This compound SuHx Rat20 mg/kg/day (oral)↓ 20% (from 79.1 to 62.8)[1]
This compound SuHx RatInhalation↓ 23.5% (from 67.25 to 51.47)
Bosentan SuHx Rat100 mg/kg/day (oral, with LCZ696)Attenuated increase[2][3]
Ambrisentan Egln1Tie2Cre Mouse10 mg/kg/day (oral)Partial but significant reduction[4]
Sildenafil SuHx Rat100 mg/kg/day (oral)↓ ~27% (from ~70 to ~51)[5]
Treprostinil SuHx Rat810 ng/kg/min (s.c.)↓ (from ~85 to ~70)
Iloprost MCT Rat20 µg/kg (IV)No significant change in RVSP (39.83 baseline)[6]
Sotatercept Obese ZSF1-Su Rat10 mg/kg (s.c., twice weekly)Alleviated PH[7][8]

Table 2: Effects on Right Ventricular Hypertrophy (Fulton Index) in PAH Rat Models

Therapeutic AgentAnimal ModelDosageChange in Fulton Index (RV/LV+S)Citation
This compound SuHx Rat20 mg/kg/day (oral)↓ 7% in RV wall thickness[1]
Bosentan SuHx Rat100 mg/kg/day (oral, with LCZ696)Attenuated increase[2][3]
Sildenafil SuHx RatN/A↓ 11%[5]
Treprostinil SuHx Rat810 ng/kg/min (s.c.)↓ (from ~0.7 to ~0.6)[9]
Iloprost MCT Rat20 µg/kg (IV)RV/(LV+S) of 0.40 ± 0.03[6]
Sotatercept Obese ZSF1-Su Rat10 mg/kg (s.c., twice weekly)Reversed pathologic cardiac remodeling[7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic agents discussed in this guide exert their effects through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

This compound: TPH1 Inhibition Pathway

TPH1_Inhibition cluster_synthesis Serotonin Synthesis cluster_inhibition Therapeutic Intervention cluster_effects Pathophysiological Effects in PAH Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 5-HTP 5-HTP Serotonin Serotonin 5-HTP->Serotonin Serotonin_Effects Vasoconstriction Vascular Remodeling Inflammation Serotonin->Serotonin_Effects Promotes TPH1->5-HTP Rate-limiting step TP_004 This compound TP_004->TPH1 Inhibits

Mechanism of this compound via TPH1 Inhibition.
Endothelin Receptor Antagonists (ERAs) Signaling Pathway

ERA_Pathway cluster_signaling Endothelin Signaling in PAH cluster_intervention Therapeutic Intervention Endothelin_1 Endothelin-1 (ET-1) (Upregulated in PAH) ET_A_Receptor ET-A Receptor Endothelin_1->ET_A_Receptor ET_B_Receptor ET-B Receptor Endothelin_1->ET_B_Receptor Patho_Effects Vasoconstriction Proliferation ET_A_Receptor->Patho_Effects Activates ET_B_Receptor->Patho_Effects Activates ERAs ERAs (e.g., Bosentan) ERAs->ET_A_Receptor Block ERAs->ET_B_Receptor Block

Mechanism of ERAs in blocking Endothelin signaling.
Phosphodiesterase-5 (PDE5) Inhibitors Signaling Pathway

PDE5_Pathway cluster_signaling Nitric Oxide Signaling cluster_degradation cGMP Degradation cluster_intervention Therapeutic Intervention NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP->sGC Vasodilation Vasodilation Anti-proliferation cGMP->Vasodilation PDE5 PDE5 cGMP->PDE5 GMP GMP PDE5->GMP PDE5_Inhibitors PDE5 Inhibitors (e.g., Sildenafil) PDE5_Inhibitors->PDE5 Inhibit

Mechanism of PDE5 inhibitors in enhancing NO signaling.
Prostacyclin Analogs Signaling Pathway

Prostacyclin_Pathway cluster_signaling Prostacyclin Signaling cluster_intervention Therapeutic Intervention Prostacyclin Prostacyclin (PGI2) IP_Receptor IP Receptor Prostacyclin->IP_Receptor Activates AC Adenylyl Cyclase (AC) IP_Receptor->AC Activates cAMP Cyclic AMP (cAMP) AC->cAMP ATP ATP ATP->AC Vasodilation Vasodilation Anti-proliferation cAMP->Vasodilation Prostacyclin_Analogs Prostacyclin Analogs (e.g., Treprostinil) Prostacyclin_Analogs->IP_Receptor Activate

Mechanism of prostacyclin analogs in activating the IP receptor.
Sotatercept: Activin Signaling Inhibition Pathway

Sotatercept_Pathway cluster_signaling TGF-β/BMP Signaling in PAH cluster_intervention Therapeutic Intervention Activins_GDFs Activins & GDFs (Pro-proliferative) ActRIIA ActRIIA Receptor Activins_GDFs->ActRIIA Bind BMPs BMPs (Anti-proliferative) BMPR2 BMPR2 BMPs->BMPR2 Bind SMAD2_3 SMAD2/3 Pathway ActRIIA->SMAD2_3 Activates SMAD1_5_8 SMAD1/5/8 Pathway BMPR2->SMAD1_5_8 Activates Proliferation Vascular Cell Proliferation SMAD2_3->Proliferation Homeostasis Vascular Homeostasis SMAD1_5_8->Homeostasis Sotatercept Sotatercept (Ligand Trap) Sotatercept->Activins_GDFs Traps

Mechanism of sotatercept in rebalancing TGF-β/BMP signaling.

Experimental Protocols

Sugen/Hypoxia (SuHx) Rat Model of PAH

The SuHx model is a widely used and clinically relevant model that induces severe, progressive PAH with angio-obliterative vascular remodeling, including the formation of plexiform-like lesions, which are a hallmark of human PAH.[2][10]

  • Animal Species: Male Sprague-Dawley or Wistar rats are typically used.[10]

  • Induction:

    • A single subcutaneous injection of the vascular endothelial growth factor (VEGF) receptor inhibitor, Sugen 5416 (SU5416), is administered at a dose of 20-25 mg/kg.

    • Immediately following the injection, the rats are placed in a hypoxic environment (10% oxygen) for a period of 3 to 6 weeks.[10]

    • After the hypoxic period, the rats are returned to normoxic conditions (room air) for a specified duration, during which PAH develops and progresses.

  • Assessment:

    • Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.[10]

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as a measure of RV hypertrophy.

    • Vascular Remodeling: Lung tissue is collected for histological analysis to assess the muscularization of small pulmonary arteries and the presence of vascular lesions.[2]

Monocrotaline (MCT) Rat Model of PAH

The MCT model is a simpler and more established model of PAH, though it does not typically produce the severe angio-obliterative lesions seen in the SuHx model.

  • Animal Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction:

    • A single subcutaneous or intraperitoneal injection of monocrotaline is administered at a dose of 40-60 mg/kg.

    • PAH typically develops over a period of 3 to 4 weeks following the injection.

  • Assessment:

    • Hemodynamics: RVSP and mPAP are measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The Fulton Index is calculated as described for the SuHx model.

    • Vascular Remodeling: Histological analysis of lung tissue is performed to assess medial wall thickening of the pulmonary arteries.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates the typical workflow for evaluating the efficacy of a therapeutic candidate like this compound in a preclinical PAH model.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Selection Select Rats SU5416_Injection Inject SU5416 Animal_Selection->SU5416_Injection Hypoxia_Exposure 3-6 Weeks Hypoxia SU5416_Injection->Hypoxia_Exposure Normoxia_Return Return to Normoxia Hypoxia_Exposure->Normoxia_Return Group_Allocation Randomize into Groups (Vehicle, this compound) Normoxia_Return->Group_Allocation Drug_Administration Administer Treatment (e.g., 5 weeks) Group_Allocation->Drug_Administration Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Drug_Administration->Hemodynamics RV_Hypertrophy RV Hypertrophy (Fulton Index) Drug_Administration->RV_Hypertrophy Histology Lung Histology (Vascular Remodeling) Drug_Administration->Histology Data_Analysis Data Analysis & Comparison Hemodynamics->Data_Analysis RV_Hypertrophy->Data_Analysis Histology->Data_Analysis

Preclinical experimental workflow for PAH drug evaluation.

Clinical Development Status of this compound

As of late 2025, this compound is in the preclinical stage of development. The company Trypto Therapeutics was founded in October 2023 to advance this compound towards clinical readiness by completing the necessary data for an Investigational New Drug (IND) application. Preclinical proof-of-concept studies have demonstrated its efficacy in a relevant in vivo model of PAH. While no clinical trial results are available yet, the promising preclinical data suggest that this compound may be tested in Phase 1b/2a clinical trials in patients with PAH in the future.[11] The European Medicines Agency (EMA) has granted orphan drug designation for a treatment for pulmonary arterial hypertension, which will provide scientific and regulatory support for its development.

Conclusion

This compound, a novel TPH1 inhibitor, has demonstrated significant therapeutic potential in a robust preclinical model of severe PAH. Its unique mechanism of action, which targets the overproduction of peripheral serotonin, sets it apart from existing therapies. The preclinical data indicate that this compound can effectively reduce pulmonary artery pressure, reverse right ventricular hypertrophy, and attenuate vascular remodeling.

While direct comparisons with other PAH therapies are limited by the variability in preclinical models and reported endpoints, the available data suggest that this compound's efficacy is comparable to that of established treatments like sildenafil in similar models. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the management of PAH. The development of this compound represents a promising new avenue for a disease with a high unmet medical need.

References

Assessing PRX004's Superiority in Clearing Cardiac Amyloid Deposits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for cardiac amyloidosis is rapidly evolving, with novel agents targeting different stages of the amyloidogenic cascade. Among these, PRX004 (now known as coramitug) has emerged as a promising antibody-based therapy designed to directly clear existing amyloid deposits. This guide provides an objective comparison of PRX004 with other therapeutic alternatives, supported by available experimental data, to aid in the assessment of its potential superiority in clearing cardiac amyloid deposits.

Mechanism of Action: A Direct Assault on Amyloid Fibrils

PRX004 is an investigational humanized monoclonal antibody that uniquely targets and clears non-native, misfolded transthyretin (TTR) aggregates, which are the building blocks of amyloid fibrils in transthyretin amyloidosis (ATTR). Its proposed mechanism of action involves the depletion of existing amyloid deposits and the prevention of new fibril formation.[1][2][3] Preclinical studies have demonstrated that PRX004 promotes the clearance of insoluble amyloid fibrils through antibody-mediated phagocytosis.[2] This direct "amyloid depleter" approach distinguishes it from other therapeutic strategies that primarily focus on stabilizing the native TTR protein or silencing its production.

Comparative Efficacy of Cardiac Amyloidosis Therapies

Evaluating the direct impact of therapies on cardiac amyloid load is crucial for assessing their potential to reverse organ dysfunction. While head-to-head clinical trials with imaging-based primary endpoints are still emerging, existing data from clinical studies of PRX004 and its alternatives provide valuable insights.

Transthyretin Amyloidosis (ATTR)

ATTR is the most common form of cardiac amyloidosis and can be either hereditary (ATTRv) or wild-type (ATTRwt). The therapeutic landscape for ATTR includes TTR stabilizers, RNA interference (RNAi) agents, and amyloid depleters.

Table 1: Quantitative Comparison of Therapies for ATTR Cardiac Amyloidosis

Therapeutic AgentClassKey Efficacy Data (Cardiac Endpoints)
PRX004 (Coramitug) Amyloid DepleterPhase 1 Trial: Improved cardiac systolic function in all 7 evaluable patients, with a mean change in Global Longitudinal Strain (GLS) of –1.21% at 9 months.[2][4][5] Phase 2 Trial: Successfully completed, with Novo Nordisk planning to initiate a Phase 3 trial.[6]
Tafamidis (B1682582) TTR StabilizerATTR-ACT Trial: Reduced all-cause mortality and cardiovascular-related hospitalizations.[7] A meta-analysis of MRI studies showed that tafamidis treatment was associated with a stabilization of extracellular volume (ECV), a measure of amyloid burden, compared to an increase in untreated patients.[8] One study in patients with a specific mutation showed a significant reduction in ECV after one year of treatment.[9]
Patisiran RNAi TherapeuticAPOLLO-B Trial: Showed a reduction in functional decline and improvement in quality of life compared to placebo.[10][11] A cardiac sub-study of the APOLLO trial demonstrated a reduction in left ventricular (LV) wall thickness and an improvement in GLS compared to placebo.[12]
Vutrisiran RNAi TherapeuticHELIOS-B Trial: Significantly reduced the composite of all-cause mortality and recurrent cardiovascular events compared to placebo.[13][14] An analysis of the HELIOS-A study showed a beneficial effect on N-terminal pro-B-type natriuretic peptide (NT-proBNP) and evidence of reduced cardiac uptake on 99mTc scintigraphy in a subset of patients.[1]
Light Chain (AL) Amyloidosis

AL amyloidosis is a plasma cell disorder characterized by the deposition of misfolded immunoglobulin light chains. Treatment has traditionally focused on chemotherapy to target the underlying plasma cell clone. However, novel amyloid-depleting antibodies are being investigated to directly address organ-deposited amyloid.

Table 2: Quantitative Comparison of Therapies for AL Cardiac Amyloidosis

| Therapeutic Agent | Class | Key Efficacy Data (Cardiac Endpoints) | | :--- | :--- | | Birtamimab | Amyloid Depleter | VITAL Trial (post-hoc analysis): Showed a significant survival benefit in patients with Mayo Stage IV AL amyloidosis at 9 months (74% survival with birtamimab vs. 49% with placebo).[15][16] | | CAEL-101 (Anselamimab) | Amyloid Depleter | Phase 1a/b Trial: Demonstrated organ responses in 63% of patients with cardiac or renal involvement, with a median time to response of 3 weeks.[17] A phase 2 study showed that after 18 months of treatment, 23% of cardiac-evaluable patients were responders based on NT-proBNP levels, and 50% had stable disease.[18] |

Experimental Protocols

Detailed methodologies are critical for the interpretation and comparison of experimental data. Below are overviews of key experimental protocols used to assess the efficacy of amyloid-clearing therapies.

Antibody-Mediated Phagocytosis Assay

This in vitro assay is crucial for evaluating the primary mechanism of action of amyloid-depleting antibodies like PRX004.

Objective: To determine the ability of an antibody to enhance the uptake and clearance of amyloid fibrils by phagocytic cells (e.g., macrophages or microglia).

General Protocol:

  • Fibril Preparation: Recombinant TTR or light chain proteins are aggregated in vitro to form amyloid fibrils. These fibrils can be fluorescently labeled for visualization and quantification.

  • Cell Culture: A phagocytic cell line (e.g., RAW 264.7 macrophages) or primary macrophages are cultured.

  • Opsonization: The amyloid fibrils are incubated with the therapeutic antibody (e.g., PRX004) or a control antibody to allow for opsonization (coating of the fibrils).

  • Phagocytosis: The opsonized fibrils are added to the cultured phagocytic cells and incubated for a defined period.

  • Quantification: The amount of fibril uptake by the cells is quantified. This can be done through various methods:

    • Fluorometry: Measuring the fluorescence intensity of cell lysates.

    • Microscopy: Imaging the cells and quantifying the intracellular fluorescent signal.

    • Flow Cytometry: Quantifying the percentage of fluorescently positive cells.

  • Analysis: The phagocytic activity in the presence of the therapeutic antibody is compared to that of control conditions (no antibody or isotype control antibody) to determine the extent of antibody-mediated enhancement of phagocytosis.

Cardiac Imaging for Amyloid Burden Quantification

Non-invasive imaging techniques are essential for assessing the extent of cardiac amyloid deposition and monitoring treatment response in clinical trials.

1. Cardiac Magnetic Resonance (CMR) with Extracellular Volume (ECV) Mapping

Objective: To quantify the expansion of the extracellular space in the myocardium, which is a hallmark of amyloid deposition.

Protocol Overview:

  • Image Acquisition: Patients undergo a cardiac MRI scan. T1 mapping sequences are acquired both before and after the administration of a gadolinium-based contrast agent.[19][20]

  • Data Analysis: The T1 relaxation times of the myocardium and the blood pool are measured from the pre- and post-contrast images. These values, along with the patient's hematocrit, are used to calculate the ECV fraction for different myocardial segments.[21]

  • Interpretation: An increased ECV is indicative of amyloid infiltration.[22] Changes in ECV over time can be used to monitor the progression or regression of amyloid deposits in response to therapy.[22]

2. Technetium-99m Pyrophosphate (99mTc-PYP) Scintigraphy

Objective: To detect the presence of ATTR cardiac amyloidosis with high specificity.

Protocol Overview:

  • Radiotracer Injection: Patients receive an intravenous injection of 99mTc-PYP.[23]

  • Imaging: Planar and single-photon emission computed tomography (SPECT) images of the chest are acquired at 1 and/or 3 hours post-injection.[23][24]

  • Image Analysis: The uptake of the radiotracer in the heart is visually graded (Perugini score) on a scale of 0 to 3, where grade 2 or 3 indicates a positive scan.[25] A quantitative heart-to-contralateral lung (H/CL) ratio can also be calculated.[25][26]

  • Interpretation: A positive 99mTc-PYP scan, in the absence of a monoclonal gammopathy, is highly specific for ATTR cardiac amyloidosis.[23] Reductions in tracer uptake may indicate a decrease in amyloid burden following treatment.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_0 PRX004 Mechanism of Action TTR Misfolded TTR Monomers & Aggregates Fibrils Amyloid Fibrils in Heart TTR->Fibrils Aggregation Macrophage Macrophage/Phagocyte Fibrils->Macrophage Limited Phagocytosis PRX004 PRX004 (Coramitug) PRX004->TTR Binds to Aggregates PRX004->Fibrils PRX004->Macrophage Fc-mediated Recognition Clearance Amyloid Clearance Macrophage->Clearance Enhanced Phagocytosis cluster_1 Experimental Workflow: Assessing Cardiac Amyloid Clearance Patient Patient with Cardiac Amyloidosis Baseline Baseline Assessment (CMR with ECV, 99mTc-PYP Scintigraphy) Patient->Baseline Treatment Administer Therapeutic Agent (e.g., PRX004 or Alternative) Baseline->Treatment FollowUp Follow-up Assessments (e.g., 6, 12, 24 months) Treatment->FollowUp Imaging Repeat Cardiac Imaging (CMR with ECV, 99mTc-PYP Scintigraphy) FollowUp->Imaging Analysis Quantitative Analysis (Change in ECV, Perugini Score, H/CL Ratio) Imaging->Analysis Efficacy Determine Efficacy in Amyloid Clearance Analysis->Efficacy

References

Safety Operating Guide

Proper Disposal Procedures for TP-004: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: TP-004 is a potent and reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2) and should be handled as a hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, a chemical probe used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Health and Safety Information

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1454299-21-8) should always be consulted prior to handling, compounds of this nature are generally considered hazardous. The following table summarizes the anticipated hazards and required personal protective equipment (PPE).

Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields. Use in a well-ventilated area or a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation.Chemical-resistant gloves, lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Safety glasses with side shields or goggles.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Handle with caution and minimize exposure.

Experimental Workflow and Waste Generation

Proper disposal begins with a clear understanding of the experimental workflow and the points at which waste is generated. The following diagram illustrates a typical workflow for using this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Generation prep_solid This compound (Solid) prep_stock Stock Solution prep_solid->prep_stock Dissolve prep_solvent Solvent (e.g., DMSO) prep_solvent->prep_stock exp_working Working Solution prep_stock->exp_working Dilute waste_solid Contaminated Solid Waste (e.g., tips, tubes) prep_stock->waste_solid e.g., weighing paper exp_media Cell Culture Media exp_media->exp_working exp_cells Cell Treatment exp_working->exp_cells exp_working->waste_solid e.g., pipette tips exp_cells->waste_solid waste_liquid Contaminated Liquid Waste (e.g., media, buffers) exp_cells->waste_liquid waste_sharps Contaminated Sharps (e.g., needles)

Figure 1: Experimental workflow for this compound, highlighting waste generation points.

Step-by-Step Disposal Procedures

Follow these procedural steps for the safe disposal of this compound and associated waste materials.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. Use the logical diagram below to determine the correct waste stream.

waste_segregation start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_grossly_contaminated Is it grossly contaminated with this compound? is_liquid->is_grossly_contaminated No hazardous_liquid Dispose in Hazardous Liquid Chemical Waste Container is_liquid->hazardous_liquid Yes hazardous_solid Dispose in Hazardous Solid Chemical Waste Container is_grossly_contaminated->hazardous_solid Yes regular_trash Dispose in Regular Lab Trash is_grossly_contaminated->regular_trash No (Trace Contamination)

Essential Safety and Handling Guidelines for TP-004

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: This document provides essential guidance for the safe handling of TP-004, a potent and reversible inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2).[1][2][3][4][5] As a biologically active compound with limited publicly available safety data, this compound should be handled with extreme caution by trained personnel in a controlled laboratory environment. The following procedures are based on best practices for handling potent research chemicals of unknown toxicity. A substance-specific risk assessment should be conducted before any handling.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile) is required. Check manufacturer's data for chemical compatibility. Dispose of outer gloves immediately after handling and inner gloves upon completion of work.
Eye Protection ANSI-approved safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.
Body Protection A fully buttoned lab coat, preferably a disposable one, should be worn. Ensure it is clean and replaced if contaminated.
Respiratory Protection When handling the solid form of this compound or preparing solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within a chemical fume hood for handling this compound.

  • Weighing: If working with the solid form, carefully weigh the required amount in the designated fume hood area. Use appropriate tools to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, disposable lab coats), weighing papers, and contaminated vials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsates from cleaning glassware, must be collected in a dedicated, clearly labeled hazardous liquid waste container.

  • Disposal Method: All waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Complete Experiment dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash Wash Hands remove_ppe->wash

Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.